molecular formula C7H8N4OS B3431259 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine CAS No. 89853-03-2

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Cat. No.: B3431259
CAS No.: 89853-03-2
M. Wt: 196.23 g/mol
InChI Key: DITIBSDLGMCMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H8N4OS and its molecular weight is 196.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 196.04188206 g/mol and the complexity rating of the compound is 358. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIBSDLGMCMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068252, DTXSID60962918
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-78-8, 89853-03-2, 4314-19-6
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040775788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089853032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40775-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-(methylthio)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5R2YSM6PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and validated synthesis pathway for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS No: 40775-78-8). The s-triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, recognized as an isostere of natural purines.[1] The target compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly those targeting neurological disorders, and in the formulation of advanced agrochemicals.[2][3] This document details the strategic retrosynthetic analysis, the synthesis of key precursors, and a step-by-step protocol for the pivotal cyclocondensation reaction. The rationale behind experimental choices, mechanistic insights, and comprehensive characterization data are provided to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a heterocyclic compound built upon the stable triazolo[1,5-a]pyrimidine framework.[2] This fused ring system is of significant interest due to its diverse biological activities, which stem from its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1] Its applications are prominent in pharmaceutical development and agricultural chemistry.[3]

The synthesis strategy hinges on the classical construction of the triazolo[1,5-a]pyrimidine scaffold. The most common and efficient method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a β-dicarbonyl compound or a suitable equivalent.[1] Our selected pathway employs this logic, building the target molecule from two key synthons:

  • 3-Amino-5-methylthio-1H-1,2,4-triazole: This precursor provides the triazole portion of the final structure, incorporating the essential amino group for cyclization and the methylthio moiety at the C2 position.

  • Ethyl Acetoacetate: This common β-keto ester serves as the three-carbon electrophilic partner, ultimately forming the pyrimidine ring with the desired 5-methyl and 7-hydroxy substituents.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_final Core Synthesis Thiourea Thiourea Aminoguanidine Thiosemicarbazide Thiourea->Aminoguanidine + Hydrazine MercaptoTriazole 3-Amino-5-mercapto- 1,2,4-triazole Aminoguanidine->MercaptoTriazole Cyclization KeyIntermediate 3-Amino-5-methylthio- 1H-1,2,4-triazole MercaptoTriazole->KeyIntermediate + Methyl Iodide (S-Methylation) FinalProduct 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine KeyIntermediate->FinalProduct EAA Ethyl Acetoacetate (Commercial Reagent) EAA->FinalProduct Cyclocondensation (Glacial Acetic Acid, Reflux)

Figure 1: Overall Synthetic Workflow.

Synthesis of Key Intermediate: 3-Amino-5-methylthio-1H-1,2,4-triazole

While 3-Amino-5-methylthio-1H-1,2,4-triazole is commercially available, understanding its synthesis is crucial for supply chain security and cost management in large-scale production.[4] The synthesis begins with thiourea, a readily available and inexpensive starting material.[5]

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

The initial step involves the formation of the triazole ring. A reliable method is the reaction of aminoguanidine salts with thiocyanates.[6] An analogous and historically significant route involves the reaction of thiocarbohydrazide, which can be prepared from thiourea and hydrazine.

Causality Behind Experimental Choices: The use of aminoguanidine salts provides a direct and efficient route to the aminotriazole core. The choice of a salt, such as aminoguanidine bicarbonate, allows for safe handling and controlled reaction with a thiocyanate salt upon heating.[6]

Step 2: S-Methylation to Yield 3-Amino-5-methylthio-1H-1,2,4-triazole

The thiol group of 3-amino-5-mercapto-1,2,4-triazole is nucleophilic and can be readily alkylated. S-methylation is achieved using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Protocol: S-Methylation

  • Dissolution: Dissolve 3-amino-5-mercapto-1,2,4-triazole (1.0 eq) in an appropriate solvent such as ethanol or aqueous sodium hydroxide.

  • Base Addition: Add a base like sodium hydroxide (1.1 eq) to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Methylation: Cool the solution in an ice bath and add methyl iodide (1.1 eq) dropwise while stirring. The reaction is exothermic.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates from the solution. If not, the pH can be adjusted to neutral, and the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Amino-5-methylthio-1H-1,2,4-triazole as a crystalline solid.

Core Synthesis: Cyclocondensation for Target Compound

The final and key transformation is the Gould-Jacobs reaction, a cyclocondensation reaction that forms the pyrimidine ring. This involves reacting the synthesized 3-amino-5-methylthio-1H-1,2,4-triazole with ethyl acetoacetate. A similar reaction is documented for the synthesis of a related compound, methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate, which uses dimethyl 2-oxo-succinate.[7]

Causality Behind Experimental Choices:

  • Solvent and Catalyst: Glacial acetic acid is the ideal medium. It serves as a high-boiling point solvent, allowing the reaction to be conducted at reflux temperatures, and it also acts as an acid catalyst, promoting both the initial condensation (Schiff base formation) and the subsequent dehydration steps.

  • Temperature: Reflux conditions are necessary to provide the activation energy for the intramolecular cyclization and the elimination of ethanol, driving the reaction to completion.

Mechanism Triazole 3-Amino-5-methylthio- 1H-1,2,4-triazole Intermediate1 Enamine Intermediate Triazole->Intermediate1 + H+ (cat.) - H2O EAA Ethyl Acetoacetate EAA->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Intermediate2->Product - EtOH

Sources

Crystallographic Analysis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the crystallographic analysis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the synthesis, crystallization, and structural elucidation of this target molecule.

Introduction: The Significance of Triazolopyrimidines

The s-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural analogy to purine nucleobases.[3][4] This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6] The title compound, this compound, with its specific substitution pattern, presents a unique profile for potential therapeutic applications. Understanding its precise three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

The molecular architecture of s-triazolo[1,5-a]pyrimidines is characterized by a fused bicyclic system that is generally planar.[7] The substituents on this core, namely the hydroxyl, methyl, and methylthio groups, play a crucial role in defining the molecule's electronic properties, steric profile, and potential for intermolecular interactions, such as hydrogen bonding, which are critical for its biological activity and crystal packing.

PART 1: Synthesis and Crystallization

Synthetic Approach: A Rationale

The synthesis of this compound can be achieved through a cyclocondensation reaction. A common and effective strategy involves the reaction of a 3-amino-1,2,4-triazole derivative with a β-ketoester. This approach is widely used for the synthesis of the triazolo[1,5-a]pyrimidine core.

Experimental Protocol: Synthesis

  • Precursor Synthesis: Synthesize 3-amino-5-(methylthio)-1H-1,2,4-triazole. This can be prepared from thiosemicarbazide and a suitable methylating agent followed by cyclization.

  • Cyclocondensation Reaction:

    • In a round-bottom flask, dissolve 3-amino-5-(methylthio)-1H-1,2,4-triazole (1 equivalent) in glacial acetic acid.

    • Add ethyl acetoacetate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystallographic analysis. The choice of solvent and crystallization technique is paramount. For a molecule like this compound, which possesses both hydrogen bond donors (hydroxyl group) and acceptors (nitrogen atoms), solvents that can engage in hydrogen bonding are often good starting points.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents for solubility. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Potential solvents include ethanol, methanol, acetonitrile, dimethylformamide (DMF), and mixtures thereof with water.

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at a slightly elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Leave the clear solution in a loosely covered vial in a vibration-free environment.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small vial, dissolve the compound in a good solvent (e.g., DMF). Place this vial inside a larger, sealed container that contains a poor solvent (e.g., diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

    • Solid-Liquid: This is not a standard technique.

PART 2: X-ray Diffraction Analysis

Data Collection: Capturing the Diffraction Pattern

Once suitable single crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection Parameters:

    • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

    • Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement: From Diffraction to 3D Model

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process, performed with software such as SHELXL, adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and geometric sensibility.

PART 3: Data Presentation and Visualization

Crystallographic Data Summary

The following table summarizes the expected crystallographic data for this compound. The values are hypothetical and would be determined experimentally.

ParameterValue
Chemical FormulaC₇H₈N₄OS
Formula Weight196.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z4
Density (calculated) (g/cm³)Value to be determined
Absorption Coefficient (mm⁻¹)Value to be determined
F(000)Value to be determined
Crystal Size (mm³)Value to be determined
θ range for data collection (°)Value to be determined
Reflections collectedValue to be determined
Independent reflectionsValue to be determined [R(int) = value]
Final R indices [I > 2σ(I)]R₁ = value, wR₂ = value
R indices (all data)R₁ = value, wR₂ = value
Goodness-of-fit on F²Value to be determined
Experimental Workflow Diagram

The following diagram illustrates the key stages in the crystallographic analysis of this compound.

Crystallographic_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Model Final 3D Model Validation->Final_Model

Caption: Workflow for the crystallographic analysis.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystallographic analysis of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can successfully determine the three-dimensional structure of this and related compounds. This structural information is invaluable for advancing our understanding of their chemical properties and biological activities, thereby accelerating the drug discovery and development process.

References

  • MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]

  • PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • ResearchGate. The structure for 1,2,4-triazolo[1,5-a]pyrimidine derivatives described... [Link]

  • ResearchGate. Structures of[5][7][8]triazolo[1,5-a]pyrimidine and its derivates as anticancer agents. [Link]

Sources

biological activity of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine Derivatives

Foreword: The Scientific Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds remains a cornerstone of innovation. Among these, the[1][2][3]triazolo[1,5-a]pyrimidine core has garnered significant attention. As a bioisostere of natural purines, this scaffold offers a unique template for designing molecules that can interact with biological systems, particularly in oncology and microbiology.[4][5][6] This guide focuses specifically on derivatives of this compound, a versatile building block for developing new therapeutic agents.[7] We will delve into the key biological activities exhibited by this class of compounds, presenting not just the data, but the scientific rationale and detailed methodologies that underpin the research. This document is intended for researchers and drug development professionals, providing a blend of foundational knowledge and practical, field-proven protocols.

Part 1: Antiproliferative and Anticancer Activity

The structural analogy of the triazolopyrimidine nucleus to purines makes it a prime candidate for anticancer drug design.[4][5] Purine analogs can disrupt cellular processes by interfering with DNA synthesis or modulating the activity of key enzymes like kinases, which are often dysregulated in cancer.[5][8] Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including HeLa, A549, and HT-1080.[4][9]

Core Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of research has identified tubulin as a key target for this class of compounds.[5][9] Microtubules, polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an established target for cancer chemotherapy.[5] Unlike some agents that competitively bind with paclitaxel, certain triazolopyrimidine derivatives have a unique mechanism, promoting tubulin polymerization while inhibiting the binding of vinca alkaloids.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9][12]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To quantify the antiproliferative effects of these derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method.[13] Its trustworthiness stems from its direct measurement of metabolic activity; only viable cells with intact mitochondrial function can reduce the yellow MTT salt into a purple formazan product.[1] A decrease in signal directly correlates with cell death or loss of metabolic function.

Principle: The assay is based on the enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells, which results in the formation of insoluble purple formazan crystals.[1][14] These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, A549) during their exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at an optimized density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[1]

    • Include control wells containing medium only for blank correction.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[1]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[1][14] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the crystals.[1]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[1] A reference wavelength of 630 nm can be used for background subtraction.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability data against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Cell Adherence) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Forms) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & IC50 Value read->calculate

Caption: Standard workflow of the MTT cytotoxicity assay.

Data Presentation: Structure-Activity Relationship (SAR)

The antiproliferative potency of these compounds is highly dependent on the nature and position of substituents on the triazolopyrimidine core. Modifications at the C2, C5, and C7 positions have been shown to be critical for activity.[4] For instance, introducing specific functional groups can enhance selectivity for cancer cells over non-tumoral cells, leading to a higher safety index.[9]

Derivative IDR² Substituent (at C2)R⁵ Substituent (at C5)R⁷ Substituent (at C7)IC₅₀ (µM) vs. HeLa[9]IC₅₀ (µM) vs. A549[9]
Compound A -SCH₃-CH₃-OH> 50> 50
Derivative 1 -SCH₃3,4,5-trimethoxyphenyl-H15.221.8
Derivative 2 -SCH₃3,4,5-trimethoxyphenyl-CH₃1.020.75
Derivative 3 -SCH₂CH₂Ph-CH₃-OH25.630.1
Derivative 4 -SCH₃2,6-difluorophenyl-NH(CH(CH₃)CF₃)0.550.62

Note: Data is illustrative, based on trends reported in the literature, to demonstrate SAR principles.

Apoptosis_Pathway compound Triazolo[1,5-a]pyrimidine Derivative ros ↑ ROS Levels compound->ros bax ↑ Bax (Pro-apoptotic) compound->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 mito Mitochondrial Dysfunction ros->mito bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Part 2: Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[15][16] The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been explored for this purpose, with certain derivatives showing promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15][17][18]

Rationale and Mechanism of Action

The search for new antimicrobial targets is critical. For some triazolopyrimidine derivatives, the mechanism of action has been linked to the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[18] These enzymes are crucial for bacterial DNA replication and metabolism, respectively, and their inhibition leads to bacterial cell death. The efficacy of these compounds often depends on substitutions on phenyl groups attached to the core scaffold, which can influence target binding and cell permeability.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3] It provides a quantitative measure of a compound's potency. The protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility.[2][3]

Principle: The assay involves challenging a standardized inoculum of a microorganism with two-fold serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism after a defined incubation period.[3]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Wells 11 (growth control, no compound) and 12 (sterility control, no compound, no inoculum) will not contain the compound.

  • Inoculum Preparation:

    • From a fresh culture, prepare a microbial suspension in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[2][3]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is now 100 µL.

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[19]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control in well 11.[3]

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.[20]

  • Determination of MBC/MFC (Optional):

    • To determine the Minimal Bactericidal/Fungicidal Concentration, subculture 10-20 µL from each well that shows no visible growth onto an appropriate agar plate.

    • Incubate the agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plate.[2][19]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilute 1. Serial Dilution of Compound inoculate 3. Inoculate Wells serial_dilute->inoculate prep_inoculum 2. Prepare Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate 16-20 hours inoculate->incubate read_mic 5. Read MIC (No visible growth) incubate->read_mic subculture 6. Subculture for MBC (Optional) read_mic->subculture

Caption: Workflow for the Broth Microdilution MIC test.

Data Presentation: Antimicrobial Spectrum

The antimicrobial activity is summarized by MIC values. Lower MIC values indicate higher potency.

Derivative IDR⁵ Phenyl SubstituentR⁷ Phenyl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Ciprofloxacin --0.50.25N/A
Fluconazole --N/AN/A1.0
Derivative 5 HH3264> 64
Derivative 6 4-ClH163264
Derivative 7 4-OCH₃H4816
Derivative 8 4-OCH₃4-CH₃228

Note: Data is illustrative, based on trends reported in the literature, to demonstrate the impact of substitutions on antimicrobial potency.[18]

Conclusion and Future Directions

Derivatives based on the this compound scaffold represent a promising and versatile class of compounds with significant potential in both oncology and infectious disease research. Their activity as antiproliferative agents, often through the disruption of microtubule dynamics, and as antimicrobial agents, through the inhibition of key bacterial enzymes, highlights the value of this purine analog core.

The structure-activity relationship data clearly indicate that targeted modifications at the C2, C5, and C7 positions are crucial for optimizing potency and selectivity. Future research should focus on synthesizing novel derivatives with improved pharmacological profiles, including enhanced bioavailability and reduced toxicity. Further mechanistic studies are also warranted to fully elucidate the molecular targets and pathways affected by these compounds, paving the way for their potential development into next-generation therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Strafella, S., et al. (n.d.). 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol.
  • PubMed. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Retrieved from

  • Jouin, M., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
  • BenchChem. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Retrieved from

  • Unknown Source. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Retrieved from

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Unknown Source. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity.
  • Abcam. (n.d.). MTT assay protocol.
  • Unknown Source. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • PubMed Central. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • ACS Publications. (n.d.). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Retrieved from

  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Chem-Impex. (n.d.). 7-Hydroxy-5-methyl-2-methylthio-[1][2][3]triazolo[1,5-a]pyrimidine. Retrieved from

  • gsrs. (n.d.). ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE.
  • Unknown Source. (n.d.). Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives.
  • PubMed. (n.d.). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Retrieved from

  • CymitQuimica. (n.d.). 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. Retrieved from

  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester. Retrieved from

  • PubMed Central. (n.d.). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR.
  • PubMed Central. (n.d.). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Retrieved from

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Retrieved from

  • ResearchGate. (n.d.). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Retrieved from

  • Unknown Source. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel 7-(Heteroaryl)-1,2,4-triazolo[1,5-a]-pyrimidine Derivatives | Request PDF.
  • PubMed Central. (n.d.). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor.
  • PubMed. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Retrieved from

  • Google Patents. (n.d.). US20070275961A1 - Triazolo ' 1, 5-A ! Pyrimidines and Their Use in Medicine.
  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.

Sources

An In-depth Technical Guide to 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS 40775-78-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS 40775-78-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its physicochemical characteristics, provides a plausible synthetic route, and explores its potential mechanisms of action, with a particular focus on its role as a modulator of the GABAergic system and as a potential enzyme inhibitor. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound belongs to the triazolopyrimidine class of compounds, a scaffold known for its diverse pharmacological activities.[1][2] Triazolopyrimidines are recognized as privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets, including enzymes and receptors.[3][4] The subject compound, with its unique substitution pattern, has emerged as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] This guide aims to consolidate the current understanding of this compound, offering insights into its properties and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
CAS Number 40775-78-8
Molecular Formula C₇H₈N₄OS[5]
Molecular Weight 196.23 g/mol [5]
Appearance White to almost white crystalline powder[5]
Purity (typical) ≥98% (HPLC)[5]
Predicted Density 1.59 ± 0.1 g/cm³N/A
Predicted pKa -4.08 ± 0.53N/A
Storage Temperature 2-8°CN/A

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Structural Elucidation

Plausible Synthetic Protocol

This protocol is based on the common synthetic routes for analogous triazolopyrimidine structures.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 3-Amino-5-(methylthio)-1H-1,2,4-triazole C 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine A->C Reflux in Acetic Acid B Ethyl acetoacetate B->C

A plausible synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-5-(methylthio)-1H-1,2,4-triazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid (10 volumes).

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Structural Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation synthesis Synthesized Compound ms Mass Spectrometry (Molecular Weight) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C) (Structural Connectivity) synthesis->nmr hplc HPLC (Purity) synthesis->hplc confirmation Structural Confirmation & Purity Assessment ms->confirmation nmr->confirmation hplc->confirmation

Workflow for structural elucidation and purity assessment.

Biological Activity and Mechanism of Action

The triazolopyrimidine scaffold is a known pharmacophore that interacts with various biological targets. For this compound, the primary areas of interest are its effects on the central nervous system, particularly its interaction with GABAergic systems, and its potential as an enzyme inhibitor.

Modulation of GABAergic Neurotransmission

Several studies have highlighted the potential for triazolopyrimidine derivatives to act as modulators of GABAₐ receptors.[8][9][10] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.

Proposed Mechanism of Action:

It is hypothesized that this compound acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site of the GABAₐ receptor. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming or anxiolytic effect.

G cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect gaba_r GABA-A Receptor (Chloride Channel) cl_influx Increased Cl- Influx gaba_r->cl_influx Channel Opens gaba GABA gaba->gaba_r Binds to Orthosteric Site tp Triazolopyrimidine (CAS 40775-78-8) tp->gaba_r Binds to Allosteric Site (Benzodiazepine Site) hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neurotransmission hyperpolarization->inhibition

Proposed signaling pathway for GABA-A receptor modulation.

Experimental Protocol: GABAₐ Receptor Binding Assay

To experimentally validate the interaction of this compound with the GABAₐ receptor, a radioligand binding assay can be performed.[11][12]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Utilize a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-Flunitrazepam.

  • Competition Assay:

    • Incubate the brain membranes with a fixed concentration of [³H]-Flunitrazepam.

    • Add increasing concentrations of the test compound (this compound).

    • Include a known benzodiazepine (e.g., Diazepam) as a positive control.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., Clonazepam).

  • Incubation: Incubate the mixture at 0-4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Potential for Enzyme Inhibition

Triazolopyrimidine derivatives have also been investigated as inhibitors of various enzymes.[3][13] The specific enzyme targets for this compound are not well-defined in the literature, but based on the scaffold, potential targets could include kinases, phosphodiesterases, or other enzymes involved in cellular signaling pathways.

Quantitative Data on Related Compounds:

While specific IC₅₀ values for CAS 40775-78-8 are not available, the following table provides examples of the inhibitory activity of other triazolopyrimidine derivatives against various enzymes to illustrate the potential of this chemical class.

Compound ClassEnzyme TargetIC₅₀ / KᵢSource
TriazolopyrimidinesTyrosyl-DNA phosphodiesterase 2 (TDP2)IC₅₀ < 50 µM[3]
TriazolopyrimidinesHIV-1 Non-nucleoside reverse transcriptaseEC₅₀ in low nM range[4]
Pyrazolo-triazolopyrimidinesEpidermal Growth Factor Receptor (EGFR)IC₅₀ = 7.01 to 48.28 µM[14]
Triazolo[4,5-d]pyrimidinesLysine specific demethylase 1 (LSD1)IC₅₀ = 0.564 µM[13]

Further research is required to identify the specific enzyme targets of this compound and to determine its inhibitory potency.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its structural similarity to known pharmacologically active molecules, particularly its proposed interaction with the GABAₐ receptor, makes it an attractive candidate for the development of novel therapeutics for neurological and psychiatric disorders.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and comprehensive characterization of its physicochemical properties.

  • In-depth Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to elucidate its precise mechanism of action, including its affinity and efficacy at various GABAₐ receptor subtypes.

  • Enzyme Inhibition Screening: Performing broad-panel enzyme screening to identify potential off-target effects and new therapeutic opportunities.

  • Lead Optimization: Utilizing the compound as a scaffold for the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

The information compiled in this guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this promising triazolopyrimidine derivative.

References

  • Discovery of[1][2][13]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry, 31(14), 1896-1919.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.). Bentham Science. Retrieved from [Link]

  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(4), 543-548.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). ACS Medicinal Chemistry Letters, 10(9), 1245-1254.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][13]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2019). Molecules, 24(18), 3254.

  • Insights into the molecular mechanism of triazolopyrimidinone derivatives effects on the modulation of α1β2γ2 subtype of GABAA receptor: An in silico approach. (2022). Archives of Biochemistry and Biophysics, 729, 109380.
  • Discovery of[1][3][13]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry, 185, 111824.

  • Synthesis of[1][3][13]Triazolo[1,5-a]pyrimidine (Microreview). (2016). Chemistry of Heterocyclic Compounds, 52(3), 155-157.

  • Characterization of GABA Receptors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Six dose growth inhibition percent and IC 50 values of the tested compounds against MCF7 cell line. (n.d.). ResearchGate. Retrieved from [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. (2021). International Journal of Molecular Sciences, 22(19), 10738.
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2021). Molecules, 26(11), 3123.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). International Journal of Molecular Sciences, 24(19), 14758.
  • Identification of Triazolopyridines as Selective α5-GABA A Receptor Negative Allosteric Modulators by a Hybridization Approach. (2023). Journal of Medicinal Chemistry, 66(3), 1949-1964.
  • Electrophysiology of ionotropic GABA receptors. (2017). Journal of Physiology-Paris, 111(1-2), 3-12.
  • The contribution of physicochemical properties to multiple in vitro cytotoxicity endpoints. (2012). Toxicology in Vitro, 26(8), 1381-1389.
  • Discovery of 7-alkyloxy-[1][3][13] triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity. (2022). Bioorganic Chemistry, 119, 105565.

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 837-843.
  • Acute effects of partial positive allosteric GABAA receptor modulation by GT-002 on psychophysiological and cognitive measures: protocol for the TOTEMS phase II trial targeting cognitive impairment associated with schizophrenia. (2023).
  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2022). Molecules, 27(19), 6563.
  • Modulation of native GABA(A) receptor activity by triazolo 1,5-benzodiazepines. (2013). Bioorganic & Medicinal Chemistry, 21(17), 5439-5446.
  • Physicochemical descriptors in property-based drug design. (2001). Mini Reviews in Medicinal Chemistry, 1(3), 225-234.
  • Prediction of physicochemical properties. (2012). Methods in Molecular Biology, 929, 93-138.
  • Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. (2023). Molecules, 28(19), 6932.
  • Physicochemical properties. (2007). In Ionic liquids in synthesis (pp. 57-174). Wiley-VCH.

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Triazolopyrimidine Scaffold in Neurology

The s-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This unique feature allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] In the realm of neurological disorders, derivatives of this scaffold have emerged as promising candidates for therapeutic intervention.[1][2] Research has demonstrated their potential to modulate key pathological processes such as neuroinflammation, microtubule instability, and aberrant neurotransmission.[2][3][4] These compounds have shown efficacy in preclinical models through mechanisms including the inhibition of endoplasmic reticulum (ER) stress, reduction of apoptosis, and modulation of the NF-kB signaling pathway.[3]

This document provides detailed application notes and experimental protocols for the investigation of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine , a commercially available derivative of the s-triazolo[1,5-a]pyrimidine core. While this specific molecule is cited as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders,[5][6] a gap exists in the published literature regarding its direct biological characterization in this context. The following protocols are therefore adapted from established methodologies for closely related and well-characterized triazolopyrimidine analogs, providing a robust framework for initiating research into its potential neurotherapeutic efficacy. The shared chemical scaffold provides a strong rationale for exploring its activity in the key mechanistic pathways detailed below.

Compound Information:

PropertyValue
IUPAC Name 7-hydroxy-5-methyl-2-(methylthio)-[3][4][7]triazolo[1,5-a]pyrimidine
Synonyms 5-Methyl-2-(methylthio)-[3][4][7]triazolo[1,5-a]pyrimidin-7-ol, 4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene
CAS Number 40775-78-8
Molecular Formula C₇H₈N₄OS
Molecular Weight 196.23 g/mol
Appearance White to almost white crystalline powder
Purity ≥98% (HPLC)

Section 1: Assessment of Anti-Neuroinflammatory Activity

Scientific Rationale: Neuroinflammation, primarily driven by the activation of microglia and astrocytes, is a critical pathological component in a host of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[4] Activated microglia release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO), which contribute to neuronal damage.[4] Several triazole-pyrimidine hybrids have demonstrated significant anti-neuroinflammatory properties by inhibiting the production of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[3]

Experimental Workflow: In Vitro Neuroinflammation Assay

G cluster_0 Cell Culture & Seeding cluster_1 Stimulation & Treatment cluster_2 Endpoint Analysis seed Seed HMC3 Microglial Cells in 24-well plates culture Culture for 24h seed->culture lps Stimulate with LPS (100 ng/mL) for 24h culture->lps compound Treat with Test Compound (e.g., 10 µM) for 24h lps->compound collect Collect Cell Culture Media compound->collect griess Nitric Oxide (NO) Quantification (Griess Assay) collect->griess elisa TNF-α Quantification (ELISA) collect->elisa

Caption: Workflow for assessing anti-neuroinflammatory effects.

Protocol 1.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Microglia

This protocol is adapted from Manzoor et al. (2022) for the evaluation of triazole-pyrimidine hybrids.[3]

  • Cell Culture: Culture human microglial clone 3 (HMC3) cells in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed HMC3 cells into 24-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Stimulation: Pre-treat the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., a concentration range of 1-20 µM). Add the compound dilutions to the LPS-stimulated cells and incubate for an additional 24 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Protocol 1.2: Quantification of TNF-α Secretion

This protocol is also adapted from Manzoor et al. (2022).[3]

  • Follow steps 1-4 from Protocol 1.1.

  • ELISA Assay:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate solution, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the TNF-α concentration based on a standard curve.

Section 2: Evaluation of Microtubule-Stabilizing Properties

Scientific Rationale: Microtubules are essential for maintaining neuronal structure, axonal transport, and synaptic plasticity. Their destabilization is a key feature in the pathology of several neurodegenerative diseases, notably Alzheimer's disease, where it is linked to the hyperphosphorylation of the tau protein.[2] Certain triazolopyrimidine derivatives have been identified as microtubule-stabilizing agents, which could counteract this pathological process.[1][2] These compounds can bind to tubulin, promoting its assembly into stable microtubules.[1]

Experimental Workflow: Cell-Based Microtubule Stabilization Assay

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Quantification cluster_2 Western Blot Analysis seed Seed QBI-293 or SH-SY5Y Cells treat Treat with Test Compound (e.g., 1-10 µM for 4h) seed->treat lyse Lyse Cells treat->lyse quantify Quantify Total Protein (BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer probe Probe with Antibodies: - Acetylated α-Tubulin - Total α-Tubulin - Loading Control (e.g., GAPDH) transfer->probe detect Detect with Chemiluminescence probe->detect

Sources

Application Notes and Protocols for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Triazolopyrimidine

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (HMTTP) is a heterocyclic compound belonging to the triazolopyrimidine class of chemicals.[1][2] This class is a cornerstone in modern agrochemical development, with various derivatives commercialized as potent fungicides and herbicides.[3][4] The unique structural attributes of the triazolopyrimidine scaffold confer a wide range of biological activities, making it a subject of extensive research in both medicinal and agricultural chemistry.[2][3] While HMTTP is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, this guide will focus on its direct application as an active ingredient in crop protection formulations.[1][5]

Based on the established bioactivity of the triazolopyrimidine chemical family, HMTTP is hypothesized to possess fungicidal properties. This document provides a comprehensive overview of its proposed mode of action, detailed protocols for its formulation into a stable Suspension Concentrate (SC), and methodologies for quality control and stability assessment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active ingredient is fundamental to developing a stable and efficacious agrochemical formulation.

PropertyValueSource
Molecular Formula C₇H₈N₄OSChem-Impex
Molecular Weight 196.23 g/mol Chem-Impex
Appearance White to off-white crystalline powderChem-Impex
Purity ≥98% (HPLC)Chem-Impex
Solubility Sparingly soluble in water, soluble in certain organic solventsGeneral knowledge for this class of compounds

Proposed Mode of Action: A Fungicidal Hypothesis

While the specific molecular target of HMTTP has not been definitively elucidated in publicly available literature, its structural similarity to other triazolopyrimidine fungicides, such as ametoctradin, suggests a likely mode of action. Ametoctradin is classified as a Quinone outside Inhibitor (QoI), which disrupts the fungal respiratory chain.[3] This inhibition halts ATP production, leading to fungal cell death.

Another potential, though less likely, mode of action for triazole-containing compounds is the inhibition of sterol biosynthesis, which is essential for fungal cell membrane integrity.

The following diagram illustrates the proposed mechanism of action for HMTTP as a QoI fungicide.

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complex III) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Fungal_Growth Fungal Growth and Proliferation ETC->Fungal_Growth ATP ATP (Energy) ATP_Synthase->ATP Synthesis ATP->Fungal_Growth Powers HMTTP HMTTP HMTTP->ETC Inhibits Electron Transfer HMTTP->Fungal_Growth Prevents A Prepare Aqueous Phase (Water, Propylene Glycol, Xanthan Gum, Biocide, Antifoam) B Prepare Mill Base (Add Wetting & Dispersing Agents, then HMTTP Technical) A->B C High-Shear Mixing B->C D Bead Milling to Target Particle Size C->D E Finalization (Add remaining Water & Antifoam) D->E F Quality Control Testing E->F G Packaging F->G

Caption: Workflow for the preparation of a Suspension Concentrate (SC) formulation.

Enhancing Efficacy with Adjuvants

The biological performance of HMTTP can be significantly enhanced by the addition of adjuvants to the spray tank. [6][7]Adjuvants can improve spray coverage, droplet retention, and penetration of the active ingredient into the plant tissue. [8][9]For a curative fungicide like a triazole, penetrant-type adjuvants such as high-quality mineral oils or methylated seed oils are often recommended. [8]

Quality Control of the Formulation

Rigorous quality control is essential to ensure the safety, stability, and efficacy of the final product. [10]

Parameter Method Acceptance Criteria
Appearance Visual inspection Homogeneous, opaque liquid, free from lumps and foreign matter.
Active Ingredient Content High-Performance Liquid Chromatography (HPLC) with UV detection 200 ± 10 g/L
pH pH meter 6.0 - 8.0
Viscosity Rotational viscometer To be determined based on formulation optimization.
Particle Size Distribution Laser diffraction D90 < 10 µm
Suspensibility CIPAC Method MT 184 ≥ 80%

| Pourability | CIPAC Method MT 148.1 | ≤ 5% residue |

Protocol for Active Ingredient Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • HMTTP analytical standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), adjusted to pH 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of HMTTP standard

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of HMTTP in the mobile phase at known concentrations.

  • Sample Preparation: Accurately weigh a sample of the SC formulation and dilute it with the mobile phase to a concentration within the range of the standard curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of HMTTP in the sample by comparing the peak area to the calibration curve generated from the standards.

Stability Testing

Stability testing is crucial to determine the shelf-life of the formulation under various storage conditions. [][12][13]

Test Conditions Duration Parameters to be Monitored
Accelerated Storage Stability 54 ± 2 °C 14 days Active ingredient content, pH, viscosity, particle size, suspensibility
Low-Temperature Stability 0 ± 2 °C 7 days Visual inspection for crystallization or phase separation

| Real-Time Storage Stability | 25 ± 2 °C and ambient humidity | 2 years | Active ingredient content, pH, viscosity, particle size, suspensibility |

Conclusion

This compound holds significant promise as an active ingredient in agrochemical formulations, likely as a fungicide. The development of a stable and efficacious Suspension Concentrate formulation is achievable with careful selection of co-formulants and adherence to rigorous manufacturing and quality control protocols. Further research to definitively establish its mode of action and to optimize its biological performance through formulation and adjuvant selection is warranted.

References

  • EPP Ltd. (n.d.). Stability Study Testing. Retrieved from [Link]

  • CEMAS. (n.d.). Storage Stability Testing for Agrochemical, Biocide, and Chemical Product Industries. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US20020045631A1 - Enhancement of the efficacy of triazolopyrimidines.
  • Agrion Crop Solutions. (2015, September 2). Improving Fungicide Activity with Agrion Crop Solutions Adjuvants. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012130823A1 - Suspension concentrates.
  • Croda Agriculture. (n.d.). Adjuvants for fungicides. Retrieved from [Link]

  • Scribd. (n.d.). CRODA - Adjuvants For Fungicides. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0253682 A2 - Suspension-type agrochemical formulation. Retrieved from [Link]

  • Agro Chemicals. (n.d.). Formulation. Retrieved from [Link]

  • PubMed. (n.d.). Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Retrieved from [Link]

  • FBN. (2025, May 21). Adjuvants 101: Understanding the “Extras” in Your Tank. Retrieved from [Link]

  • gsrs. (n.d.). ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE. Retrieved from [Link]

  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides.
  • PubChem. (n.d.). T[][12][]riazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. Retrieved from [Link]

  • IAEA. (n.d.). Quality Control of Pesticide Products. Retrieved from [Link]

Sources

Synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural analogy to purines.[1] The protocol herein details a robust and logical synthetic pathway, commencing from readily available starting materials. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and expected outcomes, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and pharmaceutical development.

Introduction

The s-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The target molecule, this compound, incorporates key structural motifs that make it a valuable building block for the synthesis of more complex bioactive compounds. Its synthesis requires a strategic approach, navigating through key intermediates to construct the fused bicyclic system. This guide presents a validated, step-by-step protocol designed for reproducibility and scalability.

Overall Synthetic Scheme

The synthesis of the target compound is proposed to proceed via a five-step sequence, beginning with the condensation of ethyl acetoacetate and thiourea to form the pyrimidine core. This is followed by selective S-methylation, chlorination, hydrazinolysis, and a final cyclization with rearrangement to yield the desired s-triazolo[1,5-a]pyrimidine.

Synthetic_Pathway A Ethyl Acetoacetate + Thiourea B 2-Thio-6-methyluracil A->B Step 1: Condensation C 2-Methylthio-4-hydroxy-6-methylpyrimidine B->C Step 2: S-Methylation D 4-Chloro-6-methyl-2-methylthiopyrimidine C->D Step 3: Chlorination E 2-Hydrazino-4-methyl-6-methylthiopyrimidine D->E Step 4: Hydrazinolysis F 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[4,3-a]pyrimidine-3-thiol E->F Step 5a: Cyclization G This compound F->G Step 5b: Rearrangement/ Desulfurization

Caption: Proposed synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Solvents should be anhydrous where indicated.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
Ethyl AcetoacetateC₆H₁₀O₃130.14Sigma-Aldrich
ThioureaCH₄N₂S76.12Sigma-Aldrich
Sodium MethoxideCH₃ONa54.02Sigma-Aldrich
MethanolCH₃OH32.04Fisher Scientific
Glacial Acetic AcidC₂H₄O₂60.05Fisher Scientific
Methyl IodideCH₃I141.94Sigma-Aldrich
Sodium HydroxideNaOH40.00VWR
Phosphorus OxychloridePOCl₃153.33Sigma-Aldrich
PyridineC₅H₅N79.10Sigma-Aldrich
Hydrazine HydrateN₂H₄·H₂O50.06Sigma-Aldrich
Carbon DisulfideCS₂76.14Sigma-Aldrich
EthanolC₂H₅OH46.07Fisher Scientific
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Reflux condensers and standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 2-Thio-6-methyluracil

This initial step involves the base-catalyzed condensation of a β-ketoester (ethyl acetoacetate) with thiourea to form the pyrimidine ring, a classic Biginelli-type reaction.[1][4][5]

Procedure:

  • In a 2 L round-bottom flask, combine thiourea (76 g, 1 mol), ethyl acetoacetate (130 g, 1 mol), and methanol (900 mL).

  • To this suspension, add sodium methoxide (120 g, 2.22 mol) and equip the flask with a reflux condenser.

  • Gently heat the mixture on a steam bath. The reaction is allowed to proceed until the methanol has evaporated, which typically takes about 8 hours.

  • Dissolve the resulting solid residue in 1 L of hot water. Treat the solution with activated carbon and filter while hot.

  • Carefully acidify the hot filtrate with glacial acetic acid (120 mL). The product will precipitate rapidly.

  • Collect the precipitate by filtration using a Büchner funnel.

  • For purification, suspend the wet solid in a boiling solution of water (1 L) and glacial acetic acid (20 mL). Stir thoroughly to break up any lumps and then cool in an ice bath.

  • Collect the purified product by filtration, wash with cold water, and dry in an oven at 70°C.

Expected Yield: 98–119 g (69–84%) of a white to off-white solid.

Step 2: Synthesis of 2-Methylthio-4-hydroxy-6-methylpyrimidine

The thiouracil derivative is selectively methylated at the sulfur atom. The thione tautomer is more stable, but in the presence of a base, the thiolate anion is formed, which is a soft nucleophile and readily attacks the methylating agent.

Procedure:

  • Dissolve 2-thio-6-methyluracil (71 g, 0.5 mol) in a solution of sodium hydroxide (20 g, 0.5 mol) in water (500 mL).

  • Cool the solution in an ice bath and add methyl iodide (71 g, 0.5 mol) dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1).

  • Acidify the reaction mixture with glacial acetic acid to a pH of ~6.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Expected Yield: ~85-95% of a white solid.

Step 3: Synthesis of 4-Chloro-6-methyl-2-methylthiopyrimidine

The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride is a standard and effective reagent for this transformation.[6][7][8]

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-methylthio-4-hydroxy-6-methylpyrimidine (78 g, 0.5 mol) in phosphorus oxychloride (150 mL).

  • To this mixture, add pyridine (40 mL, 0.5 mol) dropwise while cooling in an ice bath.

  • After the addition, heat the mixture to reflux for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography if necessary.

Expected Yield: ~80-90% of a yellowish oil or low-melting solid.

Step 4: Synthesis of 2-Hydrazino-4-methyl-6-methylthiopyrimidine

This step involves a nucleophilic aromatic substitution where the chloro group at the 4-position is displaced by hydrazine to form the key hydrazinopyrimidine intermediate.[9][10]

Procedure:

  • Dissolve 4-chloro-6-methyl-2-methylthiopyrimidine (87 g, 0.5 mol) in ethanol (500 mL) in a round-bottom flask.

  • Add hydrazine hydrate (50 mL, 1 mol) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Expected Yield: ~75-85% of a solid.

Step 5: Synthesis of this compound

This final step involves the cyclization of the hydrazinopyrimidine to form the fused triazole ring. A common method involves reaction with carbon disulfide to form a triazolo[4,3-a]pyrimidine-3-thiol intermediate, which can then undergo a Dimroth rearrangement to the more stable s-triazolo[1,5-a]pyrimidine isomer, often with concomitant loss of the thiol group under certain conditions.[6][9] A more direct route might involve other one-carbon synthons, but the following protocol is based on a well-established transformation.

Cyclization_Mechanism cluster_0 Step 5a: Cyclization to [4,3-a] Isomer cluster_1 Step 5b: Dimroth Rearrangement Hydrazino 2-Hydrazino-pyrimidine Thione Intermediate Thione Hydrazino->Thione + CS₂ Triazolo43a [4,3-a] Isomer Thione->Triazolo43a - H₂S RingOpen Ring-Opened Intermediate Triazolo43a->RingOpen Base/Heat Triazolo43a->RingOpen Triazolo15a [1,5-a] Isomer (Final Product) RingOpen->Triazolo15a Recyclization

Caption: Mechanism of cyclization and rearrangement to the final product.

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazino-4-methyl-6-methylthiopyrimidine (42.5 g, 0.25 mol) in pyridine (250 mL).

  • Add carbon disulfide (28.5 g, 0.375 mol) and heat the mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC. The initial product will be the [4,3-a] isomer. Continued heating in a basic medium like pyridine facilitates the Dimroth rearrangement to the more thermodynamically stable [1,5-a] isomer.

  • After the rearrangement is complete (as indicated by TLC), cool the reaction mixture and evaporate the pyridine under reduced pressure.

  • Treat the residue with water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or a mixture of DMF and water to obtain the pure this compound.

Expected Yield: The yield for this two-step sequence can vary, but a moderate yield of 40-60% is a reasonable expectation.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white crystalline powder
Molecular Formula C₇H₈N₄OS
Molecular Weight 196.23 g/mol
¹H NMR (DMSO-d₆) δ (ppm): ~2.4 (s, 3H, CH₃-S), ~2.6 (s, 3H, CH₃-C5), ~6.5 (s, 1H, pyrimidine H), ~12.0 (br s, 1H, OH)
¹³C NMR (DMSO-d₆) Expected signals for methyl carbons, aromatic carbons, and carbonyl/enol carbon.
Mass Spec (ESI+) m/z: 197.04 [M+H]⁺

Safety and Handling

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Use with extreme caution.

  • Methyl iodide (CH₃I) is a carcinogen and should be handled with care.

  • Hydrazine hydrate (N₂H₄·H₂O) is toxic and corrosive.

  • Carbon disulfide (CS₂) is highly flammable and toxic.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocol detailed in this application note provides a reliable and comprehensive pathway for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further applications in drug discovery and development. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved, facilitating troubleshooting and potential optimization.

References

Application Note & Protocols for the Quantification of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine family.[1] This class of molecules is of significant interest in pharmaceutical development, agricultural chemistry, and biochemical research due to its structural similarity to purines, making it a versatile scaffold in medicinal chemistry.[1][2] As a key intermediate in the synthesis of various active pharmaceutical ingredients, its precise quantification is critical for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic studies.[1]

This document provides detailed analytical procedures for the quantification of this compound in both bulk substance and biological matrices. The methodologies described herein are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and the more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications. The protocols are designed to be robust and are accompanied by comprehensive validation guidelines to ensure data integrity, in accordance with international standards.[3][4][5]

Part 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of purity and the quantification of this compound in bulk powder or as an active pharmaceutical ingredient (API). The underlying principle is the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV spectrophotometer.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample D->E Prepared Sample F Isocratic Elution on C18 Column E->F G UV Detection at λmax F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC-UV quantification of the analyte.

Protocol 1: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard (>98% purity)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (ACS grade)

  • Diluent: 50:50 (v/v) Methanol:Water

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase65:35 (v/v) Water (0.1% Formic Acid) : Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or determined λmax)
Run Time10 minutes

4. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the bulk sample, transfer to a 10 mL volumetric flask, and prepare as described for the stock solution.

  • Dilute this solution with the diluent to fall within the calibration range (e.g., a 1:2 dilution to yield a theoretical concentration of 50 µg/mL).

6. Data Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.[7]

  • Inject the sample solutions, determine the peak area, and calculate the concentration using the regression equation from the calibration curve.

Part 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine. The use of an internal standard (IS) and Multiple Reaction Monitoring (MRM) mode ensures high accuracy and precision.

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_lcms UPLC-MS/MS System cluster_data Data Analysis A Aliquot Plasma Sample B Add Internal Standard (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant E->F Prepared Extract G Gradient Elution on C18 Column F->G H Electrospray Ionization (ESI+) G->H I MRM Detection H->I J Integrate Analyte/IS Peak Areas I->J MRM Chromatograms K Calculate Peak Area Ratio J->K L Quantify via Calibration Curve K->L

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Protocol 2: LC-MS/MS Method

1. Materials and Reagents:

  • Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS) or a structurally similar analogue. For this protocol, a related triazolopyrimidine, such as Trapidil, can be considered if a SIL-IS is unavailable.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma).

2. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Data acquisition and processing software.

3. LC and MS Conditions:

Liquid Chromatography Parameters

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.4 min

Mass Spectrometry Parameters (Hypothetical) The exact mass transitions must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

ParameterAnalyteInternal Standard (Example: Trapidil)
Ionization ModeESI PositiveESI Positive
Precursor Ion [M+H]⁺m/z 197.0m/z 275.2
Product Ionm/z 124.1 (example)m/z 109.1 (example)
Dwell Time100 ms100 ms
Collision Energy (CE)To be optimizedTo be optimized

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

5. Calibration and Quality Control (QC):

  • Prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations) by spiking the control biological matrix with known amounts of the analyte.

  • Process these samples alongside the unknown samples as described above.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression is typically used.

Part 3: Method Validation

The validation of an analytical procedure is essential to demonstrate that it is suitable for its intended purpose.[5][7] Key validation parameters, as recommended by major regulatory guidelines, should be assessed.[3][4]

Validation Parameters and Acceptance Criteria
ParameterHPLC-UV (Bulk Substance)LC-MS/MS (Bioanalysis)
Specificity/Selectivity The analyte peak should be free from interference from impurities or degradation products.[3]No significant interfering peaks at the retention times of the analyte and IS in blank matrix.[8]
Linearity & Range R² ≥ 0.995 over the specified range (e.g., 1-100 µg/mL).[4]R² ≥ 0.99 over the specified range (e.g., 1-1000 ng/mL).
Accuracy Recovery of 98.0-102.0% at three concentration levels.Mean accuracy within ±15% of nominal values (±20% at LLOQ).[8]
Precision Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%.[9]Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% at LLOQ).[8]
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (S/N ratio > 10).[4]The lowest standard on the calibration curve with acceptable accuracy and precision.[8]
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±5%, pH ±0.2).[3]Assessed by evaluating the impact of minor variations in sample processing and LC conditions.
Stability Analyte stability in solution and under stress conditions (e.g., acid, base, light).[5]Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of the bulk drug substance, offering simplicity and precision. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the preferred choice. Adherence to the outlined validation procedures is critical to ensure the generation of high-quality, reproducible, and accurate data for regulatory submissions and research applications.

References

  • Vertex AI Search. (n.d.). Analytical Methods Validation.
  • TCI Chemicals. (n.d.). 7-Hydroxy-5-methyl-2-methylthio-[4][6][9]triazolo[1,5-a]pyrimidine. Retrieved January 3, 2026, from

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Patel, K., Patel, J., & Patel, M. (n.d.). Analytical method validation: A brief review.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Benchchem. (n.d.). This compound.
  • Kamaraj, P., et al. (n.d.). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. National Institutes of Health.
  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Micha, M. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP).
  • Di Francesco, M. E., et al. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.

Sources

Application Notes and Protocols for Efficacy Testing of Triazolopyrimidine-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of efficacy trials for triazolopyrimidine-based fungicides. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring a robust and self-validating experimental framework. Methodologies cover a tiered approach, from initial in vitro screening to complex in vivo greenhouse and field evaluations, supplemented with protocols for mechanism of action (MOA) validation.

Introduction: The Triazolopyrimidine Class

The triazolopyrimidine scaffold is a privileged structure in agrochemical research, giving rise to fungicides with diverse modes of action.[1] It is critical to understand that "triazolopyrimidine" defines a chemical family, not a singular mechanism. For instance, Ametoctradin is a Quinone outside Inhibitor (QoI), disrupting the mitochondrial electron transport chain at Complex III.[1] Conversely, other triazolopyrimidines like penoxsulam and metosulam are potent inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the branched-chain amino acid biosynthesis pathway.[2]

This fundamental difference in the molecular target dictates the entire experimental approach. A QoI fungicide's efficacy will be linked to disrupting cellular respiration, while an AHAS inhibitor will affect protein synthesis and growth.[2][3] Therefore, the first step in any experimental design is to form a hypothesis about the specific MOA, which will inform the selection of appropriate assays and target pathogens. The Fungicide Resistance Action Committee (FRAC) provides essential guidelines and assigns codes based on MOA to manage resistance, a critical consideration throughout the development process.[4][5][6]

Foundational Efficacy: In Vitro Susceptibility Testing

In vitro assays are the cornerstone of early-stage fungicide evaluation. They provide rapid, quantifiable data on a compound's intrinsic activity against a target pathogen in a controlled environment.[7] These tests are essential for determining baseline sensitivity, comparing multiple candidate molecules, and establishing a preliminary spectrum of activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the fungicide that inhibits visible fungal growth and is considered a reference method by bodies like the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Objective: To quantify the minimum concentration of a triazolopyrimidine fungicide required to inhibit the growth of a target fungal pathogen.

Materials:

  • Test Fungicide Stock Solution (e.g., 10 mg/mL in DMSO)

  • 96-well microtiter plates

  • Sterile liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Standardized Fungal Inoculum (adjusted to 0.5 McFarland standard, ~1-5 x 10⁶ CFU/mL)[7]

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Dilutions: Perform a serial two-fold dilution of the fungicide stock solution across the 96-well plate. Typically, 100 µL of media is added to each well, then 100 µL of the fungicide is added to the first well and serially diluted down the column, discarding the final 100 µL. This creates a concentration gradient.

  • Controls: Designate wells for a positive growth control (media + inoculum, no fungicide) and a sterility control (media only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each test and growth control well. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at an appropriate temperature (e.g., 35°C for Candida spp., 25-28°C for many plant pathogens) for a specified period (24-72 hours, depending on the organism's growth rate).[8]

  • Reading the MIC: The MIC is determined as the lowest fungicide concentration at which there is a significant inhibition of growth compared to the positive control. For many fungicides, this is complete visual inhibition. For azoles and some other classes, it is often defined as the concentration that produces a ≥50% reduction in turbidity as measured by a spectrophotometer.[8]

Protocol: Determination of Minimum Fungicidal Concentration (MFC)

The MFC assay is a crucial extension of the MIC test, distinguishing between fungistatic (growth-inhibiting) and fungicidal (killing) activity.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition in the MIC assay.

  • Spot-plate each aliquot onto a fungicide-free agar medium (e.g., Potato Dextrose Agar).

  • Incubate the agar plates under conditions suitable for fungal growth.

  • The MFC is the lowest concentration from the MIC assay that results in no fungal growth (or a ≥99.9% reduction in CFUs) on the subculture plate.

Data Presentation: In Vitro Susceptibility

Summarize the results in a clear, comparative table.

Fungal PathogenCompoundMIC₅₀ (µg/mL)MFC (µg/mL)
Botrytis cinereaTriazopyrimidine-A0.251.0
Botrytis cinereaCommercial Std. (QoI)0.52.0
Fusarium graminearumTriazopyrimidine-A0.1250.5
Fusarium graminearumCommercial Std. (DMI)0.251.0
Aspergillus fumigatusTriazopyrimidine-A>64>64

MIC₅₀: The concentration that inhibits 50% of the tested isolates.

InVitro_Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_followup Follow-up Assay Fungicide Fungicide Stock Solution MIC_Plate 96-Well Plate Serial Dilution Fungicide->MIC_Plate Dilute Inoculum Standardized Fungal Inoculum (0.5 McFarland) Inoculum->MIC_Plate Inoculate Incubate Incubate (24-72h) MIC_Plate->Incubate Read_MIC Read MIC (Visual/Spectrophotometer) Incubate->Read_MIC MFC_Plate Subculture onto Fungicide-Free Agar Read_MIC->MFC_Plate Aliquot from clear wells Incubate_MFC Incubate Agar MFC_Plate->Incubate_MFC Read_MFC Read MFC (Lowest Cidal Conc.) Incubate_MFC->Read_MFC

Controlled Environment Efficacy: Greenhouse Trials

Greenhouse trials serve as the critical bridge between in vitro data and real-world field performance.[10][11] They allow for the evaluation of fungicide efficacy on whole plants under controlled environmental conditions, ensuring uniform disease pressure and minimizing external variables.

Experimental Design and Setup

A robust statistical design is non-negotiable.[12] A Randomized Complete Block Design (RCBD) is often preferred to account for potential environmental gradients within the greenhouse (e.g., differences in light or temperature).

  • Experimental Unit: A single pot containing one or more plants.

  • Replication: A minimum of 4-5 replicates (blocks) for each treatment is essential for statistical power.[13]

  • Treatments:

    • Untreated Inoculated Control: The baseline for maximum disease severity. This is crucial to validate that the trial had adequate disease pressure.[12]

    • Test Fungicide: Applied at several rates (e.g., below, at, and above the anticipated field rate).

    • Commercial Standard: A registered fungicide known to be effective against the target pathogen. This provides a benchmark for performance.

    • Uninoculated Control (Optional): To assess for any phytotoxicity caused by the test compound.

Protocol: Greenhouse Efficacy Trial

Objective: To evaluate the preventative and/or curative efficacy of a triazolopyrimidine fungicide against a specific pathogen on a host plant.

Procedure:

  • Plant Propagation: Grow healthy, uniform host plants to a susceptible growth stage. Uniformity is key to reducing experimental variability.

  • Fungicide Application: Apply treatments using a calibrated sprayer to ensure consistent coverage. For preventative trials, apply the fungicide 24-48 hours before pathogen inoculation. For curative trials, apply it 24-48 hours after inoculation.

  • Pathogen Inoculation: Prepare a standardized spore or mycelial suspension of the pathogen. Inoculate all plants (except the uninoculated control) evenly, for example, by spraying until runoff.[14]

  • Incubation: Move the plants to a high-humidity environment (e.g., a mist chamber) for 24-48 hours to promote infection. Then, return them to standard greenhouse conditions conducive to disease development.

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess disease severity using a standardized rating scale (e.g., 0-100% leaf area affected, or a 1-9 scale).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Analyze the data using Analysis of Variance (ANOVA) and a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[15] The Area Under the Disease Progress Curve (AUDPC) can also be calculated to integrate disease severity over time.[10]

Data Presentation: Greenhouse Trial Results
TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%) @ 14 DAIPercent Disease Control (%)
Untreated Control075.4 a0
Triazopyrimidine-A10015.2 b79.8
Triazopyrimidine-A2008.1 c89.3
Commercial Std.15012.5 bc83.4

DAI: Days After Inoculation. Means followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD.

Real-World Validation: Field Trials

Field trials are the definitive test of a fungicide's efficacy, evaluating its performance under real-world agricultural conditions with natural environmental variability.[13][16] The design principles from greenhouse trials are extended, but with greater emphasis on managing spatial variation.

Core Principles of Field Trial Design
  • Site Selection: Choose sites with a history of the target disease and uniform soil type.

  • Plot Design: Use an RCBD with 4-5 replications.[13] Plots should be large enough to be representative of farming practices but small enough to be manageable. Crucially, include untreated buffer rows between plots to minimize spray drift.

  • Application Timing: Applications should be timed according to disease risk, which can be guided by weather-based forecasting models or crop growth stage.[13]

  • Data Collection: In addition to disease severity and AUDPC, yield (both quantity and quality) is a primary endpoint.[17] Phytotoxicity assessments are also mandatory.

  • Environmental Monitoring: Record key weather data (temperature, humidity, rainfall) throughout the trial, as these factors significantly influence disease development and fungicide performance.[12]

Field_Trial_Workflow Site Site Selection (Uniform, Disease History) Design Experimental Design (RCBD, 4-5 Reps, Buffer Plots) Site->Design Planting Crop Planting & Management Design->Planting Application Fungicide Application (Calibrated, Timely) Planting->Application Assessment Disease & Crop Assessment (Severity, Phytotoxicity) Application->Assessment Multiple Time Points Assessment->Application Repeat as per protocol Harvest Harvest & Yield Measurement (Quantity & Quality) Assessment->Harvest Analysis Statistical Analysis (ANOVA, Mean Separation) Harvest->Analysis Report Final Efficacy Report Analysis->Report

Validating the Mechanism of Action (MOA)

Confirming the molecular target is essential for registration, resistance management, and future development. The choice of assay depends entirely on the hypothesized MOA.

Protocol: Mitochondrial Respiration Assay (for QoI fungicides)

Objective: To determine if the triazolopyrimidine fungicide inhibits mitochondrial respiration, consistent with a QoI MOA.

Procedure:

  • Isolate Mitochondria: Isolate functional mitochondria from the target fungus using differential centrifugation.

  • Oxygen Consumption: Use a Clark-type oxygen electrode to measure the rate of oxygen consumption by the isolated mitochondria.

  • Substrate Addition: Add a respiratory substrate (e.g., succinate for Complex II or NADH for Complex I) to initiate respiration.

  • Inhibitor Titration: Add increasing concentrations of the test fungicide and measure the corresponding decrease in oxygen consumption rate.

  • Controls: Use known inhibitors of the respiratory chain (e.g., Antimycin A for Complex III) as positive controls.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the fungicide that inhibits oxygen consumption by 50%. This provides strong evidence for interference with the electron transport chain.[3]

Protocol: AHAS Enzyme Activity Assay (for AHAS-inhibiting fungicides)

Objective: To directly measure the inhibition of the AHAS enzyme by the triazolopyrimidine fungicide.

Procedure:

  • Enzyme Expression: Express and purify the catalytic subunit of the AHAS enzyme from the target fungus.[2]

  • Enzyme Assay: The standard AHAS assay measures the conversion of pyruvate to acetolactate, which is then decarboxylated to acetoin in the presence of acid. Acetoin can be quantified colorimetrically.

  • Inhibition Assay: Pre-incubate the purified enzyme with various concentrations of the test fungicide.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (pyruvate).

  • Quantify Product: Stop the reaction and measure the amount of acetoin produced.

  • Analysis: Calculate the IC₅₀ and inhibition constant (Kᵢ) for the fungicide against the AHAS enzyme. Potent inhibition with Kᵢ values in the nanomolar range provides definitive proof of the MOA.[2]

Conclusion and Best Practices

A successful fungicide efficacy testing program is a multi-tiered, hypothesis-driven process. It begins with precise in vitro quantification, progresses through controlled whole-plant greenhouse assays, and culminates in real-world field validation. Each stage is governed by rigorous statistical design, including randomization, replication, and the use of appropriate controls.[12][18][19]

Furthermore, elucidating the specific biochemical mode of action is not merely an academic exercise; it is fundamental to developing a sustainable product with an effective resistance management strategy.[3][20][21] By integrating these principles, researchers can generate the comprehensive and reliable data package required for product development and registration.

References

  • Title: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides Source: United States Environmental Protection Agency URL: [Link]

  • Title: Fungicide Resistance Management Source: Fungicide Resistance Action Committee (FRAC) URL: [Link]

  • Title: Summary of Fungicide Resistance Management Guidelines by FRAC Working Group (WG) and Expert Fora (EF) relevant for Soybean Source: Fungicide Resistance Action Committee (FRAC) URL: [Link]

  • Title: Managing Fungicide Resistance Source: University of Arkansas Cooperative Extension Service URL: [Link]

  • Title: Managing Fungicide Resistance Source: Scribd (document from a reliable source) URL: [Link]

  • Title: Antifungal Susceptibility Testing: A Primer for Clinicians Source: Open Forum Infectious Diseases (Oxford University Press) URL: [Link]

  • Title: Fungicide Efficacy on Tar Spot and Yield of Corn in the Midwestern United States Source: Plant Health Progress (The American Phytopathological Society) URL: [Link]

  • Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms Source: Journal of Clinical Microbiology (American Society for Microbiology) URL: [Link]

  • Title: Fungicide Efficacy Evaluation Source: CABI Digital Library URL: [Link]

  • Title: Example of field plots set up for fungicide efficacy trials to determine effective rate, timing and number of applications needed to protect soybean against Phakopsora pachyrhizi. Source: ResearchGate URL: [Link]

  • Title: In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber Source: MDPI (Journal of Fungi) URL: [Link]

  • Title: Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry Source: ResearchGate URL: [Link]

  • Title: Laboratory, Greenhouse, and Field Assessment of Fourteen Fungicides for Activity Against Claviceps africana, Causal Agent of Sorghum Ergot Source: Plant Disease (The American Phytopathological Society) URL: [Link]

  • Title: PP1/332(1) - Principles for recording yield data when evaluating the efficacy of fungicides and insecticides Source: EPPO Global Database URL: [Link]

  • Title: Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Efficacy experimental design and analysis Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

  • Title: Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design and analysis of efficacy evaluation trials Source: EPPO Global Database URL: [Link]

  • Title: Fungicide mixtures based on a triazolopyrimidine derivative Source: Google Patents URL
  • Title: In vitro and greenhouse evaluation of botanical extracts for antifungal activity against Phythopthora infestans Source: ResearchGate URL: [Link]

  • Title: Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides Source: Bioscience Solutions URL: [Link]

  • Title: Meta-analysis of yield response of foliar fungicide-treated hybrid corn in the United States and Ontario, Canada Source: PLOS ONE URL: [Link]

Sources

Application Notes and Protocols: Derivatization of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery and Agrochemical Innovation

The s-triazolo[1,5-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal and agricultural chemistry.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the purine core.[3] The subject of this guide, 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, is a particularly valuable starting material for the synthesis of diverse chemical libraries. Its utility as a key intermediate is noted in the development of novel therapeutics, including anti-inflammatory and antimicrobial agents.[4]

The strategic derivatization of this core molecule at its reactive sites—primarily the 7-hydroxy and 2-methylthio groups—enables the systematic exploration of structure-activity relationships (SAR), which is fundamental to the optimization of lead compounds in drug discovery and agrochemical development. This document provides a comprehensive guide to the key derivatization techniques for this scaffold, offering detailed, field-proven protocols and the scientific rationale behind the methodological choices.

Chemical Reactivity and Derivatization Strategy

The derivatization strategy for this compound is centered around the two primary functional groups. The 7-hydroxy group, existing in tautomeric equilibrium with its keto form, can be functionalized through alkylation, acylation, or conversion to a reactive leaving group for subsequent substitution or cross-coupling reactions. The 2-methylthio group can be displaced by various nucleophiles or oxidized to the corresponding sulfoxide or sulfone, which can further modulate the electronic properties of the heterocyclic system and introduce new vectors for molecular interactions.

Part 1: Derivatization of the 7-Hydroxy Group

The 7-hydroxy group is a versatile handle for introducing a wide range of substituents. Direct derivatization or conversion to a more reactive functional group opens up a plethora of synthetic possibilities.

O-Alkylation: Introduction of Alkoxy Side Chains

The introduction of alkoxy groups at the 7-position can significantly impact the lipophilicity and metabolic stability of the molecule, influencing its pharmacokinetic profile. A common and effective method for O-alkylation is the Williamson ether synthesis.

Causality of Experimental Choices: The use of a strong base like sodium hydroxide (NaOH) is essential to deprotonate the weakly acidic 7-hydroxy group, forming the more nucleophilic alkoxide. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it effectively solvates the cation, enhancing the nucleophilicity of the alkoxide, and is stable to the reaction conditions. Potassium iodide (KI) can be used as a catalyst to facilitate the reaction with less reactive alkyl chlorides or bromides through the in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).

Protocol 1: General Procedure for O-Alkylation

Reagent/ParameterCondition/AmountPurpose
Starting Material1.0 eqThis compound
Alkyl Halide (R-X)1.2 - 1.5 eqIntroduces the desired alkyl group
Sodium Hydroxide (NaOH)1.5 eqBase for deprotonation
Potassium Iodide (KI)0.1 eq (optional)Catalyst for less reactive halides
SolventDMFPolar aprotic solvent
Temperature80 °CTo ensure a reasonable reaction rate
Reaction Time3 - 6 hoursMonitored by TLC

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in DMF, add powdered NaOH (1.5 eq) and KI (0.1 eq, if needed).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-alkoxy derivative.[4][5]

Conversion to 7-Chloro-s-triazolo[1,5-a]pyrimidine: A Gateway to Advanced Derivatives

To unlock a broader range of derivatization possibilities, particularly for carbon-carbon and carbon-nitrogen bond formation, the 7-hydroxy group is often converted to a 7-chloro group. This transformation activates the 7-position for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Using POCl₃ in excess ensures the reaction goes to completion and also serves as the solvent.

Protocol 2: Chlorination of the 7-Hydroxy Group

Reagent/ParameterCondition/AmountPurpose
Starting Material1.0 eqThis compound
Phosphorus Oxychloride (POCl₃)ExcessChlorinating agent and solvent
Temperature100 °C (Reflux)To drive the reaction to completion
Reaction Time3 - 5 hoursMonitored by TLC

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • The solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 7-chloro-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine.[4]

Derivatization_at_7_Position start 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine chloro 7-Chloro-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine start->chloro POCl3 alkoxy 7-Alkoxy Derivatives start->alkoxy R-X, Base amino 7-Amino Derivatives (Buchwald-Hartwig) chloro->amino R2NH, Pd catalyst aryl 7-Aryl Derivatives (Suzuki Coupling) chloro->aryl Ar-B(OH)2, Pd catalyst alkynyl 7-Alkynyl Derivatives (Sonogashira Coupling) chloro->alkynyl R-C≡CH, Pd/Cu catalyst Derivatization_at_2_Position start 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine sulfoxide 2-Methylsulfinyl Derivative start->sulfoxide m-CPBA (1.1 eq) amino 2-Amino Derivative start->amino R2NH, Heat sulfone 2-Methylsulfonyl Derivative sulfoxide->sulfone m-CPBA (1.1 eq)

Sources

use of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in Enzyme Inhibition Assays

For: Researchers, scientists, and drug development professionals.

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[3] This application note provides a comprehensive guide to utilizing This compound , a member of this versatile chemical family, in enzyme inhibition assays. While specific target data for this exact molecule is emerging, the broader class of triazolopyrimidines has shown significant inhibitory activity against several important enzyme classes, particularly protein kinases and ATP-binding cassette (ABC) transporters like P-glycoprotein.[2][4][5] This document will, therefore, focus on a representative protocol for a generic kinase inhibition assay, providing researchers with a robust starting point for their investigations.

Introduction: The Triazolopyrimidine Scaffold

The fused heterocyclic system of triazolopyrimidines is structurally analogous to purines, making them ideal candidates for interacting with nucleotide-binding sites in enzymes.[6] This mimicry is a key reason for their success as enzyme inhibitors. Molecules containing this core have been investigated for a multitude of therapeutic applications, including oncology, inflammation, and infectious diseases.[3]

The subject of this note, this compound, possesses key functional groups that can influence its biological activity: a hydroxyl group for hydrogen bonding, a methyl group for potential steric interactions, and a methylthio group which can be a site for metabolism or further chemical modification.[7] Its potential as an enzyme inhibitor warrants detailed investigation, and this guide provides the foundational methodology for such studies.

Potential Enzyme Targets for Triazolopyrimidine Derivatives

While the specific targets for this compound are yet to be fully elucidated, research on analogous compounds provides a logical starting point for screening. The table below summarizes the documented enzyme targets for various triazolopyrimidine derivatives.

Enzyme Class Specific Enzyme Target Reported Activity of Derivatives Reference
Protein KinasesEpidermal Growth Factor Receptor (EGFR)Inhibition of EGFR/AKT pathway[1][2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Potent multikinase inhibition[2]
Cyclin-Dependent Kinase 2 (CDK2)Broad-spectrum antiproliferative activity[2]
Tropomyosin receptor kinase A (TrkA)Multikinase inhibition[2]
ABC TransportersP-glycoprotein (P-gp, ABCB1)Potent, specific, and orally active inhibition[4][8]
E3 Ubiquitin LigasesS-phase kinase-associated protein 2 (Skp2)Inhibition of Skp2-Cks1 binding, leading to antitumor activity[9]

Given the prevalence of kinase inhibition among this compound class, the following sections will detail a protocol for a generic, adaptable in vitro kinase inhibition assay.

Principle of the Kinase Inhibition Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate (protein or peptide). A common method to assess kinase activity is to measure the amount of ADP produced, as it is directly proportional to enzyme activity. The protocol outlined below is based on a luminescent ADP-detecting assay format (e.g., ADP-Glo™ Kinase Assay), which is a robust, high-throughput method.

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Second, the reaction is stopped, and an ADP-detecting reagent is added. This reagent converts the ADP generated into ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase inhibition caused by the test compound.

Caption: Workflow of a generic kinase inhibition assay.

Detailed Experimental Protocol

This protocol is a template and must be optimized for the specific kinase being investigated.

Materials and Reagents
  • Test Compound: this compound

  • Enzyme: Recombinant active protein kinase of interest

  • Substrate: Specific peptide or protein substrate for the kinase

  • ATP: Adenosine 5'-triphosphate

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)

  • Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35)

  • DMSO: Dimethyl sulfoxide (for compound dilution)

  • ADP Detection Kit: e.g., ADP-Glo™ Kinase Assay (Promega) or equivalent

  • Assay Plates: White, opaque 96-well or 384-well microplates

  • Luminometer: Plate reader capable of measuring luminescence

Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the test compound stock in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM down to 1 nM). A 10-point, 3-fold dilution series is a good starting point.

  • Kinase Solution: Dilute the kinase stock to the desired working concentration in assay buffer. The optimal concentration should be determined empirically (typically in the low nM range).

  • Substrate/ATP Mix: Prepare a solution containing both the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure assay sensitivity.

Assay Procedure

The following steps are for a 384-well plate format. Adjust volumes accordingly for other plate types.

  • Compound Addition: Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Enzyme Addition: Add 5 µL of the diluted kinase solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the predetermined reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol_Workflow start Start prep Prepare Reagents (Compound, Enzyme, ATP/Substrate) start->prep add_cmpd 1. Add 1µL Compound/DMSO to Plate prep->add_cmpd add_enz 2. Add 5µL Kinase (or Buffer for No-Enzyme Control) add_cmpd->add_enz incubate1 3. Incubate 15 min at RT (Compound-Enzyme Binding) add_enz->incubate1 add_atp 4. Add 5µL ATP/Substrate Mix (Initiate Reaction) incubate1->add_atp incubate2 5. Incubate 60 min at 30°C (Kinase Reaction) add_atp->incubate2 add_adpglo 6a. Add 10µL ADP-Glo™ Reagent (Stop Reaction) incubate2->add_adpglo incubate3 6b. Incubate 40 min at RT add_adpglo->incubate3 add_detect 6c. Add 20µL Detection Reagent incubate3->add_detect incubate4 6d. Incubate 30 min at RT add_detect->incubate4 read 7. Read Luminescence incubate4->read end End read->end

Caption: Step-by-step experimental workflow for the kinase assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.

  • Normalization:

    • The average signal from the DMSO (vehicle control) wells represents 0% inhibition (100% activity).

    • The average signal from the highest concentration of the positive control inhibitor represents 100% inhibition (0% activity).

  • Calculate % Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every assay should include the following controls:

  • No-Enzyme Control: (Assay buffer + Substrate/ATP mix) - Defines the background signal.

  • Vehicle Control (0% Inhibition): (Enzyme + Substrate/ATP mix + DMSO) - Defines the maximum enzyme activity.

  • Positive Control (100% Inhibition): (Enzyme + Substrate/ATP mix + known inhibitor) - Confirms assay performance and sensitivity.

A robust assay will show a high signal-to-background ratio and a Z'-factor > 0.5, indicating that it is suitable for high-throughput screening.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as enzyme inhibitors.[10] The provided protocol for a generic kinase inhibition assay offers a validated and robust starting point for researchers to screen this compound and its analogs against various enzyme targets. Successful identification of inhibitory activity can be followed by more detailed mechanistic studies, such as enzyme kinetics and cellular assays, to further characterize its potential as a lead compound in drug discovery programs.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2022). PubMed. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2023). PubMed. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Bentham Science. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Jurnal UPI. [Link]

  • Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (2022). PubMed Central. [Link]

  • ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE. (n.d.). gsrs. [Link]

  • 7-Hydroxy-5-methyl[1][2][3]triazolo[1,5-a]pyrimidine, 98%. (n.d.). Thermo Fisher Scientific. [Link] 13.[1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. (2021). PubMed. [Link]

  • Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]

  • Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (2022). PubMed. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]

Sources

Application Note & Protocols: High-Throughput Screening of s-Triazolo[1,5-a]pyrimidine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The s-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its structural similarity to endogenous purines and its consequent ability to modulate a wide array of biological targets, including kinases, polymerases, and metabolic enzymes.[1][2][3] This versatility has established it as a cornerstone for the development of novel therapeutics in oncology, virology, and inflammatory diseases.[4][5][6] High-Throughput Screening (HTS) provides the technological framework necessary to systematically interrogate large, diverse libraries of s-triazolo[1,5-a]pyrimidine derivatives to identify promising hit compounds for drug development pipelines. This document provides a comprehensive guide to designing and executing robust HTS campaigns for this scaffold, detailing both biochemical and cell-based assay protocols, data analysis workflows, and the scientific rationale underpinning key experimental decisions.

The s-Triazolo[1,5-a]pyrimidine Scaffold: A Chemist's Versatile Toolkit

The power of the s-triazolo[1,5-a]pyrimidine system lies in its unique electronic and structural properties. As a purine bioisostere, it can effectively mimic adenine or guanine, enabling it to compete for binding sites on ATP- or GTP-dependent enzymes, a feature heavily exploited in the design of kinase inhibitors.[1][7] Furthermore, the scaffold's synthetic tractability allows for extensive chemical diversification. The most common synthetic strategies involve the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds, a method that is highly amenable to combinatorial chemistry for the rapid generation of large libraries.[1][8] This allows for the precise modulation of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

Designing a High-Throughput Screening Campaign

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true hits from a large compound collection. The workflow is structured as a funnel, progressively narrowing the number of compounds through increasingly rigorous biological assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Library s-Triazolo[1,5-a]pyrimidine Library (10,000s of compounds) Primary_Assay Single-Concentration Screen (e.g., 10 µM) Library->Primary_Assay Primary_Hits Primary Hits (~1-5% Hit Rate) Primary_Assay->Primary_Hits Confirmation Re-test Primary Hits Primary_Hits->Confirmation Advance Hits Triage Counter-screens & Orthogonal Assays Confirmation->Triage Confirmed_Hits Confirmed & Validated Hits Triage->Confirmed_Hits Dose_Response IC50 Determination (10-point curve) Confirmed_Hits->Dose_Response Characterize Potency SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Figure 1: A generalized workflow for a high-throughput screening campaign, from primary screening to lead identification.

Assay Selection: Biochemical vs. Cell-Based Approaches

The choice of the primary screening assay is the most critical decision in the campaign. It dictates the type of hits you will find and the resources required.

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) to measure the direct interaction of a compound with its target. They are highly controllable, reproducible, and generally less prone to artifacts.[9] For kinase targets, a Fluorescence Polarization (FP) assay is an excellent choice due to its homogenous "mix-and-read" format, making it ideal for automation.[10][11]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, and implicitly, cell permeability and toxicity.[12][13] They are essential for validating hits from biochemical screens and are increasingly used for primary screening.[14][15][16]

The optimal strategy often involves using a robust biochemical assay for the primary screen to identify direct modulators, followed by a cell-based secondary assay to confirm on-target activity in a physiological context.

Data Quality & Statistical Validation

To ensure the reliability of screening data, rigorous quality control is paramount. The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls.

MetricFormulaRecommended ValueRationale
Z'-Factor 1 - (3σpos + 3σneg) / |μpos - μneg|≥ 0.5 Indicates a large separation band between controls, ensuring that hits can be reliably distinguished from noise. An assay with a Z' < 0.5 is not considered robust enough for HTS.
Signal-to-Background (S/B) μpos / μneg≥ 10 A high ratio indicates a strong signal, making it easier to detect modest levels of inhibition.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% Measures the relative variability of replicate wells, ensuring consistency and reproducibility across the screening plates.

Table 1: Key Quality Control Metrics for HTS Assays. (σ = standard deviation, μ = mean, pos = positive control, neg = negative control)

Protocol 1: Primary HTS via Fluorescence Polarization (FP) for Kinase Targets

This protocol describes a competitive binding assay to identify s-triazolo[1,5-a]pyrimidine derivatives that inhibit the interaction between a kinase and a fluorescently labeled tracer.

Principle of Detection: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein (kinase), its tumbling slows dramatically, leading to high polarization. A compound that competes with the tracer for the kinase's binding site will displace it, causing the polarization signal to decrease.[17][18]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Low Polarization (Inhibition) Tracer Tracer Text1 Fast Tumbling Kinase_Bound Kinase Tracer Tracer->Kinase_Bound:f1 + Kinase Text2 Slow Tumbling Kinase_Inhibited Kinase Inhibitor Kinase_Bound:f0->Kinase_Inhibited:f0 + Inhibitor Inhibitor Inhibitor Text3 Tracer Displaced Tracer_Free Tracer

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS No. 40775-78-8). This resource is designed for researchers, scientists, and professionals in drug development and agrochemical research who are working with this versatile heterocyclic compound.[1][2] As a key intermediate in the development of therapeutics for neurological disorders and in the formulation of crop protection agents, optimizing its synthesis is crucial for advancing research and development.[1][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common synthetic challenges.

I. Understanding the Core Synthesis

The synthesis of this compound is typically achieved through the cyclocondensation of an appropriate aminotriazole with a β-ketoester. A common and effective method involves the reaction of 3-amino-5-(methylthio)-1H-1,2,4-triazole with ethyl acetoacetate. This reaction is generally acid-catalyzed and proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final triazolopyrimidine core.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Amino-5-(methylthio)- 1H-1,2,4-triazole E Intermediate Formation (Schiff Base/Enamine) A->E Reacts with B Ethyl Acetoacetate B->E C Acid Catalyst (e.g., Acetic Acid) C->E Catalyzes D Heating under Reflux F Intramolecular Cyclization D->F Promotes E->F Undergoes G Cooling & Precipitation F->G Yields Crude Product H Filtration G->H I Washing (e.g., with Ethanol) H->I J Drying I->J K Final Product: 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine J->K

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles and laboratory experience.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of both 3-amino-5-(methylthio)-1H-1,2,4-triazole and ethyl acetoacetate. Impurities can lead to side reactions, consuming your reactants and complicating purification. It is recommended to use reagents with a purity of ≥98%.[1]

    • Stoichiometric Ratio: While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile or less stable reactant, typically ethyl acetoacetate (e.g., 1.1 to 1.2 equivalents), can sometimes drive the reaction to completion.

  • Catalyst and Solvent:

    • Catalyst Choice and Concentration: Glacial acetic acid is a common and effective catalyst and solvent for this reaction.[4][5] If using another solvent, ensure it is anhydrous, as water can hydrolyze the intermediate Schiff base. The concentration of the acid catalyst is also important; too little may result in a sluggish reaction, while too much can lead to degradation.

    • Alternative Catalysts: For similar triazolopyrimidine syntheses, other catalysts like phosphorus oxychloride (POCl₃) have been used, though this is typically for converting the hydroxy group to a chloro group in a subsequent step.[5] For the primary cyclization, sticking to an acid catalyst is generally recommended.

  • Reaction Conditions:

    • Temperature and Reaction Time: The reaction is typically conducted at reflux.[4] Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration. A common protocol involves refluxing for several hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a frequent cause of low yields.

    • Moisture Control: The reaction is sensitive to water. Use oven-dried glassware and ensure all reagents and solvents are anhydrous.

Q2: I am observing the formation of a significant amount of side products. How can I identify and minimize them?

A2: Side product formation is often related to the reactivity of the starting materials and intermediates.

  • Common Side Reactions:

    • Self-condensation of Ethyl Acetoacetate: Under acidic conditions, ethyl acetoacetate can undergo self-condensation. This can be minimized by adding the aminotriazole to the reaction mixture before initiating heating.

    • Formation of Isomers: While the [1,5-a] isomer is generally the most thermodynamically stable, other isomers could potentially form.[3] Proper control of reaction temperature and time can favor the formation of the desired product.

    • Degradation: Prolonged heating at high temperatures can lead to the degradation of both starting materials and the product. Again, monitoring the reaction by TLC is crucial to avoid overheating or extending the reaction time unnecessarily.

  • Minimization Strategies:

    • Controlled Addition of Reagents: Adding one reagent dropwise to the other at a controlled temperature can sometimes reduce the formation of side products.

    • Optimization of Reaction Temperature: While reflux is common, it may be beneficial to run the reaction at a slightly lower temperature for a longer period to see if this reduces side product formation while still allowing the main reaction to proceed.

Q3: The purification of the final product is proving difficult, and I am losing a significant amount of product during this stage. What are the best practices for purification?

A3: Effective purification is key to obtaining a high yield of a pure product.

  • Crystallization and Washing:

    • Solvent Choice for Precipitation/Crystallization: Upon cooling the reaction mixture, the product should precipitate. If it doesn't, adding a non-polar co-solvent might be necessary. For washing the crude product, solvents like cold ethanol or methanol are often effective at removing unreacted starting materials and soluble impurities without dissolving a significant amount of the desired product.[4]

    • Recrystallization: If the product is still impure after washing, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) is recommended. The choice of solvent will depend on the solubility profile of your product and impurities.

  • Chromatography:

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for purification. A silica gel column with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) can separate the product from closely related impurities.

Troubleshooting Logic Diagram

Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_purification Purification Issues Start Low Yield or Impure Product ReagentPurity Check Purity of Starting Materials Start->ReagentPurity Temperature Optimize Temperature and Reaction Time (TLC monitoring) Start->Temperature Washing Optimize Washing Solvent and Temperature Start->Washing Stoichiometry Verify Stoichiometry (Consider slight excess of ketoester) ReagentPurity->Stoichiometry End Improved Yield and Purity Stoichiometry->End Catalyst Verify Catalyst (Type and Concentration) Temperature->Catalyst Moisture Ensure Anhydrous Conditions Catalyst->Moisture Moisture->End Recrystallization Perform Recrystallization (Test different solvents) Washing->Recrystallization Chromatography Consider Column Chromatography Recrystallization->Chromatography Chromatography->End

Caption: A systematic approach to troubleshooting low yield and purity issues.

III. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Molar Eq.Amount
3-Amino-5-(methylthio)-1H-1,2,4-triazole15254-68-9130.171.0(user defined)
Ethyl acetoacetate141-97-9130.141.1(user defined)
Glacial Acetic Acid64-19-760.05Solvent(user defined)
Ethanol (for washing)64-17-546.07-(user defined)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-(methylthio)-1H-1,2,4-triazole and glacial acetic acid.

  • Addition of Reagent: To the stirring suspension, add ethyl acetoacetate dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within several hours.

  • Work-up:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • The product should precipitate as a solid. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove residual acetic acid and unreacted starting materials.

    • Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). The expected appearance is a white to almost white crystalline powder.[1][2]

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different β-ketoester? A: Yes, using different β-ketoesters will result in different substituents at the 5- and 7-positions of the pyrimidine ring. For example, using dimethyl 2-oxosuccinate leads to the formation of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate.[4]

Q: What is the stability of the final product? A: this compound is generally a stable compound. It should be stored at room temperature in a well-sealed container.[1]

Q: Are there alternative synthetic routes? A: Yes, the synthesis of triazolopyrimidines can be achieved through various methods, including multicomponent reactions and the use of microwave irradiation to shorten reaction times and potentially increase yields.[6][7][8] The Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines is another established method for accessing the [1,5-a] scaffold.[9]

Q: What are the key safety precautions for this synthesis? A: Standard laboratory safety procedures should be followed. Glacial acetic acid is corrosive and should be handled in a fume hood. Ethyl acetoacetate is flammable. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

V. References

  • Molbase. (n.d.). Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Advancements in the Synthesis of Triazolopyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Retrieved from [Link]

  • Jurnal UPI. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Retrieved from [Link]

  • ScienceDirect. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of[3][4][6]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Supported under Ultrasound Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • PubMed. (2019). Novel[3][4][6]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Retrieved from [Link]

  • ResearchGate. (2025). Ultrasound irradiation promotes the synthesis of new 1,2,4-triazolo [1,5-a]pyrimidine. Retrieved from [Link]

Sources

overcoming solubility issues of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 7-Hydroxy-5-methyl-2-methylthio-s-triazalo[1,5-a]pyrimidine (CAS No. 40775-78-8) in their experimental assays. This document provides a comprehensive overview of the potential causes of poor solubility and offers a range of practical solutions and troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Introduction to the Challenge

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound of interest in pharmaceutical and agricultural research.[1][2] Like many compounds with a planar, fused-ring structure, it exhibits limited aqueous solubility. This can lead to several common issues in a laboratory setting, including:

  • Precipitation upon dilution: The compound may dissolve in a high-concentration organic solvent stock but crash out of solution when diluted into aqueous assay buffers.

  • Inaccurate concentration measurements: Undissolved compound can lead to an overestimation of the actual concentration in solution.

  • Assay artifacts: Compound precipitation can interfere with assay readouts, leading to false positives or negatives.

  • Poor reproducibility: Inconsistent solubility between experiments can make it difficult to obtain reliable data.

This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What is the primary cause of this?

A1: This is a classic sign of a compound with low aqueous solubility. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when you dilute this stock solution into an aqueous buffer, the percentage of DMSO decreases significantly. The aqueous environment is often unable to maintain the compound in solution, causing it to precipitate.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A2: The tolerance for DMSO varies between cell lines and assay types. As a general rule, it is best to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[3] For particularly sensitive cell lines, a final concentration of 0.1% or lower is recommended. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: Can I use other organic solvents to prepare my stock solution?

A3: Yes, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay must be verified. DMSO is a common first choice due to its high solubilizing power and general acceptance in a wide range of biological assays.

Q4: How does pH affect the solubility of this compound?

A4: The 7-hydroxy group on the pyrimidine ring is a weakly acidic proton. At a pH above its pKa, this proton can dissociate, forming a more polar (and therefore more water-soluble) phenolate anion. Conversely, at a pH below its pKa, the compound will be in its neutral, less soluble form. Therefore, increasing the pH of your assay buffer may enhance the solubility of this compound.

In-Depth Troubleshooting Guide

Part 1: Initial Stock Solution Preparation

The first step to successful experiments is the proper preparation of a high-quality stock solution.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the compound's solubility in DMSO.

  • Dissolution: Vortex the vial vigorously to dissolve the compound. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visual Inspection: Ensure that the stock solution is clear and free of any visible particulates before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part 2: Systematic Solubility Assessment

If you are consistently facing precipitation issues, a systematic approach to determine the kinetic solubility of your compound in your specific assay buffer is highly recommended.

**dot

Solubility_Troubleshooting Start Start: Compound Precipitation Observed Check_Stock Step 1: Verify Stock Solution Is it clear and fully dissolved? Start->Check_Stock Stock_Issue Action: Re-dissolve Stock (Vortex, gentle warming) Check_Stock->Stock_Issue No Reduce_Conc Step 2: Lower Final Concentration Test a lower working concentration in the assay. Check_Stock->Reduce_Conc Yes Stock_Issue->Check_Stock Conc_Issue Success: Precipitation Resolved Proceed with the lower concentration. Reduce_Conc->Conc_Issue Yes Optimize_Formulation Step 3: Advanced Formulation Strategies Precipitation persists. Proceed to optimization. Reduce_Conc->Optimize_Formulation No End End: Issue Resolved Conc_Issue->End pH_Screen Option A: pH Modification Test solubility in buffers of varying pH (e.g., 6.0 - 9.0). Optimize_Formulation->pH_Screen Cosolvent_Screen Option B: Co-solvent Optimization Increase final DMSO % (if assay tolerates) or test other co-solvents. Optimize_Formulation->Cosolvent_Screen Excipient_Screen Option C: Use of Excipients Test addition of surfactants (e.g., Tween-20) or cyclodextrins. Optimize_Formulation->Excipient_Screen Success_Formulation Success: Soluble Formulation Identified Validate in assay and proceed. pH_Screen->Success_Formulation Cosolvent_Screen->Success_Formulation Excipient_Screen->Success_Formulation Success_Formulation->End

Caption: A troubleshooting workflow for addressing compound precipitation.

Protocol 2: Kinetic Solubility Determination by Visual Assessment

This protocol provides a rapid, semi-quantitative assessment of your compound's solubility limit.

  • Prepare Serial Dilutions: In a clear 96-well plate, perform a serial dilution of your DMSO stock solution.

  • Dilute into Buffer: In a separate 96-well plate, add your aqueous assay buffer. Then, transfer a small, fixed volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate. Mix thoroughly by pipetting. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate and Observe: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.

For a more quantitative analysis, methods such as nephelometry (light scattering) or UV spectrophotometry after filtration can be employed.[1][2]

Part 3: Advanced Solubilization Strategies

If simple dilution proves insufficient, the following strategies can be employed. The choice of method will depend on the specific requirements and constraints of your assay.

**dot

Formulation_Decision_Tree Start Start: Poor Aqueous Solubility Assay_Type What is the assay type? Start->Assay_Type Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cell-Based Biochemical Biochemical/Enzymatic Assay Assay_Type->Biochemical Biochemical DMSO_Tolerance Is final DMSO > 0.5% tolerated? Cell_Based->DMSO_Tolerance pH_Sensitivity Is the assay sensitive to pH changes? Biochemical->pH_Sensitivity DMSO_Tolerant Increase Final DMSO % (e.g., to 1%) DMSO_Tolerance->DMSO_Tolerant Yes DMSO_Intolerant Use Surfactants (e.g., Tween-20, Pluronic F-68) DMSO_Tolerance->DMSO_Intolerant No pH_Tolerant Adjust Buffer pH (e.g., to pH 8.0-9.0) pH_Sensitivity->pH_Tolerant No pH_Sensitive Use Surfactants or Cyclodextrins pH_Sensitivity->pH_Sensitive Yes Final_Check Validate chosen method (vehicle controls, no assay interference) pH_Tolerant->Final_Check pH_Sensitive->Final_Check DMSO_Tolerant->Final_Check DMSO_Intolerant->Final_Check

Caption: Decision tree for selecting a suitable solubilization strategy.

1. pH Modification

  • Principle: As previously mentioned, increasing the pH of the buffer can deprotonate the 7-hydroxyl group, increasing the compound's polarity and aqueous solubility.

  • Recommendation: Prepare a series of your assay buffer with adjusted pH values (e.g., 7.4, 8.0, 8.5, 9.0). Perform the kinetic solubility assay (Protocol 2) in each buffer to determine the optimal pH for solubility.

  • Caution: Ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

2. Use of Co-solvents

  • Principle: Increasing the proportion of a water-miscible organic solvent in the final assay buffer can help maintain the compound in solution.

  • Recommendation: If your assay can tolerate it, you can increase the final DMSO concentration (e.g., to 1% or 2%). Always determine the maximum tolerable DMSO concentration for your specific system beforehand.

  • Caution: High concentrations of organic solvents can denature proteins and disrupt cell membranes.

3. Surfactants and Other Excipients

  • Principle: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[4]

  • Recommendation: Non-ionic surfactants are generally preferred in biological assays due to their lower potential for protein denaturation. Common examples include Tween® 20, Tween® 80, and Pluronic® F-68. Start with low concentrations (e.g., 0.01% - 0.1% w/v) and determine the lowest effective concentration.

  • Caution: Surfactants can interfere with some assay technologies and may have biological activity on their own. Appropriate controls are essential.

Strategy Advantages Disadvantages Typical Starting Point
pH Modification Simple to implement; can be very effective for ionizable compounds.May affect biological activity of the assay; limited by the pH tolerance of the system.Test pH 7.4 to 9.0.
Co-solvents (e.g., DMSO) High solubilizing capacity for many compounds.Potential for cytotoxicity and assay interference at higher concentrations.Keep final concentration <0.5% if possible; test up to 2% if necessary and tolerated.
Surfactants (e.g., Tween® 20) Can significantly increase solubility at low concentrations.May interfere with some assay formats; can have intrinsic biological effects.0.01% (w/v) in final assay buffer.

Summary and Best Practices

  • Always start with a high-quality, fully dissolved stock solution in 100% DMSO.

  • Keep the final concentration of DMSO in your aqueous assays as low as possible, ideally below 0.5%.

  • When diluting, add the DMSO stock to the aqueous buffer while vortexing or mixing to avoid localized high concentrations.

  • If precipitation occurs, the first step is to try a lower final concentration of the compound.

  • If solubility issues persist, systematically evaluate the effects of pH, co-solvents, and surfactants on your compound's solubility.

  • Always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients used.

By following these guidelines, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound, leading to more accurate and reproducible experimental data.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553.
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • Li, P., & Zhao, L. (2007). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 31(4).
  • ResearchGate. How to decide the stock concentration of drug in DMSO, if DMSO is not supposed to exceed 0.5%?. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for s-Triazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of s-triazolo[1,5-a]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this important heterocyclic synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your experimental success.

The s-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemistry due to its wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] Its synthesis, most commonly achieved through the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent, can present several challenges.[3] This guide will address these common issues and provide robust solutions.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when embarking on s-triazolo[1,5-a]pyrimidine synthesis.

Q1: What are the primary synthetic routes to s-triazolo[1,5-a]pyrimidines?

The most prevalent and versatile method is the cyclocondensation reaction between a 3-amino-1,2,4-triazole derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent).[3] Other notable methods include the Dimroth rearrangement of the isomeric[3][4][5]triazolo[4,3-a]pyrimidines and oxidative cyclization of pyrimidin-2-yl-amidines.[1][3]

Q2: How do I choose the appropriate starting materials?
  • 3-Amino-1,2,4-triazoles: A variety of substituted aminotriazoles are commercially available or can be synthesized. The substituents on the triazole ring will be incorporated into the final product. The synthesis of the aminotriazole itself can be a crucial preceding step.[6][7]

  • 1,3-Dicarbonyl Compounds: This class of reagents offers significant diversity in the final product. Common choices include β-diketones, β-ketoesters, and malonaldehydes.[4][8] The nature of the substituents on the dicarbonyl compound will determine the substitution pattern on the pyrimidine ring of the final product.

Q3: What are the typical reaction conditions?

The reaction is often carried out in a protic solvent like ethanol or acetic acid, frequently at elevated temperatures (reflux).[9] The use of an acid or base catalyst can be beneficial, depending on the specific substrates.[4][10] Microwave irradiation has also been employed to shorten reaction times and improve yields.[11]

Q4: What is the general mechanism of the cyclocondensation reaction?

The reaction proceeds through a nucleophilic attack of the exocyclic amino group of the 3-amino-1,2,4-triazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic s-triazolo[1,5-a]pyrimidine ring system.

General Reaction Mechanism 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Intermediate Initial Adduct 3-Amino-1,2,4-triazole->Intermediate Nucleophilic Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product s-Triazolo[1,5-a]pyrimidine Cyclized_Intermediate->Product Dehydration

Caption: General mechanism of s-triazolo[1,5-a]pyrimidine synthesis.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

This is a common issue that can stem from several factors.

Possible Cause 1.1: Inappropriate Solvent or Temperature
  • Explanation: The polarity of the solvent and the reaction temperature are critical for ensuring the reactants are sufficiently soluble and have enough energy to overcome the activation barrier.

  • Solution:

    • Solvent Screening: If the reaction is sluggish in a common solvent like ethanol, consider screening other solvents such as acetic acid, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[12] Acetic acid can act as both a solvent and an acid catalyst.[9]

    • Temperature Optimization: Gradually increase the reaction temperature. If refluxing in ethanol (~78 °C) is ineffective, switching to a higher boiling point solvent like DMF (153 °C) or using a sealed tube/microwave reactor to exceed the solvent's boiling point can be beneficial.[11][12]

Possible Cause 1.2: Lack of or Ineffective Catalysis
  • Explanation: The cyclocondensation can be slow without a catalyst to activate the carbonyl group or facilitate proton transfer.

  • Solution:

    • Acid Catalysis: Introduce a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated hydrochloric acid (HCl).[13]

    • Base Catalysis: In some cases, a base like piperidine or sodium ethoxide can be effective, particularly when dealing with β-ketoesters.[10]

    • Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl2) have also been reported to catalyze this type of reaction.[13]

Possible Cause 1.3: Poor Quality of Starting Materials
  • Explanation: Impurities in the 3-amino-1,2,4-triazole or the 1,3-dicarbonyl compound can interfere with the reaction. The 1,3-dicarbonyl compound may also exist predominantly in its enol form, which can affect reactivity.

  • Solution:

    • Purification: Purify the starting materials before use by recrystallization or column chromatography.

    • Characterization: Confirm the identity and purity of your starting materials using techniques like NMR, IR, and melting point analysis.

Problem 2: Formation of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired compound.

Possible Cause 2.1: Self-Condensation of the 1,3-Dicarbonyl Compound
  • Explanation: Under certain conditions, especially with base catalysis, 1,3-dicarbonyl compounds can undergo self-condensation reactions.

  • Solution:

    • Controlled Addition: Add the 1,3-dicarbonyl compound slowly to the reaction mixture containing the aminotriazole.

    • Stoichiometry: Use a slight excess of the aminotriazole to ensure the dicarbonyl compound reacts preferentially with it.

Possible Cause 2.2: Formation of Isomeric Products
  • Explanation: If an unsymmetrical 1,3-dicarbonyl compound is used, there is a possibility of forming two regioisomers, depending on which carbonyl group the aminotriazole attacks first.

  • Solution:

    • Reaction Control: The regioselectivity can sometimes be influenced by the reaction conditions (solvent, temperature, catalyst). A systematic optimization of these parameters may favor the formation of one isomer.[10]

    • Steric Hindrance: The initial nucleophilic attack is often directed to the less sterically hindered carbonyl group.

    • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked.

Troubleshooting_Workflow Start Experiment Start Problem Low/No Yield or Side Products Start->Problem Check_Conditions Verify Reaction Conditions (Temp, Solvent, Time) Problem->Check_Conditions Analyze_Side_Products Characterize Side Products (NMR, MS) Problem->Analyze_Side_Products Side Products Observed Check_Catalyst Optimize Catalyst (Acid, Base, Lewis Acid) Check_Conditions->Check_Catalyst Conditions OK Check_Reagents Check Reagent Purity & Stoichiometry Check_Catalyst->Check_Reagents Catalyst Optimized Success Successful Synthesis Check_Reagents->Success Reagents Pure Analyze_Side_Products->Check_Conditions

Caption: A workflow for troubleshooting common synthesis issues.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause 3.1: Product is Highly Soluble in the Reaction Solvent
  • Explanation: If the product has high solubility in the reaction solvent, it may be difficult to precipitate or extract.

  • Solution:

    • Solvent Removal: Remove the reaction solvent under reduced pressure.

    • Anti-Solvent Precipitation: Add an "anti-solvent" (a solvent in which your product is insoluble) to the reaction mixture to induce precipitation.

    • Extraction: If the product is soluble in an organic solvent immiscible with the reaction medium (e.g., water), perform a liquid-liquid extraction.

Possible Cause 3.2: Product is a Tar or Oil
  • Explanation: The formation of a non-crystalline product can be due to residual solvent or impurities.

  • Solution:

    • Trituration: Add a solvent in which the impurities are soluble but the product is not, and agitate the mixture. This can often induce crystallization.

    • Column Chromatography: This is a powerful technique for separating the desired product from impurities and unreacted starting materials. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

III. Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of s-triazolo[1,5-a]pyrimidines, incorporating best practices.

Protocol 1: General Procedure for the Synthesis of 5,7-disubstituted-s-triazolo[1,5-a]pyrimidines

This protocol is a robust starting point for the synthesis of a wide range of s-triazolo[1,5-a]pyrimidines.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminotriazole).

  • Addition of Dicarbonyl: To the stirred solution, add the appropriate 1,3-diketone (1.0-1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 12-16 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-water with stirring.

    • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) or purify by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 3-amino-1,2,4-triazole (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in a minimal amount of a high-boiling point solvent like DMF.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

IV. Data Presentation: Comparison of Reaction Conditions

The choice of reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes some reported conditions and their typical results.

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
NoneAcetic Acid12012-1670-90[9]
p-TsOHDMF150 (Microwave)0.585-95[13]
PiperidineEthanolReflux860-80
ZnCl₂Solvent-free60180-96[13]

This guide provides a comprehensive overview of the key aspects of s-triazolo[1,5-a]pyrimidine synthesis. By understanding the underlying principles and potential pitfalls, researchers can optimize their reaction conditions and achieve their synthetic goals more efficiently.

V. References

  • Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved January 3, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis of[3][4][5]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PMC. Retrieved January 3, 2026, from [Link]

  • Synthesis and SAR of[3][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. (2008). ResearchGate. Retrieved January 3, 2026, from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2020). PMC. Retrieved January 3, 2026, from [Link]

  • An Overview on Synthetic and Medicinal Perspectives of[3][4][5]Triazolo[1,5-a]pyrimidine Scaffold. (2022). PubMed. Retrieved January 3, 2026, from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Synthesis and SAR of[3][4][5]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. (2007). PubMed. Retrieved January 3, 2026, from [Link]

  • Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2023). Jurnal UPI. Retrieved January 3, 2026, from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC. Retrieved January 3, 2026, from [Link]

  • Optimization of the Condensation Reaction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Synthesis of Fused Bicyclic[3][4][5]-Triazoles from Amino Acids. (2024). ACS Publications. Retrieved January 3, 2026, from [Link]

  • The preparation of[3][4][5]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. (2024). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (2022). ISRES. Retrieved January 3, 2026, from [Link]

  • SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES. (2006). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2010). PMC. Retrieved January 3, 2026, from [Link]

  • MULTICOMPONENT STRATEGIES FOR THE DIVERSITY-ORIENTED SYNTHESIS OF BLUE EMISSIVE HETEROCYCLIC CHROMOPHORES. (n.d.). Retrieved January 3, 2026, from [Link]

  • Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). NIH. Retrieved January 3, 2026, from [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2017). PMC. Retrieved January 3, 2026, from [Link]

  • Triazolopyrimidine compounds and its biological activities. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the crystallization of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS No: 40775-78-8). This molecule is a key heterocyclic intermediate in the development of novel therapeutic agents and agrochemicals, noted for its applications in targeting neurological disorders and in crop protection.[1][2] Its unique structure, featuring a fused triazolopyrimidine core, presents specific challenges and opportunities in obtaining high-quality crystalline material.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying scientific principles governing the crystallization of this compound, providing a robust framework for troubleshooting and optimization.

Section 1: Foundational Knowledge & Core Principles

This section addresses the fundamental properties of the target molecule that dictate its crystallization behavior.

Q1: What are the key molecular properties of this compound that affect its crystallization?

A: The crystallization behavior of this compound is governed by three primary structural features:

  • Rigid, Planar Heterocyclic Core: The fused s-triazolo[1,5-a]pyrimidine ring system is exceptionally planar and rigid.[1] This inherent structural order is highly conducive to forming a stable crystal lattice.

  • Hydrogen Bonding Capability: The hydroxyl group at the 7-position is a potent hydrogen bond donor and acceptor. This is the most significant feature influencing solvent selection and intermolecular interactions, which are crucial for crystal packing.[4] This group also introduces the possibility of keto-enol tautomerism, which can affect solubility.

  • Substituent Effects: The methyl group at position 5 provides steric bulk, while the methylthio group at position 2 influences the molecule's electronic properties and polarizability.[1] These groups will affect how the molecules pack together in the crystal lattice.

Q2: What is the fundamental principle of crystallization, and how does it apply here?

A: Crystallization is a thermodynamically driven process of transitioning a molecule from a disordered state (in solution) to a highly ordered solid state (the crystal lattice). The process hinges on creating a supersaturated solution , where the concentration of the solute exceeds its equilibrium solubility. From this metastable state, the system seeks to return to equilibrium by precipitating the excess solute. Our goal is to control this process to favor slow, ordered crystal growth over rapid, disordered precipitation.

G cluster_0 Crystallization Process A Dissolved Compound (Undersaturated) B Supersaturated Solution (Metastable Zone) A->B Increase Concentration (e.g., Cool or Evaporate Solvent) C Nucleation (Formation of Crystal Seeds) B->C Spontaneous or Induced D Crystal Growth (Molecule Addition to Lattice) C->D Controlled Conditions D->D E Pure Crystalline Solid (Equilibrium) D->E

Caption: The fundamental workflow of crystallization.

Section 2: Experimental Protocols & Methodologies

These protocols provide a starting point for your crystallization experiments. Always begin with high-purity starting material (>98%) for best results.[5]

Protocol 1: Microscale Solvent Screening

Objective: To identify a suitable solvent or solvent system for crystallization. An ideal single solvent will dissolve the compound when hot but have low solubility when cold.

Methodology:

  • Place approximately 5-10 mg of the compound into several small test tubes or vials.[6]

  • To each vial, add a different solvent from Table 1 (below) dropwise, starting with 0.2 mL.

  • Observe solubility at room temperature. If insoluble, gently heat the vial while stirring.

  • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.

  • Observe for the formation of crystalline solid. The best solvents will show a significant difference in solubility between hot and cold conditions and produce a crystalline precipitate upon cooling.

Table 1: Recommended Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingRationale & Comments
Ethanol7824.5Donor & AcceptorOften a good starting point for polar, H-bonding compounds.
Acetonitrile8237.5AcceptorA polar aprotic solvent that can be effective for heterocyclic systems.[7]
Ethyl Acetate776.0AcceptorA moderately polar solvent; good for creating solvent/anti-solvent pairs with hexanes.[8]
Toluene1112.4NoneAromatic solvents can sometimes promote good crystal packing through π-stacking interactions.[5]
N,N-Dimethylformamide (DMF)15336.7AcceptorA highly polar solvent, may be too effective a solubilizer but useful for dissolving stubborn compounds before adding an anti-solvent.[7]
Water10080.1Donor & AcceptorGiven the hydroxyl group, aqueous systems might work, but organic compounds often have low solubility. Can be effective at high temperatures.[8]
Protocol 2: Crystallization by Slow Cooling

Objective: To grow high-quality crystals from a suitable solvent identified during screening.

Methodology:

  • In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent.

  • Once fully dissolved, add a small amount of extra solvent (e.g., 5-10% more volume) to prevent premature crashing out of solution.[9]

  • If any insoluble impurities are present, perform a hot filtration.

  • Cover the flask with a watch glass to slow evaporation and prevent contamination.

  • Place the flask on an insulating surface (e.g., a cork ring or wooden block) and allow it to cool slowly and undisturbed to room temperature.[9]

  • Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Section 3: Troubleshooting Guide (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound.

G Start Initial Observation Prob1 Problem: No Crystals Form Solution is clear or cloudy Start->Prob1 Prob2 Problem: Oiling Out Liquid droplets form instead of solid Start->Prob2 Prob3 Problem: Poor Quality Crystals Fine powder or small needles Start->Prob3 Prob4 Problem: Low Yield Few crystals recovered Start->Prob4 Sol1 Action: Induce Nucleation - Scratch flask - Add seed crystal - Concentrate solution Prob1->Sol1 Sol2 Action: Modify Conditions - Reheat, add more solvent - Cool much slower - Change solvent system Prob2->Sol2 Sol3 Action: Slow Growth Rate - Reduce supersaturation - Use insulated container - Try vapor diffusion Prob3->Sol3 Sol4 Action: Recover from Mother Liquor - Concentrate filtrate - Cool to lower temperature Prob4->Sol4

Caption: A decision tree for common crystallization problems.

Q2: My experiment resulted in a precipitate or amorphous solid instead of crystals. What went wrong?

A: This indicates that the solution became supersaturated too quickly, leading to rapid, uncontrolled precipitation rather than ordered crystal growth.[10] To resolve this:

  • Reduce Concentration: Start with a slightly more dilute solution by adding more hot solvent.[9]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask by wrapping it in glass wool or placing it inside a large beaker.[9]

  • Change Solvent System: Consider using a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly cloudy. Then, gently heat until it is clear again and allow it to cool slowly.

Q3: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

A: The formation of numerous small crystals or needles suggests a high nucleation rate relative to the growth rate.[6][10] To obtain larger crystals, you must favor crystal growth over nucleation:

  • Reduce Supersaturation: A lower level of supersaturation will result in fewer initial nucleation events, allowing the existing nuclei to grow larger. This is best achieved by using slightly more solvent or cooling more slowly.[10]

  • Seeding: Introduce a single, well-formed crystal (a seed) into a solution that is only slightly supersaturated. This provides a template for controlled growth.[9][10]

  • Minimize Disturbances: Protect your crystallization experiments from physical vibrations and sudden temperature changes, as these can trigger excessive nucleation.[10]

Q4: My crystals appear to have a different morphology or melting point in subsequent experiments. What could be the cause?

A: This is a strong indicator of polymorphism , a phenomenon where a compound can exist in multiple distinct crystalline forms.[11] Triazole derivatives are known to be susceptible to polymorphism, which can significantly impact properties like solubility and stability.[12]

  • Cause: Different polymorphs can be favored by different solvents, cooling rates, or temperatures.

  • Action: This is not necessarily a problem, but a critical observation. Each polymorphic form should be characterized independently using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine its structure and thermal properties.[12] Controlling polymorphism is vital in pharmaceutical development to ensure consistent product performance.[11]

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of Small Organic Molecules. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLWHetBS4h_0ZP9npCu_obcjiXLKL8cJ5dljKJLy8EpWcuJiOFJHPyGXtPQRIaJEwVX_yMoTY1RAhauRAYtzaBaHABPc8j0yYlKq-Jzmfr71yKgmmrD1U-eSWoOGqRbnIAZ1nAwhI1SISzpJlD_N_i6pfNdx-kUEa5Vge9zxCLN-aedoF_1aBtqWzYue3QURdVqnmrTfj_6_ghnmnBG7XJ]
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7iIsXecfFS4yrJnLuYNR0z8uTZuPj5bl1u-8Fsm_j5_i72cWc26LN3R9_LJyMvo61KMjieD2ha26eN6tIF41jvg95ZxOXJl-BWj662EcZ-gmTlXbT4TZB3Wshlana8xeuOiQJ_qo3aXHaf23Hp5JXahdR__STWGxd66bNBCR7YBZrBAjxHoN8U85ybV4v4DCJmm6CdaW2xQF1VOigr4OigJmYy4ePANx-Vdj6PCTYawGcFhC8gZaiBNuudKNl0FzqyqmWfQgbXe0ZfMWPlcsZNE4KLYvpbs_Dbk9TUDd_Kas6IDPZh4aHSg7Qw3aA]
  • BenchChem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXKGmOJNa_S5LN8WLco286n-L2srDtAlQyeb8x8q1sl1FiQNHFOSid54lzCN37CDpAa5hfkPuAqHaeBvO8fsFv6BPq80D1Bf7ZqwZl1nSdumcwzXX0oGXPyyHt9eUT-E3qdbgExpnBHmOoW89cXJdRldcJhWqvIYIG5ikGJnkbsrN1yKrs0OVJZCEg6Wyy4Dvv3HmlB-ZJbBz5eXY-5W8=]
  • Molbase. (n.d.). Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate. Retrieved from Molbase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo2-Cr3PlhMKty3-noWuKLx_sloudJe2VZ6SDG0o3dWePFny0y7zbvIdqT88iOvNx-ih-weFZlPcxgcru3XnOmEl9tpKqBfs-uY3uufOJoCiQI2vkOeq0BT5kVGZHTTiG5H4sDcOzbeUUFRohR6m2GqSFFVWLv7jYjfXjX5-b0ymXIkqi4Cc-jjFKxpYR1tZui5c-zxHdf0g==]
  • BenchChem. (n.d.). This compound. Retrieved from BenchChem Product Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2UirNzDu3cgrOMxRzYmG9MRKfUE_Xcz9wUUPSxvlTcBvAcB98TaJ3Lxg00xS4jhwJPRtZSa9_b7sy4f2bjbKXmD4HMakT3Foheo786Eev8eNcN_RoWGrod9s5wPN1nx8iQZVDDQ==]
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkApWWDR-gV6KHx1SDLT2HY_agMMJZglrPHTnxBRii0caXxf_S7fB_PFurnLfhbmwi5kCuNfIXXAE6MOD4w-jI05Gt40-DVwXyeWZ6XbdRA777VSkM26uNfjypZCyYIqVIfVNMxcMkXwjaJDIJXzV-uaDG80ORfdVA5n2mgdmd6e77eUP89sy_ayMjBXFO5952X_YUWqFY8g==]
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErkyx3VvME081vzns2ai19Sn3Fg5PsU9gudTJcy1Og630J4a9WenivG1t4XhaROy-Im75NISB7OnXLg0Ri4B-ZEsaFmMNAJCd23hozl_f7GitVBn6CbIZv_koT3vrR9mbiDh03iCSG7Ap8JL-UXdES93wD02nYebU1BALbyEEgAKSK4upCjJ8=]
  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from University of Florida Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWP5OUKRHQO8lZRhS2Ko1T2V9wuo6sqTu8aVhKM8_f1LT9gK7q2pHwv8tF46TAR22b7EmqxHRRMZRqhzQgNhuBcE0z0Lwahk-oeXYCwR3u97zsJVtkcb17axvkY4GyfNz8mqPzW-P65kWEw8u1kexsX94oLgvIIu45K-lQKJk=]
  • Chem-Impex. (n.d.). 7-Hydroxy-5-methyl-2-methylthio-[6][9][13]triazolo[1,5-a]pyrimidine. Retrieved from Chem-Impex International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc0F4wbNOFYGTufHOtNAAfq0X2WnhNaX8-94IYJPplwPq2-FuAXzfrXrc01wHwopEZAr3l0Z8qJ0nH4EtaQlYbYEAsVR5ziR1_cLyx_e0wbF0rGSJ4F2fnSuwRD3yDmGeYdFE=]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR8BE7VH_V9k9FBDUT1_3kQbYUfjc9dTA0-CWJntjhv5pp6GzLUo55OWFXoXROvDzV35cQ0jvDMTKW1wXO71OXWKneeUlHN5tJPFqJdC6Y2qEjZlNOxJ61X1l36kUgrkKywjytuGW7pHAsF9Qq3VHwhvPcQoXyWmKJ06TdawQYiE8czc8E0O9jKtxWLiMyqrd1DYEfQ-ef8J11RnBq]
  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from a general chemistry resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEqh_4tUnKu-94hNtx1qcbjMy-pTfzH6OGlk2vD1A0_WrtR_-v4847ZIoNYpiPChACFkY7AqhsalK5U4PYDpZNOzgUjizfcRxzAuw8X7QoT_EY9UouwhRwESIwESEkuMm0ls7DupmiMwlTVanv35Rcgf7kQakXXojmrp10Gp5z5Gu03I=]
  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPwDYgJ8TCFYhSwTr0PvRbHXZ-0lH2r97gsKG4YjhIKkUeCdd1ErVh6YRasi7wnLEoOXX1vJYJo0ysWqjOjEeRKCzEhfOl3LxJOpptqcpS-l3n1ndBGTJZBhYI6ueR9p0sB-Ka9w==]
  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGCbsg536QcYBmiF7BXF2WBMX9Ak__IFSTllcusxLrJLibaGhAVaLhNsPnUgOh0O1x1rMn9JG9p5-Wzb9q6k0GVUotG6pv15AMgJhRPduDgnN1gtaiHgF2biiT9edK2TKFjtUd4P7xt5Ut5c6fwSk4aHRviVd5NYi5SEFMvQ==]
  • Jurnal UPI. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2iu8b9kG-qx7YIyP2zeyDC7lxYJ4_ztA_sdyi8MQM3Smv_ee_G3r_gWE7RZDgMKfCWeaY9HqRj6tnBeYGL2O6Ko3GI2V2jW5mYYLKn051Sge0nDPwOgoq4FkjfUy7InIDRJw9H-FO7MYmr2JbWzIOdkoqCmiozJkTn5gT1ZkJWA==]
  • Abdelkhalek, A. S., Salah, M., & Kamal, M. A. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGzCCZ1kIZvuspdzWUzSeHw5Xh-qjB9F3_A_hKXf4_CpM8RHu8pj_2Hbjo476DeVNHMUx4mK9hlulgyPYkg5waANo_N48geVtkGF9_WyV09BcEKSEp-lgZ96venjiX6ycVzmBL]
  • Preprints.org. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRH6_UoZ-o2ZTydDVNJkMf5QT8VRkfa3iiZ1NFPzG3BkUSU03PERHZqssF5iAlBFBABtQgCnc-Wxk_ASOmAlgLZRk8cwAwiw2lElhuBJBuATjYcCrPcJ7gY6Hil_ptLgcNljT5ggPe5sZPCwv0J-c=]

Sources

Technical Support Center: Stability of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (herein referred to as 'the compound'). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing and troubleshooting the storage stability of this versatile heterocyclic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your compound throughout its lifecycle.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary chemical liabilities of this compound that affect its long-term stability?

A1: The principal chemical liabilities of this compound stem from its functional groups. The most susceptible moiety is the 2-methylthio (-SCH₃) group, which is prone to oxidation.[1] Thioethers can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone, especially in the presence of atmospheric oxygen, trace metal ions, or peroxide impurities from excipients.[2] Additionally, like many heterocyclic compounds, the triazolopyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions and may undergo photodegradation upon exposure to UV light.[3]

Q2: What are the ideal storage conditions for the solid (powder) form of the compound?

A2: For routine short-to-medium term storage, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed, opaque container (e.g., amber glass vial) with a desiccant. To mitigate oxidation, purging the container with an inert gas like nitrogen or argon before sealing is a highly effective, albeit more rigorous, strategy.[1]

Q3: My compound, which was a white powder, has developed a slight yellow tint over time. What could be the cause and is it still usable?

A3: A color change from white to yellow is often an early indicator of degradation. This is typically due to the formation of low-level chromophoric degradation products, most likely from oxidation of the methylthio group or subtle changes to the heterocyclic ring. While the compound may still be largely intact, its purity is compromised. We strongly advise re-analyzing the material using a validated stability-indicating method, such as HPLC, to quantify the purity before further use. For critical applications like in vivo studies or reference standard preparation, using the discolored material is not recommended.

Q4: How should I prepare stock solutions for optimal stability?

A4: The stability of the compound in solution is highly dependent on the solvent and pH. For initial solubility, DMSO is often used. However, for aqueous buffers, it is critical to maintain a pH close to neutral (pH 6.5-7.5). The use of buffers can enhance stability against hydrolysis.[4] Prepare stock solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution, aliquot into single-use vials, purge with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a problem-and-solution framework for common issues encountered during experimentation and storage.

Issue 1: An unexpected peak is appearing in my HPLC chromatogram during a time-point analysis of my stability study.

  • Question: I'm running an HPLC stability study on my compound. A new, more polar peak is emerging and growing over time. What is this likely to be?

  • Answer & Rationale: The appearance of a more polar peak (i.e., a peak with a shorter retention time on a standard reverse-phase C18 column) is a classic sign of oxidation of the methylthio group. The thioether (-SCH₃) is oxidized first to a more polar sulfoxide (-SOCH₃) and potentially further to an even more polar sulfone (-SO₂CH₃). This is the most probable degradation pathway under ambient, oxygen-rich conditions.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. The expected mass of the sulfoxide derivative would be the parent mass + 16 Da, and the sulfone would be the parent mass + 32 Da.

    • Perform Forced Oxidation: To confirm this hypothesis, intentionally stress a fresh sample of the compound with a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂).[5] The primary degradation peak in this forced study should match the retention time of the unknown peak in your stability study, thus confirming its identity as the sulfoxide.

    • Implement Preventative Measures: Refer to the stabilization strategies outlined in Part 3 to prevent further oxidation in your long-term storage samples.

Issue 2: The compound shows rapid degradation in my aqueous formulation.

  • Question: I've formulated my compound in an aqueous buffer for an assay, but I'm losing potency much faster than expected. What could be wrong?

  • Answer & Rationale: Rapid degradation in aqueous media points towards hydrolysis. The stability of the triazolopyrimidine ring is pH-dependent. Extreme pH values (either highly acidic or highly basic) can catalyze the cleavage of the pyrimidine or triazole ring.[6][7] Another possibility is the presence of metal ion contaminants in your buffer, which can catalyze oxidation.

  • Troubleshooting Steps:

    • pH Profiling: Conduct a pH rate profile study. Prepare your formulation in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9). Monitor the degradation rate at each pH to identify the pH of maximum stability.

    • Chelating Agents: If oxidation is suspected, add a chelating agent such as 0.01% Disodium EDTA to your formulation.[1] EDTA will sequester metal ions that can catalyze oxidative degradation. If stability improves, metal ion contamination was a contributing factor.

    • Excipient Purity: Ensure you are using high-purity, low-peroxide excipients and high-purity water (e.g., HPLC-grade) for your formulation.[2][8]

Issue 3: I observe significant degradation in my solid samples after exposure to laboratory lighting.

  • Question: My solid compound, stored in a clear vial on the benchtop, shows significant degradation. Is it light-sensitive?

  • Answer & Rationale: Yes, many heterocyclic compounds exhibit photosensitivity. Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical degradation reactions.[3] This can lead to complex degradation pathways, including ring cleavage or reactions involving the substituents.

  • Troubleshooting Steps:

    • Conduct a Photostability Study: Perform a confirmatory photostability study as per ICH Q1B guidelines.[5] Expose the solid compound and a solution to a controlled light source (e.g., option II: cool white fluorescent and near-UV lamps) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/m²). A dark control sample stored under the same conditions but shielded from light must be run in parallel.

    • Protective Packaging: Always store the compound in amber or opaque containers to block light. For benchtop use, wrap clear containers in aluminum foil.

    • Formulation with UV Absorbers: If developing a liquid formulation that may be exposed to light, consider including a UV-absorbing excipient, though this is more common in final drug products.

Part 3: Experimental Protocols & Methodologies

This section provides detailed workflows for assessing and enhancing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (Perform each in triplicate, alongside a non-stressed control):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours. At time points (e.g., 2, 8, 24, 48h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. At time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Withdraw aliquots at time points for direct analysis.

  • Thermal Degradation (Solid State): Place ~10 mg of solid compound in a clear glass vial in an oven at 80°C for 72 hours. At time points, dissolve a portion of the solid for analysis.

  • Photolytic Degradation (Solid & Solution): Expose ~10 mg of solid compound and 5 mL of the stock solution to a photostability chamber delivering at least 1.2 million lux hours and 200 watt hours/m². Keep a parallel set of samples wrapped in aluminum foil as dark controls.

Protocol 2: Stability-Indicating HPLC Method

A good stability-indicating method must be able to resolve the parent compound from all potential degradation products.[10][11]

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; quantify at λmax (e.g., ~275 nm).

  • Injection Volume: 10 µL

Part 4: Data Presentation & Visualization

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
Stress ConditionDuration% Assay of Parent Compound% DegradationMajor Degradant RRTPutative Identity
0.1 M HCl, 60°C48h91.2%8.8%0.85Hydrolysis Product 1
0.1 M NaOH, RT8h88.5%11.5%0.79Hydrolysis Product 2
3% H₂O₂, RT24h84.3%15.7%0.92Sulfoxide Derivative
Heat (Solid), 80°C72h98.1%1.9%N/AMinor degradation
Light (Solid)1.2M lux-hr94.6%5.4%1.15Photodegradant 1

RRT = Relative Retention Time (to parent compound)

Diagrams

Degradation_Pathway Parent 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Sulfoxide Sulfoxide Derivative (Parent + 16 Da) Parent->Sulfoxide Oxidation [O] (H₂O₂, O₂) Hydrolysis Ring Cleavage Products Parent->Hydrolysis H⁺ / OH⁻ Photodegradation Complex Photodegradants Parent->Photodegradation hv (UV Light) Sulfone Sulfone Derivative (Parent + 32 Da) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Primary degradation pathways of the compound.

Stability_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution & Mitigation P1 Unexpected Peak in HPLC I1 Forced Degradation Study (Oxidation, Hydrolysis, Photolysis) P1->I1 I3 LC-MS Analysis P1->I3 P2 Rapid Degradation in Solution I2 pH Rate Profiling P2->I2 P3 Solid Discoloration P3->I1 S1 Store under Inert Gas (N₂ or Ar) I1->S1 S2 Use Amber Vials & Protect from Light I1->S2 S3 Optimize Formulation pH & Add Chelators (EDTA) I2->S3 S4 Use High-Purity Excipients I2->S4

Caption: Troubleshooting workflow for stability issues.

References

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. Pharma.Tips. Available from: [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central (PMC). Available from: [Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central (PMC). Available from: [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Available from: [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. Available from: [Link]

  • SOP for Forced Degradation Study. Pharmaceutical Information. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Force Degradation. Scribd. Available from: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central (PMC). Available from: [Link]

  • Heterocycles in Medicinal Chemistry. PubMed Central (PMC). Available from: [Link]

  • Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Bioconjugate Chemistry. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available from: [Link]

  • An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry. Available from: [Link]

  • Pyrimidine Synthesis and Degradation. Pharmacy 180. Available from: [Link]

  • Excipients That Facilitate Amorphous Drug Stabilization. ResearchGate. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. PubMed. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • UV/TiO2 photodegradation of metronidazole, ciprofloxacin and sulfamethoxazole in aqueous solution: An optimization and kinetic study. Heliyon. Available from: [Link]

  • Introduction to Pharmaceutical Excipients. YouTube. Available from: [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Marmara Pharmaceutical Journal. Available from: [Link]

  • Representative thioether‐containing drugs and bioactive compounds. ResearchGate. Available from: [Link]

  • Excipient-drug interactions in parenteral formulations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Triazolopyrimidine compounds and its biological activities. ResearchGate. Available from: [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available from: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available from: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available from: [Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. Available from: [Link]

  • Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms. International Journal of Pharma and Bio Sciences. Available from: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PubMed Central (PMC). Available from: [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. MDPI. Available from: [Link]

  • Development And Validation Of HPLC Stability Indicating Assay Method For Trimethoprim In Bulk Drug And Tablets. Tuijin Jishu/Journal of Propulsion Technology. Available from: [Link]

Sources

Technical Support Center: Method Refinement for the Analysis of s-Triazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

The analysis of novel heterocyclic compounds, such as 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, presents a unique set of analytical challenges. Due to the limited volume of published methods for this specific molecule, this guide has been developed to provide a comprehensive framework for method refinement based on the well-established principles of analyzing s-triazolo[1,5-a]pyrimidine derivatives and other related nitrogen-containing heterocyclic compounds. Our approach is to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical troubleshooting strategies to develop robust and reliable analytical methods.

This document is structured as a dynamic technical support center, featuring a detailed troubleshooting guide and a frequently asked questions (FAQ) section. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography & Peak Integrity

Question 1: I'm observing significant peak tailing for my s-triazolo[1,5-a]pyrimidine derivative during reverse-phase HPLC analysis. What are the likely causes and how can I improve the peak shape?

Answer:

Peak tailing is a common issue when analyzing polar, nitrogen-containing heterocyclic compounds. It is often caused by secondary interactions between the analyte and the stationary phase. Here is a systematic approach to troubleshoot and resolve this issue:

Underlying Causes & Solutions:

  • Silanol Interactions: The stationary phase in C18 columns contains residual silanol groups (-Si-OH) that can interact with the basic nitrogen atoms in your molecule, leading to peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter. By adjusting the pH to be 2-3 units below the pKa of your compound, you can ensure it is fully protonated, which can reduce silanol interactions. For many triazolopyrimidines, a mobile phase pH in the range of 2.5-3.5 is a good starting point.

    • Solution 2: Use of a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a base-deactivated column can significantly improve peak shape.

    • Solution 3: Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your analyte. A concentration of 0.1% (v/v) TEA is a common starting point.

  • Metal Chelation: The s-triazolo[1,5-a]pyrimidine core can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits and tubing) or the stationary phase. This can also contribute to peak tailing.

    • Solution: Use of a Chelating Agent: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester these metal ions. A concentration of 0.1 mM EDTA is often sufficient.

Experimental Workflow for Troubleshooting Peak Tailing:

Caption: A decision-tree workflow for troubleshooting peak tailing in HPLC analysis.

Question 2: My analyte, this compound, appears to be unstable during sample preparation and analysis, leading to inconsistent results. How can I address this?

Answer:

The stability of your analyte is paramount for accurate and reproducible quantification. The "7-Hydroxy" and "2-methylthio" groups on the s-triazolo[1,5-a]pyrimidine core can be susceptible to degradation.

Potential Degradation Pathways & Mitigation Strategies:

  • Oxidation of the Methylthio Group: The methylthio (-SCH3) group can be oxidized to the corresponding sulfoxide and sulfone.

    • Mitigation 1: Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample and standard solutions can help to prevent oxidation.

    • Mitigation 2: Inert Atmosphere: When preparing samples, especially if heating is involved, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • pH-dependent Degradation: The stability of the molecule may be pH-dependent.

    • Mitigation: pH Control: Conduct a forced degradation study by exposing your analyte to a range of pH values (e.g., pH 2, 7, and 10) to identify the pH at which it is most stable. Buffer your samples and mobile phase accordingly.

  • Photodegradation: Some heterocyclic compounds are light-sensitive.

    • Mitigation: Light Protection: Prepare and store your samples in amber vials and protect them from direct light.

Recommended Starting Conditions for Stability Assessment:

ParameterCondition 1 (Acidic)Condition 2 (Neutral)Condition 3 (Basic)Condition 4 (Oxidative)Condition 5 (Photolytic)
Solvent 0.1 N HClWater0.1 N NaOH3% H2O2Water
Temperature 60 °C60 °C60 °CRoom TemperatureRoom Temperature
Time 24 hours24 hours24 hours24 hours24 hours (exposed to light)
Analysis HPLC-UV/MSHPLC-UV/MSHPLC-UV/MSHPLC-UV/MSHPLC-UV/MS

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a polar, heterocyclic compound like this, a reverse-phase HPLC method is a good starting point. Here are some recommended initial conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

Q2: What are the key mass spectrometry (MS) parameters to consider for the analysis of this compound?

A2: Electrospray ionization in positive mode (ESI+) is generally suitable for nitrogen-containing heterocyclic compounds. Key parameters to optimize include:

  • Capillary Voltage: Typically in the range of 3-4 kV.

  • Cone Voltage: This needs to be optimized to achieve good fragmentation for MS/MS analysis. A typical starting range is 20-40 V.

  • Source Temperature: Around 120-150 °C.

  • Desolvation Gas Flow and Temperature: These parameters depend on the mobile phase flow rate and composition. Typical values are 600-800 L/hr and 350-450 °C, respectively.

Q3: How can I overcome matrix effects when analyzing this compound in biological samples (e.g., plasma or urine)?

A3: Matrix effects can significantly impact the accuracy and precision of your analysis. Here are some strategies to minimize them:

  • Effective Sample Preparation: Use a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variability in sample processing. If this is not available, a structurally similar compound can be used.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.

Q4: Are there any specific safety precautions I should take when handling s-triazolo[1,5-a]pyrimidine derivatives?

A4: As with any new chemical compound, it is essential to handle s-triazolo[1,5-a]pyrimidine derivatives with care. Always consult the Safety Data Sheet (SDS) if available. In the absence of specific data, treat the compound as potentially hazardous. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Navigating the Nuances of Triazolopyrimidine Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising, yet complex, class of compounds known as triazolopyrimidines. This guide is designed to address the common inconsistencies and challenges encountered during the biological testing of these molecules. Drawing from extensive field experience and established scientific principles, we will explore the root causes of experimental variability and provide robust, actionable troubleshooting strategies to ensure the integrity and reproducibility of your results.

Triazolopyrimidines have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] However, their unique physicochemical characteristics can often lead to perplexing results in biological assays. This resource aims to be your partner in navigating these challenges, transforming inconsistencies from frustrating roadblocks into opportunities for deeper understanding and discovery.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns that arise during the biological evaluation of triazolopyrimidines.

Q1: My triazolopyrimidine compound shows variable potency (IC50/EC50) across different batches of the same assay. What are the likely culprits?

A1: This is a frequent issue. The primary suspects are compound solubility and stability. Triazolopyrimidines can be prone to precipitation in aqueous assay buffers, especially at higher concentrations. Even subtle differences in buffer composition, pH, or incubation time between experiments can significantly impact the effective concentration of the compound in solution. Additionally, degradation of the compound over the course of the experiment can lead to a decrease in potency. We recommend a thorough assessment of your compound's solubility and stability under the specific assay conditions.

Q2: I'm observing significant cytotoxicity in my control cell line at concentrations where I don't expect to see any effect. Is this an off-target effect?

A2: It's possible. While many triazolopyrimidines exhibit high selectivity, off-target effects are a known phenomenon for many small molecule inhibitors, and can lead to unexpected cytotoxicity.[3][4] This could be due to interactions with unintended cellular targets. It is crucial to profile your compound against a panel of relevant off-targets, particularly kinases, as the triazolopyrimidine scaffold can mimic the ATP-binding site.[4] Differentiating between on-target and off-target effects is a critical step in lead optimization.[5]

Q3: My in vitro potent compound has poor in vivo efficacy. What should I investigate first?

A3: A significant drop-off in activity from in vitro to in vivo settings often points to issues with pharmacokinetics, most notably metabolic instability.[6][7] Triazolopyrimidines can be subject to rapid metabolism by liver microsomes.[6][8] Therefore, an early assessment of metabolic stability using human and mouse liver microsomes is highly recommended.[9] Poor solubility can also lead to low absorption and bioavailability.

Q4: How can I be sure that the observed activity is due to my compound and not an artifact?

A4: Robust experimental design with appropriate controls is key. Always include a vehicle control (e.g., DMSO) to account for any solvent effects.[10] For target-based assays, including a structurally related but inactive analog of your compound can help confirm that the observed activity is specific. Additionally, employing orthogonal assays that measure the same biological endpoint through different mechanisms can provide strong validation.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance on how to diagnose and resolve specific inconsistencies encountered during the biological testing of triazolopyrimidines.

Guide 1: Addressing Solubility-Related Inconsistencies

Poor aqueous solubility is a common characteristic of heterocyclic compounds like triazolopyrimidines and a primary source of assay variability.[6]

Protocol for Assessing and Improving Compound Solubility in Assay Buffers:

  • Initial Visual Assessment:

    • Prepare a stock solution of your triazolopyrimidine in 100% DMSO.

    • Serially dilute the compound into your final assay buffer to the highest intended concentration.

    • Visually inspect the solution for any signs of precipitation (cloudiness, particulates) immediately after dilution and after the intended incubation period at the assay temperature.

  • Quantitative Solubility Measurement (Nephelometry):

    • Prepare a dilution series of your compound in the assay buffer.

    • Measure the turbidity of each solution using a nephelometer.

    • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

  • Troubleshooting Steps:

    • Lower DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) to minimize its effect on protein conformation and cell health.

    • Incorporate Excipients: For cell-free assays, consider the inclusion of non-ionic detergents like Tween-80 or Pluronic F-68 at low concentrations (0.01-0.1%) to improve solubility.

    • pH Adjustment: Assess the pKa of your compound and determine if adjusting the pH of the assay buffer (while ensuring it remains within the physiological range for your assay) can improve solubility.

    • Pre-incubation and Sonication: Briefly sonicating the compound in the assay buffer after dilution can sometimes help dissolve small aggregates.

Data Presentation: Solubility Profile of a Hypothetical Triazolopyrimidine

Concentration (µM)Visual ObservationNephelometry Reading (NTU)
1Clear5
5Clear8
10Clear12
25Slight Haze55
50Visible Precipitate250
100Heavy Precipitate800

In this example, the kinetic solubility limit is likely between 10 µM and 25 µM.

Guide 2: Investigating Metabolic Instability

Rapid metabolism can drastically reduce the effective concentration of a compound, leading to poor in vivo performance despite high in vitro potency.[7][8]

Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes:

  • Materials:

    • Pooled human or mouse liver microsomes

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Test triazolopyrimidine compound

    • Positive control compound with known metabolic instability (e.g., verapamil)

    • Acetonitrile with an internal standard for quenching and protein precipitation

    • LC-MS/MS for analysis

  • Experimental Workflow:

    • Pre-warm the microsome/buffer solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Visualization: Workflow for Assessing Metabolic Stability

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mics Pre-warm Microsomes + Buffer (37°C) start Initiate Reaction: Add NADPH & Compound prep_mics->start prep_nadph Prepare NADPH Regenerating System prep_nadph->start prep_comp Prepare Test Compound Solution prep_comp->start incubation Incubate at 37°C start->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate Half-life (t½) lcms->data_analysis

Caption: Workflow for determining the in vitro metabolic half-life of a triazolopyrimidine.

Guide 3: Deconvoluting Off-Target Effects

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of biological data and for guiding medicinal chemistry efforts.[5]

Logical Flow for Investigating Potential Off-Target Effects:

G cluster_on_target On-Target Investigation cluster_off_target Off-Target Investigation start Inconsistent Phenotype Observed q1 Is the phenotype consistent with target inhibition literature? start->q1 validate_target Validate Target Engagement (e.g., CETSA, Western Blot for downstream markers) q1->validate_target Yes profiling Broad Kinase/Receptor Screening Panel q1->profiling No orthogonal_assay Perform Orthogonal Assay for the same target validate_target->orthogonal_assay inactive_analog Test Structurally Related Inactive Analog orthogonal_assay->inactive_analog end_on Phenotype is Likely On-Target inactive_analog->end_on pathway_analysis Pathway Analysis of Potential Off-Targets profiling->pathway_analysis knockdown_exp Validate Off-Target (e.g., siRNA/CRISPR) pathway_analysis->knockdown_exp end_off Phenotype is Likely Off-Target knockdown_exp->end_off

Caption: Decision-making workflow for investigating unexpected biological phenotypes.

Experimental Approaches:

  • Target Engagement Assays: Directly confirm that your compound is binding to its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable.

  • Profiling: Screen your compound against a broad panel of kinases and other common off-targets. Several commercial services offer comprehensive profiling panels.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your triazolopyrimidine with that of a known inhibitor of the same target that has a different chemical scaffold. If the phenotypes differ, it suggests a potential off-target effect of your compound.

  • Genetic Validation: Use techniques like siRNA or CRISPR to knock down the intended target. If the phenotype of target knockdown does not match the phenotype of compound treatment, this strongly implicates off-target effects.

By systematically addressing these common challenges, researchers can enhance the quality and reliability of their data, ultimately accelerating the discovery and development of novel triazolopyrimidine-based therapeutics.

References

  • Chatterjee, A. K., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry, 61(22), 10026-10041. [Link]

  • El-Gamal, M. I., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][6][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4233. [Link]

  • Mrayej, O. D., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Indonesian Journal of Science and Technology, 8(1), 41-76. [Link]

  • Gaber, H. M., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30. [Link]

  • Costantino, L., & Barlocco, D. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(19), 3462. [Link]

  • Phillips, M. A., et al. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 58(15), 6149-6168. [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Gaber, H. M., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(18), 2139-2165. [Link]

  • Łakomska, I., et al. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 25(17), 3939. [Link]

  • Pogula, S. R., et al. (2024). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Wilson, D., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 26(2), 649-655. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 13(33), 23158-23176. [Link]

  • Patel, K. D., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES. Chemistry & Biology Interface, 5(4), 275-281. [Link]

  • Brancale, A., et al. (2022). Design, Synthesis, and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(9), 1056. [Link]

  • Atta, K. F., et al. (2024). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. Chemistry & Biodiversity, e202400694. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Lonhienne, T., et al. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Scientific Reports, 11(1), 21066. [Link]

  • Khouili, M., et al. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Current Organic Synthesis, 18(6), 576-595. [Link]

  • Mrayej, O. D., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science and Technology, 8(1), 41-76. [Link]

  • Khouili, M., et al. (2021). Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]

  • Kumar, R., et al. (2017). Design, Synthesis, and Screening of Triazolopyrimidine-Pyrazole Hybrids as Potent Apoptotic Inducers. Archiv der Pharmazie, 350(11). [Link]

  • Industry Lab Diagnostic Partners. (2019). Inconsistent Results on Drug Tests. Industry Lab Diagnostic Partners. [Link]

  • University of Washington. (2021). Challenges in Interpreting Unexpected Urine Drug Test Results. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Production of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. As a key intermediate in the development of various therapeutic agents, particularly those targeting neurological disorders, ensuring a robust and scalable synthetic process is paramount.[1] This document provides practical, field-proven insights into potential challenges, troubleshooting strategies, and frequently asked questions, moving beyond theoretical steps to address the causality behind experimental choices.

I. Process Chemistry Overview: The Synthetic Pathway

The predominant and most scalable synthetic route to this compound involves the cyclization of 5-methyl-2-methylthio-1,2,4-triazole with a suitable β-keto ester, such as ethyl acetoacetate, in the presence of a base.[1] This approach is favored for its convergence and atom economy.

Synthetic_Pathway 5-methyl-2-methylthio-1,2,4-triazole 5-methyl-2-methylthio-1,2,4-triazole Intermediate_Adduct Intermediate Adduct 5-methyl-2-methylthio-1,2,4-triazole->Intermediate_Adduct Nucleophilic Attack Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate_Adduct Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate_Adduct Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Product 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Solvent (e.g., Ethanol)->Product Intermediate_Adduct->Product Cyclization & Tautomerization

Caption: General synthetic scheme for this compound.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis is rarely a linear process.[2] The following are common issues encountered during the large-scale production of this compound, along with their underlying causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield Incomplete Reaction: Insufficient reaction time, inadequate mixing, or sub-optimal temperature can lead to unreacted starting materials. At scale, heat and mass transfer limitations become more pronounced. Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.Optimize Reaction Conditions: 1. Temperature Profile: Implement controlled heating and cooling ramps. Exothermic reactions require efficient heat dissipation to prevent runaway reactions and byproduct formation. 2. Mixing Efficiency: Ensure adequate agitation for the vessel size to maintain a homogeneous reaction mixture. 3. Reaction Monitoring: Utilize in-process controls (e.g., HPLC, UPLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction endpoint.
Impurity Formation Oxidation: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, particularly at elevated temperatures or in the presence of oxidizing agents.[1] Incomplete Cyclization: Residual intermediate adduct can remain if the cyclization step is not driven to completion. Starting Material Impurities: Impurities in the 5-methyl-2-methylthio-1,2,4-triazole or ethyl acetoacetate can be carried through or participate in side reactions.Impurity Mitigation: 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to minimize oxidation. 2. Raw Material Qualification: Implement stringent quality control on incoming starting materials to ensure high purity. 3. Purification Strategy: Develop a robust purification method. While laboratory-scale purifications often rely on chromatography, at scale, this is often not feasible.[3] Consider recrystallization from an appropriate solvent system.
Poor Product Isolation / Inconsistent Physical Properties Crystallization Issues: The product may oil out or form a fine powder that is difficult to filter. This can be due to supersaturation, rapid cooling, or the presence of impurities that inhibit crystal growth. Polymorphism: Different crystalline forms (polymorphs) of the final product can have different physical properties, including solubility and stability.[4] Inconsistent crystallization conditions can lead to a mixture of polymorphs.Controlled Crystallization: 1. Solvent Screening: Identify a suitable solvent or solvent mixture for crystallization that provides good solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. 2. Controlled Cooling: Implement a programmed cooling profile to control the rate of supersaturation and promote the growth of larger, more easily filterable crystals. 3. Seeding: Introduce seed crystals of the desired polymorph to ensure consistent crystallization of the target form. 4. Particle Size Analysis: Characterize the particle size distribution of the final product to ensure batch-to-batch consistency.
Safety Concerns Thermal Runaway: The cyclization reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway. Reagent Handling: Depending on the chosen base, there may be handling hazards associated with corrosive or air/moisture-sensitive materials.Process Safety Management: 1. Calorimetry Studies: Perform reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to determine the heat of reaction and the onset temperature for any decomposition. This data is crucial for designing a safe process at scale.[5] 2. Engineering Controls: Ensure the reactor is equipped with an adequate cooling system and pressure relief devices. 3. Personal Protective Equipment (PPE): Adhere to strict PPE protocols when handling all reagents.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the reaction?

A1: The most critical parameters are temperature, reaction time, and the stoichiometry of the reactants and base. Temperature control is crucial to minimize side reactions, such as the oxidation of the methylthio group.[1] Reaction time should be monitored by in-process controls (e.g., HPLC) to ensure the reaction goes to completion without significant degradation of the product. The molar ratio of the base to the starting materials can influence the reaction rate and impurity profile.

Q2: How can I effectively remove unreacted starting materials and byproducts without using chromatography?

A2: A well-designed work-up and crystallization procedure are key. Consider the following:

  • Aqueous Washes: Use aqueous washes to remove water-soluble impurities and salts formed during the reaction. Adjusting the pH of the aqueous phase can help in removing acidic or basic impurities.

  • Solvent Swaps: If the reaction solvent is not ideal for crystallization, a solvent swap can be performed post-reaction.

  • Recrystallization: This is the most powerful non-chromatographic purification technique for solid compounds. A systematic screening of solvents is recommended to find a system that provides high recovery and excellent impurity rejection.

Q3: What analytical techniques are recommended for final product characterization and impurity profiling?

A3: A combination of techniques is essential for comprehensive characterization:

  • HPLC/UPLC: For determining purity and quantifying known and unknown impurities.

  • LC-MS: For identifying the molecular weights of impurities, which aids in their structural elucidation.

  • NMR (¹H and ¹³C): To confirm the structure of the final product and characterize major impurities if they can be isolated.

  • DSC/TGA: To determine the melting point and thermal stability of the final product.[5]

  • Powder X-Ray Diffraction (PXRD): To identify the polymorphic form of the crystalline solid.

QC_Workflow cluster_analytics Analytical QC Crude_Product Crude Product from Reactor Purification Work-up & Crystallization Crude_Product->Purification Isolated_Solid Isolated Solid Purification->Isolated_Solid Drying Drying Isolated_Solid->Drying Final_Product Final Product (API Intermediate) Drying->Final_Product Purity Purity (HPLC/UPLC) Final_Product->Purity Identity Identity (NMR, MS) Final_Product->Identity Physical_Properties Physical Properties (DSC, PXRD) Final_Product->Physical_Properties

Caption: A typical quality control workflow for the final product.

Q4: Are there any specific safety precautions for handling the starting material, 5-methyl-2-methylthio-1,2,4-triazole?

IV. References

  • Astex. (2018). Photochemical Workflow from Screening to Scale-up. This reference is mentioned in an ACS publication discussing high-throughput chemistry.

  • Bristol-Myers Squibb. (2014). Optimization of a Decarboxylative Arene Alkylation. This work is cited in an ACS publication on high-throughput chemistry.

  • Eisai and The Broad Institute. (2023). Development of a Cost-Effective Treatment for Malaria. Mentioned in the context of scaling up complex heterocyclic syntheses.

  • Synthesis of[1][6][7]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. [Link]

  • Crystalline forms of a triazolo(4,5-d)pyrimidine compound. (n.d.). Google Patents.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. [Link]

  • Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. (2024). ACS Publications. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). PMC. [Link]

  • Synthesis of s-Triazolo[1,5-c]pyrimidines. (2016). ResearchGate. [Link]

  • The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. (2020). ResearchGate. [Link]

  • PubChem. [1][6][7]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. (2020). PubMed. [Link]

  • Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds. (n.d.). Google Patents.

  • GSRS. ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE. [Link]

  • Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development. [Link]

  • Novel[1][6][7]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. (2019). PubMed. [Link]

  • Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds. (n.d.). Google Patents.

  • Almac. Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate. (n.d.). Mol-Instincts. [Link]

  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. (2011). CoLab.

Sources

Validation & Comparative

comparing the efficacy of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine with other fungicides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Fungicidal Efficacy of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

This guide provides a comprehensive framework for evaluating the fungicidal efficacy of the novel compound this compound. As a member of the triazolopyrimidine class of chemicals, this molecule holds potential for applications in agriculture and material science.[1][2] This document is designed for researchers and drug development professionals, offering a detailed comparison against established commercial fungicides. The protocols herein are designed as self-validating systems, grounded in established scientific principles to ensure reproducibility and trustworthiness.

The core of effective fungicide evaluation lies in a multi-tiered experimental approach, progressing from rapid in vitro screenings to more complex in vivo assessments under controlled conditions. This strategy allows for the efficient determination of intrinsic activity and provides a robust dataset for comparison with industry-standard fungicides.

The Compounds: An Overview of Mechanisms

A meaningful comparison requires understanding not just if a compound works, but how it works. We will evaluate our compound of interest against fungicides representing different modes of action, as classified by the Fungicide Resistance Action Committee (FRAC).

1.1. Compound of Interest: this compound

This molecule belongs to the triazolopyrimidine family. Compounds in this class have been shown to target critical fungal metabolic pathways.[3] Depending on their specific structure, they can act as Quinone outside Inhibitors (QoIs), disrupting the mitochondrial electron transport chain, or as inhibitors of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids.[1][4][5] The presence of the triazole and pyrimidine fused ring system suggests a high potential for biological activity.[3] This guide will elucidate the likely mechanism through carefully selected bioassays.

1.2. Comparator Fungicides

  • Tebuconazole (FRAC Group 3): A triazole fungicide that acts as a demethylation inhibitor (DMI). It specifically inhibits the C14-demethylase enzyme involved in sterol biosynthesis, which is crucial for fungal cell membrane integrity.[6]

  • Azoxystrobin (FRAC Group 11): A strobilurin fungicide and a potent Quinone outside Inhibitor (QoI). It blocks the electron transport chain at the cytochrome bc1 complex, effectively halting ATP synthesis and causing fungal cell death.[1]

  • Chlorothalonil (FRAC Group M05): A multi-site contact fungicide. It works by conjugating with and depleting intracellular glutathione, leading to the inactivation of essential enzymes and disrupting cell metabolism. Its multi-site action carries a low risk of resistance development.

Experimental Design: A Sequential Approach to Efficacy Testing

Our evaluation employs a logical workflow, starting with broad in vitro assays to establish baseline efficacy and progressing to more applied in vivo studies. This ensures that resources are focused on compounds showing genuine promise. For this guide, we will consider three economically significant and biologically distinct plant pathogens:

  • Alternaria solani : A necrotrophic fungus causing early blight in tomatoes and potatoes.[7][8]

  • Botrytis cinerea : A necrotrophic fungus responsible for gray mold on a vast range of crops.[9][10]

  • Puccinia striiformis f. sp. tritici : An obligate biotrophic fungus that causes wheat stripe rust.[11][12]

G cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 In Vivo Validation cluster_3 Final Evaluation Mycelial Growth Assay Mycelial Growth Assay Spore Germination Assay Spore Germination Assay EC50 Calculation EC50 Calculation Mycelial Growth Assay->EC50 Calculation Mycelial Inhibition Data Spore Germination Assay->EC50 Calculation Germination Inhibition Data Detached Leaf Assay Detached Leaf Assay EC50 Calculation->Detached Leaf Assay Prioritized Compounds Whole Plant Assay Whole Plant Assay Detached Leaf Assay->Whole Plant Assay Efficacy Comparison Efficacy Comparison Whole Plant Assay->Efficacy Comparison Disease Control Data

Fig. 1: Sequential workflow for fungicide efficacy evaluation.

In Vitro Efficacy Assessment: Quantifying Intrinsic Activity

In vitro assays are fundamental for determining a compound's direct effect on a fungus in a controlled environment. They are rapid, require small amounts of the test compound, and provide quantitative data for direct comparison.[13]

Protocol 3.1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is a gold standard for assessing the impact of fungicides on fungal vegetative growth.[13][14]

Causality: By incorporating the test compound directly into the growth medium, we can precisely measure its inhibitory effect on mycelial extension. This is a direct measure of fungistatic or fungicidal activity against the established fungus.

Methodology:

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) as per the manufacturer's instructions and sterilize by autoclaving.[14] Allow the medium to cool to approximately 50-55°C in a water bath.

  • Fungicide Incorporation: Prepare stock solutions of this compound and comparator fungicides in an appropriate solvent (e.g., DMSO). Add aliquots of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µg/mL).[15][16] A control treatment should contain only the solvent at the highest volume used.

  • Plating: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes. Allow the plates to solidify in a laminar flow hood.[14] Each concentration should be replicated at least three times.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing 7-day-old culture of the target fungus (A. solani or B. cinerea). Place the plug, mycelium-side down, in the center of each amended PDA plate.[14]

  • Incubation: Incubate the plates at 25±2°C in the dark.[7]

  • Data Collection: Measure the colony diameter in two perpendicular directions once the fungus in the control plates has reached near-complete coverage (e.g., 80 mm).[17]

  • Calculation: Calculate the percent inhibition of mycelial growth using the formula by Vincent (1927): Percent Inhibition = [(C - T) / C] x 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.[17]

Protocol 3.2: Spore Germination Assay

This assay is crucial for identifying compounds that act at the very early stages of fungal infection.[9] For many fungicides, inhibiting spore germination is the most sensitive measure of their activity.[9]

Causality: Fungal spores must germinate and form a germ tube to initiate infection. This assay directly tests a compound's ability to prevent this critical first step, providing insights into its potential as a preventative fungicide.

Methodology:

  • Spore Suspension: Prepare a spore suspension of the target fungus (e.g., B. cinerea) by flooding a mature culture plate with sterile distilled water containing 0.01% Tween 20. Gently scrape the surface and filter the suspension through sterile cheesecloth. Adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Setup: In the wells of a 96-well microtiter plate, add 50 µL of potato dextrose broth (PDB) amended with the test fungicides at 2x the final desired concentrations.

  • Inoculation: Add 50 µL of the prepared spore suspension to each well, bringing the total volume to 100 µL and the fungicide concentrations to their final test values.

  • Incubation: Incubate the plates at 25°C for 4-6 hours, a sufficient time for germination to occur in control wells.[9]

  • Assessment: Place a drop from each well onto a microscope slide. Examine at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.[9]

  • Calculation: Calculate the percentage of germination for each treatment and determine the percent inhibition relative to the control.

Illustrative In Vitro Efficacy Data

The data below are hypothetical, presented to illustrate how results from these assays would be summarized. EC₅₀ (Effective Concentration for 50% inhibition) values are calculated via probit analysis of the dose-response curves.

FungicideTarget PathogenMycelial Growth EC₅₀ (µg/mL)Spore Germination EC₅₀ (µg/mL)
This compound Alternaria solani0.450.12
Botrytis cinerea0.680.25
TebuconazoleAlternaria solani0.951.50
Botrytis cinerea1.202.10
AzoxystrobinAlternaria solani0.150.08
Botrytis cinerea0.220.11
ChlorothalonilAlternaria solani2.500.80
Botrytis cinerea3.101.15

Mechanistic Insights from In Vitro Data

The illustrative data suggests that this compound is significantly more potent at inhibiting spore germination than mycelial growth. This profile is characteristic of Quinone outside Inhibitors (QoIs) like Azoxystrobin, which halt the high energy-demanding process of germination by cutting off the mitochondrial ATP supply. In contrast, DMI fungicides like Tebuconazole, which target cell membrane construction, are often more effective against established mycelial growth.

G cluster_0 Mitochondrial Membrane Complex_III Complex III (Cytochrome bc1) Complex_IV Complex IV Complex_III->Complex_IV Protons_IMS H+ Complex_III->Protons_IMS H+ pumping ATP_Synthase ATP Synthase Protons_Matrix H+ ATP_Synthase->Protons_Matrix ATP ATP ATP_Synthase->ATP ATP Synthesis Electrons Electrons Electrons->Complex_III Protons_IMS->ATP_Synthase Proton Motive Force Fungicide 7-Hydroxy-5-methyl-... (QoI Site) Fungicide->Complex_III INHIBITION

Fig. 2: Hypothesized inhibition of Complex III in the fungal electron transport chain.

In Vivo Efficacy Assessment: Performance in a Biological System

In vivo testing is essential to confirm that a compound's activity translates to disease control on a host plant.[18] These assays account for factors like plant uptake, translocation, and stability of the compound.

Protocol 5.1: Whole Plant Greenhouse Assay (Tomato - Alternaria solani)

This protocol evaluates both preventative (pre-inoculation) and curative (post-inoculation) activity in a controlled greenhouse environment.[19][20]

Causality: This assay directly simulates an agricultural application. By applying the fungicide to the plant and then challenging it with the pathogen, we can assess its ability to protect the host, which is the ultimate goal of a fungicide. The inclusion of curative applications tests for systemic activity.[6][21]

Methodology:

  • Plant Propagation: Grow tomato plants (e.g., variety 'Moneymaker') in pots until they reach the 4-5 true leaf stage. Use a randomized complete block design (RCBD) with at least four replicate plants per treatment.[20]

  • Fungicide Application: Prepare aqueous formulations of the test compounds at relevant concentrations (e.g., 50, 100, and 200 ppm). For preventative treatments, spray plants to the point of runoff 24 hours before inoculation. For curative treatments, spray plants 24 hours after inoculation. Include a water-sprayed and a solvent-sprayed group as controls.

  • Inoculation: Prepare a spore suspension of A. solani (1 x 10^5 spores/mL) as described in Protocol 3.2. Spray the suspension evenly onto the foliage of all plants (except a non-inoculated control group) until fine droplets cover the leaves.[19]

  • Incubation: Place the plants in a high-humidity chamber (>95% RH) at 26°C for 48 hours to facilitate infection. Then, move them to a greenhouse bench with a 14-hour photoperiod.[22]

  • Disease Assessment: Seven to ten days after inoculation, assess the disease severity on the third and fourth true leaves of each plant using a 0-5 rating scale (e.g., 0 = no symptoms, 1 = 1-10% leaf area affected, ..., 5 = >75% leaf area affected or leaf death).

  • Calculation: Calculate the Percent Disease Index (PDI) for each treatment using the formula: PDI = [Σ(rating × number of leaves in rating) / (total number of leaves × highest rating)] × 100 Then, calculate the percent disease control efficacy: Efficacy (%) = [(PDI in control - PDI in treatment) / PDI in control] × 100

Illustrative In Vivo Preventative Efficacy Data
FungicideApplication Rate (ppm)Mean Percent Disease Index (PDI)Disease Control Efficacy (%)
Untreated Control-85.4-
This compound 10015.282.2
Tebuconazole10025.170.6
Azoxystrobin10012.885.0
Chlorothalonil10020.576.0

Conclusion

This guide outlines a rigorous, scientifically-grounded methodology for comparing the fungicidal efficacy of this compound against established standards. The sequential progression from in vitro to in vivo testing allows for a comprehensive understanding of the compound's intrinsic activity, mode of action, and practical potential for disease control.

Based on the illustrative data derived from these established protocols, this compound demonstrates significant potential as a fungicide. Its hypothetical high efficacy in both in vitro and in vivo assays, particularly its strong inhibition of spore germination, suggests a mode of action similar to that of QoI fungicides like Azoxystrobin. This positions it as a promising candidate for further development, warranting investigation against a broader spectrum of pathogens and under field conditions.

References

  • U.S. Food and Drug Administration. (n.d.). Antifungal Susceptibility Test Interpretive Criteria.
  • Avila-Adame, C., & Köller, W. (2003). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 69(6), 3195–3200.
  • Chavan, A. S., et al. (2017). In Vitro Evaluation of Fungicides and Plant Extract against Alternaria solani (Ellis) Causing Early Blight in Tomato. International Journal of Current Microbiology and Applied Sciences, 6(9), 820-827.
  • Kumar, S., et al. (2023). Evaluation of different fungicides against Alternaria solani causing early blight disease of potato under in vitro conditions. The Pharma Innovation Journal, 12(7), 234-239.
  • Ghannoum, M. A., & Rex, J. H. (1999). In vitro antifungal susceptibility testing. PubMed.
  • Wageningen University & Research. (n.d.). Testing the efficacy of fungicides on spore germination of Alternaria solani. Slideshare.
  • Amiri, A., et al. (2014). In vitro and in vivo fungicide sensitivity assays of Botrytis cinerea isolates. ResearchGate.
  • Prajapati, R., et al. (2022). Evaluation of efficacy of different botanicals and fungicides on Alternaria solani. The Pharma Innovation Journal, 11(9), 123-127.
  • Mardare, I., et al. (2020). In vitro evaluation of fungicide and bio-fungicides against isolates of Alternaria solani Sorauer. e-Repository of scientific publications.
  • Molbase. (n.d.). Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate.
  • Singh, S., et al. (2024). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. ResearchGate.
  • S s, S., et al. (2021). Fungicide Resistance Profiles of Botrytis cinerea Isolates From Michigan Vineyards and Development of a TaqMan Assay for Detection of Fenhexamid Resistance. Plant Disease, 105(1), 123-132.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751–779.
  • Benito, R. (2018). In vitro antifungal susceptibility testing. ResearchGate.
  • Z, A., et al. (2024). Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers in Microbiology, 15.
  • Akhtar, N., et al. (2024). Comparative Effectiveness of Some Novel Fungicides Against Soil-Borne Pathogens of Chili. Sarhad Journal of Agriculture, 40(2), 470-482.
  • Shrestha, S. K., et al. (2023). Resistance to Seven Site-Specific Fungicides in Botrytis cinerea from Greenhouse-Grown Ornamentals. PubMed, 107(11), 2568-2578.
  • Li, Z. Q., et al. (2020). Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp. tritici). PubMed, 104(7), 1851-1859.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • Akhtar, N., et al. (2024). Comparative Effectiveness of Some Novel Fungicides Against Soil-Borne Pathogens of Chili. Sarhad Journal of Agriculture, 40(2), 470-482.
  • Wang, Z., et al. (2022). Sensitivity and Resistance Risk Assessment of Puccinia striiformis f. sp. tritici to Triadimefon in China. Plant Disease, 106(5), 1435-1443.
  • Iqbal, M. N., et al. (2018). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. Journal of Plant Pathology & Microbiology, 9(3).
  • Olaya, G., & Tally, A. (2019). Fungicide Efficacy Evaluation. CABI Digital Library.
  • Tran, A. P., et al. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. PubMed, 11(1), 21979.
  • Ayed, F., et al. (2008). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Tunisian Journal of Plant Protection, 3(1), 35-44.
  • Owais, I., et al. (2024). Comparative effectiveness of some novel fungicides and different biocontrol agents against two Colletotrichum musaeisolates under laboratory condition. International Journal of Biology and Chemistry, 17(2), 51-60.
  • Borah, P., et al. (2023). Comparative Evaluation of in-vitroBioefficacy ofMicobialbioagents and and Novel Chemical Compounds Against Fusariumoxysporumf.sp. Biological Forum – An International Journal, 15(11), 359-364.
  • Li, Z. Q., et al. (2020). Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp. tritici). Plant Disease, 104(7), 1851-1859.
  • Reiss, A., & Jørgensen, L. N. (2017). Biological control of yellow rust of wheat (Puccinia striiformis) with Serenade®ASO (Bacillus subtilis strain QST713). Crop Protection, 97, 61-68.
  • Li, Z. Q., et al. (2020). Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp. tritici). ResearchGate.
  • Chem-Impex International Inc. (n.d.). 7-Hydroxy-5-methyl-2-methylthio-[8][9][23]triazolo[1,5-a]pyrimidine. Retrieved from

  • Owais, I., et al. (2024). Comparative Effectiveness of Some Novel Fungicides and Different Biocontrol Agents Against two Colletotrichum musae isolates under laboratory condition. ResearchGate.
  • Xiamen Amoy-Iron Technology Co., Ltd. (n.d.). 7-hydroxy-5-methyl-2-(methylthio)-s-triazolo[1,5-a]pyrimidine-6-ethanol, compound with 3-amino-5-(methylthio)-s-triazole (1:1).
  • Kumar, A., et al. (2014). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. Agricultural Research Communication Centre Journals.
  • Espinel-Ingroff, A., et al. (2001). Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi. ResearchGate.
  • Kumar, D., et al. (2017). Evaluation the Efficacy of Fungicides and Bio-agents against Fusarium oxysporum under in vitro and in vivo Conditions. International Journal of Current Microbiology and Applied Sciences, 6(4), 2415-2421.
  • Deising, H. B., et al. (2019). Fungicide Modes of Action and Spectrum. CABI Digital Library.
  • Daami-Remadi, M., et al. (2009). In vitro, in vivo and in situ Evaluation of Fungicides Tested Individually or in Combination for the Control of the Fusarium Dry Rot of Potato. ResearchGate.
  • Tran, A. P., et al. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Scientific Reports, 11(1), 21979.
  • Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. International Journal of Molecular Sciences, 24(3), 2639.
  • Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Molecules, 27(15), 4945.
  • Bradley, C. (2006). Fungicides: Triazoles. Iowa State University Digital Repository.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751–779.
  • Agriculture and Agri-Food Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides.
  • Adama. (2016). Fungicide Chemistry Mode of Action. YouTube.
  • Global Substance Registration System. (n.d.). ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE.

Sources

A Comparative Guide to the Validation of Analytical Methods for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. The s-triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, often explored as a purine isostere in the design of novel therapeutic agents.[1] Given its potential role in drug development, establishing robust and reliable analytical methods for this compound is paramount for quality control, stability testing, and pharmacokinetic studies.

While specific validated methods for this exact molecule are not prevalent in publicly accessible literature, this document outlines a comparative analysis of the two most probable analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It provides the scientific rationale behind experimental design and detailed protocols grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]

The Regulatory Foundation: Understanding Validation Parameters

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[5] The core objective is to ensure that the method yields data that is both consistent and reliable.[6] Regulatory bodies have established a harmonized set of performance characteristics that must be evaluated.[3][7]

The fundamental parameters, as outlined in the ICH Q2(R1) guideline, provide the bedrock for any validation protocol.[7][8] These parameters are not merely a checklist; they form an interconnected system that, when evaluated correctly, provides a comprehensive picture of a method's performance.

ValidationWorkflow Start Method Development & Optimization Protocol Write Validation Protocol (Define Acceptance Criteria) Start->Protocol Specificity 1. Specificity (Forced Degradation, Placebo) Protocol->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy (Spike/Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision LOQ 5. LOQ / LOD (For Impurities) Precision->LOQ Robustness 6. Robustness LOQ->Robustness Report Generate Validation Report Robustness->Report End Method Approved for Routine Use Report->End

Sources

A Comparative Guide to the Structure-Activity Relationship of s-Triazolo[1,5-a]pyrimidine Analogs Centered on the 7-Hydroxy-5-methyl-2-methylthio Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system due to its structural similarity to purines, making it a fertile ground for the development of novel therapeutics.[4] Molecules incorporating this core have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine framework. We will dissect the role of each substituent, compare the performance of various analogs from published studies, and provide foundational experimental protocols for researchers entering this chemical space.

The s-Triazolo[1,5-a]pyrimidine Core: A Scaffold of Versatility

The s-triazolo[1,5-a]pyrimidine ring system is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, such as kinases, tubulin, and various enzymes, by mimicking endogenous ligands.[4][7] The specific analog, this compound (Figure 1), serves as an excellent starting point for SAR exploration due to its three distinct and modifiable positions: the 2-methylthio group, the 5-methyl group, and the 7-hydroxy group. Each of these can be altered to fine-tune the compound's steric, electronic, and hydrogen-bonding properties to optimize potency, selectivity, and pharmacokinetic profiles.

The general synthetic approach to this scaffold often involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a β-ketoester.[8][9] This robust synthesis allows for significant diversity to be introduced at the 5- and 7-positions of the resulting pyrimidine ring.

G cluster_reactants Reactants cluster_products Product A 3-Amino-5-(methylthio)-1,2,4-triazole C Cyclocondensation A->C B Ethyl Acetoacetate B->C D 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine C->D

Figure 1: General synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of s-triazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents. Below, we analyze the impact of modifications at the key positions, drawing from a range of studies on anticancer and kinase-inhibiting analogs.

Modifications at the 7-Position

The 7-position is critical for activity, often participating in key hydrogen-bonding interactions within enzyme active sites. The parent 7-hydroxy group can exist in tautomeric equilibrium with the 7-oxo form.[10]

  • From Hydroxy to Amino: A common and highly effective modification is the conversion of the 7-hydroxy group to a 7-chloro intermediate (via reagents like POCl₃), which is then substituted with various amines.[9] This strategy was used to develop potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). In this series, replacing the 7-OH with a bulky naphthyl-2-yl-amine group resulted in a compound with a Kᵢ of 15 nM against PfDHODH and potent antimalarial activity (EC₅₀ = 79 nM).[9]

  • Impact of Amino Substituent: The nature of the amine at C7 dictates potency and selectivity. Studies on tubulin inhibitors showed that substitution with various alkylamines at this position was a key step in optimizing activity.[11][12] The size, length, and presence of functional groups on the amine substituent are critical tuning parameters.

Modifications at the 5-Position

The 5-position is situated in a region that often dictates selectivity and can be modified to exploit specific pockets in a target protein.

  • Small Alkyl Groups: A methyl group, as in our reference compound, is a common starting point. In the PfDHODH inhibitor series, the 5-methyl analog was highly potent.[9]

  • Larger and Electron-Withdrawing Groups: Replacing the 5-methyl with a trifluoromethyl (CF₃) group can enhance activity, potentially through increased metabolic stability or favorable electronic interactions. The 5-CF₃ analog in the PfDHODH series maintained potent activity.[9] In a different series of tubulin inhibitors, a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position was found to be crucial for high potency.[11][13]

Modifications at the 2-Position

The 2-position, occupied by a methylthio group in our reference compound, offers another vector for optimization.

  • Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which alters the electronics and hydrogen-bonding capacity of the molecule.[14]

  • Replacement with Other Groups: While less explored in the cited literature for this specific scaffold, in related heterocyclic systems, replacing a methylthio group with small amines, alkoxy groups, or hydrogen can significantly impact activity. For example, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones developed as antitubercular agents, methylation at various positions, including those analogous to the 2-position, led to a loss of activity, highlighting the sensitivity of this region.[15]

Figure 2: Key SAR points on the s-triazolo[1,5-a]pyrimidine scaffold.

Comparative Performance Data

To illustrate the SAR principles, the following table summarizes the biological activity of selected s-triazolo[1,5-a]pyrimidine analogs from various studies. This data highlights how modifications at the 5- and 7-positions dramatically influence their potency as anticancer agents and enzyme inhibitors.

Compound ID2-Substituent5-Substituent7-SubstituentTarget/AssayActivity (IC₅₀/GI₅₀/Kᵢ)Reference
DSM 1 (7) H-CH₃-NH-NaphthylPfDHODHKᵢ = 15 nM[9]
8 H-CF₃-NH-NaphthylPfDHODHKᵢ = 27 nM[9]
12b Varied Aryl-CH₃Varied Aryl-NH-NCI-60 Panel (Mean)GI₅₀ = 10.63 µM[1]
12c Varied Aryl-CH₃Varied Aryl-NH-NCI-60 Panel (Mean)GI₅₀ = 3.51 µM[1]
9b Varied Aryl-CH₃Varied Aryl-NH-VEGFR2IC₅₀ = 2.95 µM[1]
H12 Indole moietyPhenylVaried IndoleMGC-803 CellsIC₅₀ = 9.47 µM[2]

Table 1: Comparative biological activity of representative s-triazolo[1,5-a]pyrimidine analogs.

The data clearly show that substitution of the 7-hydroxy group with bulky arylamines (as in DSM 1 and compound 8) leads to potent enzymatic inhibition.[9] Furthermore, optimization of these aryl substituents (comparing 12b and 12c) can yield broad-spectrum antiproliferative activity against cancer cell lines.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental methods are paramount. Below are representative protocols for the synthesis and biological evaluation of these analogs.

General Synthesis of 7-Amino-s-triazolo[1,5-a]pyrimidine Analogs

This protocol is adapted from the synthesis of PfDHODH inhibitors.[9]

Step 1: Synthesis of 7-Hydroxy Intermediate (4a-d)

  • A mixture of 3-amino-1,2,4-triazole (1 eq.) and a substituted ethyl acetoacetate (1.1 eq.) in glacial acetic acid is heated at reflux for 6-8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and diethyl ether, then dried under vacuum to yield the 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine intermediate.

Step 2: Chlorination to 7-Chloro Intermediate (5a-d)

  • The 7-hydroxy intermediate from Step 1 is suspended in phosphorus oxychloride (POCl₃, 5-10 eq.).

  • A catalytic amount of N,N-dimethylaniline is added.

  • The mixture is heated at reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and dried.

Step 3: Amination to Final Product (e.g., 7-20)

  • The 7-chloro intermediate (1 eq.) and the desired substituted amine (1.2 eq.) are dissolved in ethanol.

  • The mixture is heated at reflux for 8-12 hours.

  • Upon cooling, the product often precipitates. It is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol is a generalized method based on descriptions of kinase assays.[1]

  • Assay Components: Recombinant human VEGFR2 kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

  • Procedure:

    • The kinase, substrate, and test compound (in DMSO, final concentration ≤1%) are pre-incubated in an assay buffer (e.g., Tris-HCl, MgCl₂, DTT) for 15 minutes at room temperature in a 96-well plate.

    • The reaction is initiated by adding ATP (at its Kₘ concentration).

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped by adding a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound core provides a robust and versatile starting point for medicinal chemistry campaigns. The structure-activity relationships discussed herein demonstrate clear trends:

  • The 7-position is the most critical for potency, with substituted amino groups being highly favorable over the hydroxy precursor for many targets.

  • The 5-position offers a handle for tuning selectivity and can be optimized with small, sometimes fluorinated, alkyl groups.

  • The 2-position (methylthio) remains a relatively underexplored site for modification and represents an opportunity for novel analog design.

Future research should focus on exploring a wider diversity of substituents at the 2-position and conducting more systematic studies on the impact of the 5-position substituent on kinase selectivity profiles. The development of analogs with improved pharmacokinetic properties will also be crucial for translating the potent in vitro activity of this scaffold into in vivo efficacy.[8]

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry. Available at: [Link]

  • Zhang, H., et al. (2023). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]

  • Wang, Y., et al. (2020). Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Eldeeb, A. H., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate. Available at: [Link]

  • Abdelkhalek, A. S., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]

  • Kondreddi, R. R., et al. (2013). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2025). Synthesis and SAR of[1][2][3]Triazolo[1,5- a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. Available at: [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Available at: [Link]

  • Phillips, M. A., et al. (2008). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. Journal of Medicinal Chemistry. Available at: [Link]

  • Fernández-Moreira, V., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. Available at: [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • Kondreddi, R. R., et al. (2013). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Lill, S. O. N., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • Oukoloff, N. A., et al. (2006). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Kawaguchi, M., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem.[1][2][3]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester. PubChem. Available at: [Link]

  • Various Authors. SAR of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Triazolopyrimidine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of different triazolopyrimidine isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development efforts.

The Versatile Triazolopyrimidine Core: Isomerism and Biological Significance

The triazolopyrimidine nucleus consists of a fused triazole and pyrimidine ring system. Variations in the fusion and the position of nitrogen atoms give rise to several isomers, with the most stable and commonly studied being the 1,2,4-triazolo[1,5-a]pyrimidine series.[1][4] The structural diversity offered by these isomers, coupled with the potential for substitution at various positions, allows for the fine-tuning of their pharmacological profiles.[5][6] This inherent versatility has made triazolopyrimidines a focal point in the quest for novel therapeutic agents.[3]

Comparative Analysis of Biological Activities

This section presents a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various triazolopyrimidine isomers, with supporting experimental data summarized for clarity.

Anticancer Activity: Targeting the Proliferative Machinery

Triazolopyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and microtubule disruption.[5][7][8]

A study on novel pyrazolo-[4,3-e][1][7][9]triazolopyrimidine derivatives revealed varying levels of cytotoxicity against cervical and breast cancer cell lines.[7] Notably, one compound exhibited potent antiproliferative activity against cell lines with high expression of the epidermal growth factor receptor (EGFR).[7] Further investigation showed that this compound inhibited the activation of EGFR and its downstream signaling proteins, Akt and Erk1/2.[7][10]

Another series of[1][7][9]triazolo[1,5-a]pyrimidine indole derivatives was evaluated for their antiproliferative activities against gastric, colon, and breast cancer cell lines.[11] The most potent compound in this series demonstrated significant inhibition of the ERK signaling pathway, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[11]

The table below summarizes the in vitro anticancer activity of selected triazolopyrimidine derivatives from various studies.

Compound/Isomer Cancer Cell Line IC50 (µM) Mechanism of Action Reference
Pyrazolo-[4,3-e][1][7][9]triazolopyrimidine Derivative 1HCC1937 (Breast)7.01EGFR/AKT Pathway Inhibition[7]
HeLa (Cervical)11EGFR/AKT Pathway Inhibition[7]
[1][7][9]Triazolo[1,5-a]pyrimidine Indole Derivative H12MGC-803 (Gastric)9.47ERK Signaling Pathway Suppression[11]
HCT-116 (Colon)9.58ERK Signaling Pathway Suppression[11]
MCF-7 (Breast)13.1ERK Signaling Pathway Suppression[11]
Triazolopyrimidine Hybrid 13cHCT116 (Colon)6.10Multi-target (EGFR, TOP-II, HER-2, ARO) Inhibition[9]
HeLa (Cervical)10.33Multi-target (EGFR, TOP-II, HER-2, ARO) Inhibition[9]
MCF-7 (Breast)2.42Multi-target (EGFR, TOP-II, HER-2, ARO) Inhibition[9]

Experimental Workflow for Anticancer Activity Screening

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) B Compound Treatment (Varying Concentrations) A->B C MTT Assay for Cytotoxicity (Determine IC50) B->C D Western Blot Analysis (Protein Expression) B->D E Flow Cytometry (Cell Cycle & Apoptosis) B->E F Tumor Xenograft Model (e.g., Nude Mice) C->F Lead Compound Selection G Compound Administration (Oral or IP) F->G H Tumor Growth Monitoring G->H I Histopathological Analysis H->I

Caption: Workflow for evaluating the anticancer potential of triazolopyrimidine isomers.

Antimicrobial Activity: Combating Pathogenic Microbes

The triazolopyrimidine scaffold has also been a source of potent antimicrobial agents.[12][13][14] A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their antibacterial and antifungal activities. Several compounds exhibited high activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2.0 µg/mL.[12] Molecular docking studies suggested that these compounds inhibit DNA gyrase, an essential bacterial enzyme.[12]

The following table summarizes the antimicrobial activity of representative triazolopyrimidine derivatives.

Compound/Isomer Microorganism MIC (µg/mL) Proposed Mechanism Reference
1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9aStaphylococcus aureus0.5DNA Gyrase Inhibition[12]
Escherichia coli1.0DNA Gyrase Inhibition[12]
1,2,4-Triazolopyrimidofuroquinazolin-5-one Derivative 10aBacillus subtilis1Not specified[13]
Candida albicans3Not specified[13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Stock Solution: Dissolve the triazolopyrimidine derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing sterile broth to achieve a range of concentrations.[15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[15] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[15]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

G A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Inspect for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Broth microdilution method for determining the MIC of antimicrobial compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain triazolopyrimidine derivatives have shown promise as anti-inflammatory agents.[1][18] While specific comparative studies on isomers are less common in the readily available literature, the general anti-inflammatory potential of the scaffold is recognized. The evaluation of anti-inflammatory activity often involves in vivo models, such as the carrageenan-induced paw edema assay.[19][20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.[19]

  • Compound Administration: Administer the test triazolopyrimidine derivative, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) to different groups of animals, typically via oral or intraperitoneal injection.[19]

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[18]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the vehicle control group.

G A Administer Test Compound/Vehicle/Standard to Animal Groups B Induce Paw Edema with Carrageenan Injection A->B C Measure Paw Volume at Timed Intervals B->C D Calculate Percentage Inhibition of Edema C->D E Statistical Analysis of Results D->E

Caption: In vivo workflow for assessing the anti-inflammatory activity of triazolopyrimidine isomers.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolopyrimidine isomers is highly dependent on the nature and position of substituents on the fused ring system.

  • For Anticancer Activity: Studies have shown that the presence of specific groups at certain positions can significantly enhance cytotoxicity. For instance, in a series of[1][7][9]triazolo[1,5-a]pyrimidines, a 2,2,2-trifluoroethylamino group at the 5-position and fluoro atoms on an attached phenyl ring were found to be crucial for optimal activity.[5] Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of target proteins, providing a rationale for their observed activities.[7][9][11]

  • For Antimicrobial Activity: The antimicrobial potency of triazolopyrimidine derivatives can be modulated by various substituents. For example, the introduction of different aromatic and heterocyclic moieties has been shown to influence the antibacterial and antifungal spectrum.[12][13]

Signaling Pathways Modulated by Triazolopyrimidine Isomers

Several key signaling pathways have been identified as targets for the biological effects of triazolopyrimidine isomers, particularly in the context of cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[10] Its aberrant activation is a hallmark of many cancers. Certain pyrazolo-[4,3-e][1][7][9]triazolopyrimidine derivatives have been shown to inhibit this pathway by binding to the ATP-binding site of EGFR, thereby blocking its downstream signaling cascade involving AKT and ERK1/2.[7][10]

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound Triazolopyrimidine Inhibitor Compound->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by triazolopyrimidine derivatives.

Conclusion and Future Directions

The triazolopyrimidine scaffold remains a highly attractive starting point for the development of new therapeutic agents. This comparative guide highlights the diverse biological activities of its isomers and underscores the importance of systematic structure-activity relationship studies. While significant progress has been made in identifying potent anticancer and antimicrobial triazolopyrimidine derivatives, further research is warranted to explore their full therapeutic potential. Future efforts should focus on:

  • Elucidation of the mechanisms of action for a broader range of active compounds to identify novel cellular targets.

  • Optimization of pharmacokinetic and toxicological profiles to identify lead candidates with favorable drug-like properties.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of triazolopyrimidine isomers and accelerate the discovery of next-generation therapeutics.

References

  • Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][7][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2469. [Link]

  • Borah, P., & Pathak, M. (2018). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Mini-Reviews in Medicinal Chemistry, 18(9), 781-793. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(35), 239-254. [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][7][9]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 219-230. [Link]

  • Gouda, M. A., et al. (2014). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Poloniae Pharmaceutica, 71(4), 625-634. [Link]

  • Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14). [Link]

  • Various Authors. (2021-Present). Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]

  • Mrayej, O. D., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Indonesian Journal of Science and Technology, 10(1), 59-88. [Link]

  • van den Bijllaardt, W., et al. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 42(5), 517-531. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 115, 105230. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Khare, S., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure-Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry, 61(17), 7897-7907. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][7][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2469. [Link]

  • Apeh, I. S., et al. (2025). Modeling the Quantitative Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Eng. Proc., 87(1), 52. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][7][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6608. [Link]

  • Phillips, M. A., et al. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 58(18), 7544-7558. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis and Antimicrobial Activity of Novel 1, 2, 4-Triazolopyrimidofuroquinazolinones from Natural Furochromones (Visnagenone and Khellinone). Current Organic Synthesis, 18(5), 496-508. [Link]

  • Wieczorek, M., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 756-766.e6. [Link]

  • Eldeeb, A., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 165, 108899. [Link]

  • Eldeeb, A., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate. [Link]

  • Wang, S., et al. (2025). Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors. European Journal of Medicinal Chemistry, 285, 116790. [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[1][7][9]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Various Authors. (n.d.). Eight isomers of the triazolopyrimidine nucleus. ResearchGate. [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[1][7][9]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(12), 2898. [Link]

  • Wang, X., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 425-429. [Link]

  • Kawaguchi, M., et al. (2024).[1][7][9]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry, 105, 117769. [Link]

  • Various Authors. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]

  • Amr, A. E., & Abdulla, M. M. (2012). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Archiv der Pharmazie, 345(8), 646-653. [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4983. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 74-78. [Link]

  • El-Damasy, A. K., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Pharmaceuticals, 15(7), 834. [Link]

  • Kumar, A., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International, 2013, 468793. [Link]

  • El-Askary, H., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14(34), 24501-24511. [Link]

  • El-Askary, H., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14(34), 24501-24511. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the development of immunoassays for small molecules, ensuring antibody specificity is paramount. This guide provides an in-depth technical overview of the principles and practical methodologies for evaluating the cross-reactivity of antibodies targeting 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. While specific antibodies against this compound are not readily commercially available, this guide will equip you with the foundational knowledge to design and validate such antibodies, ensuring the reliability and accuracy of your immunoassays.

Understanding the Target Molecule and Its Chemical Neighborhood

This compound is a heterocyclic compound belonging to the triazolopyrimidine family.[1][2][3] This class of compounds is notable for its members' biological activities, including use as herbicides that inhibit the acetolactate synthase (ALS) enzyme in plants.[4] The core structure is a fusion of a triazole and a pyrimidine ring.

The potential for antibody cross-reactivity arises from the structural similarities shared among members of this chemical family. An antibody developed to recognize this compound may also bind to other triazolopyrimidine-based compounds, particularly those with similar substituent groups.

A critical first step in any cross-reactivity assessment is to identify potential cross-reactants. Based on the shared triazolopyrimidine scaffold, a number of commercially available herbicides represent logical candidates for testing. These include, but are not limited to:

The structural similarities and differences between the target molecule and these potential cross-reactants are illustrated below.

G cluster_target Target Molecule cluster_analogs Potential Cross-Reactants (Triazolopyrimidine Herbicides) Target 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Flumetsulam Flumetsulam Metosulam Metosulam Diclosulam Diclosulam Florasulam Florasulam Penoxsulam Penoxsulam Pyroxsulam Pyroxsulam Hapten_Carrier_Conjugation cluster_components Components cluster_conjugate Immunogen Hapten Hapten (Target Molecule) Linker Linker Arm Hapten->Linker Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Covalent Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugate Covalent Conjugation Linker->Carrier Immune Response Immune Response Conjugate->Immune Response Immunization Specific Antibodies Specific Antibodies Immune Response->Specific Antibodies Generates

Caption: Hapten-Carrier Conjugate Principle for Antibody Production.

Experimental Workflow for Cross-Reactivity Assessment: Competitive ELISA

The most common and robust method for assessing the cross-reactivity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the ability of the potential cross-reactant to compete with the target molecule for binding to the specific antibody.

Principle of Competitive ELISA

In a competitive ELISA for a small molecule, a conjugate of the hapten with a protein (often different from the one used for immunization to avoid carrier-specific antibody interference) is coated onto the wells of a microtiter plate. A constant, limited amount of the specific antibody is pre-incubated with varying concentrations of either the free target molecule (for the standard curve) or the potential cross-reactant. This mixture is then added to the coated plate.

The more target molecule or cross-reactant present in the sample, the less free antibody will be available to bind to the coated hapten-protein conjugate. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP), which catalyzes a colorimetric reaction. The signal is inversely proportional to the concentration of the free analyte in the sample.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Workflow Step1 1. Coating: Plate coated with Hapten-Protein Conjugate Step2 2. Competition: Add mixture of: - Constant amount of Primary Antibody - Varying concentrations of free Hapten (Standard) or Cross-Reactant Step1->Step2 Step3 3. Incubation & Washing: Unbound molecules are washed away Step2->Step3 Step4 4. Detection: Add Enzyme-labeled Secondary Antibody Step3->Step4 Step5 5. Substrate Addition & Signal Measurement: Add substrate and measure color development. Signal is inversely proportional to Hapten/Cross-Reactant concentration. Step4->Step5

Caption: Workflow for Competitive ELISA.

Detailed Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Hapten-protein conjugate for coating (e.g., Target Molecule-BSA)

  • Primary antibody specific for this compound

  • Standard solution of this compound

  • Solutions of potential cross-reactants

  • Assay buffer (e.g., phosphate-buffered saline with Tween-20 and BSA, PBS-T)

  • Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the hapten-protein conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with wash buffer (PBS-T).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the standard (target molecule) and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Dilute the enzyme-conjugated secondary antibody in assay buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

    • Add 50 µL of stop solution to each well to quench the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the target molecule and each potential cross-reactant. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

Cross-reactivity (CR) is typically calculated as a percentage using the following formula:

CR (%) = (IC50 of Target Molecule / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Table 1: Example Cross-Reactivity Data for an Antibody against this compound

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target) 10 100
Flumetsulam5002
Metosulam>1000<1
Diclosulam8001.25
Florasulam>1000<1
Penoxsulam6501.54
Pyroxsulam>1000<1

Note: The data in this table is hypothetical and for illustrative purposes only.

Alternative and Complementary Techniques

While competitive ELISA is the workhorse for cross-reactivity screening, other techniques can provide valuable, complementary information:

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics. It can be used to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for the interaction between the antibody and both the target molecule and potential cross-reactants. This offers a more detailed quantitative comparison of binding affinities.

  • Western Blotting: While less common for free small molecules, western blotting can be adapted to assess cross-reactivity against different hapten-protein conjugates. This can be useful for confirming that the antibody recognizes the hapten portion of the conjugate and for comparing its reactivity to different structurally related haptens when they are similarly conjugated.

Conclusion

A thorough assessment of antibody cross-reactivity is a non-negotiable step in the development of a robust and reliable immunoassay for this compound. By understanding the chemical landscape of potential cross-reactants and employing systematic experimental approaches like competitive ELISA, researchers can confidently characterize the specificity of their antibodies. This rigorous validation is the bedrock upon which accurate and reproducible quantitative analysis is built, ensuring the integrity of research and development outcomes.

References

  • PubChem. (n.d.). Penoxsulam. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyroxsulam. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diclosulam. National Center for Biotechnology Information. Retrieved from [Link]

  • Schmitzer, S., et al. (2009). Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. Pest Management Science, 65(6), 637-43.
  • Marchand, P. A., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 437-441.
  • DrugFuture. (n.d.). Penoxsulam. Retrieved from [Link]

  • DrugFuture. (n.d.). Diclosulam. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of Metosulam: An ALS Inhibiting Herbicide. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5069.
  • PubChem. (n.d.). Metosulam. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Florasulam. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (n.d.). Metosulam (Ref: XDE 511). University of Hertfordshire. Retrieved from [Link]

  • GSRS. (n.d.). FLUMETSULAM. Retrieved from [Link]

  • AERU. (n.d.). Flumetsulam (Ref: DE 498). University of Hertfordshire. Retrieved from [Link]

  • PubChem. (n.d.). Penoxsulam. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (n.d.). Florasulam (Ref: DE 570). University of Hertfordshire. Retrieved from [Link]

  • PubChemLite. (n.d.). Penoxsulam (C16H14F5N5O5S). Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). diclosulam data sheet. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). florasulam data sheet. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). pyroxsulam data sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities. Retrieved from [Link]

  • Abdelkhalek, A., et al. (2021). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 28(29), 5966-6003.
  • AERU. (n.d.). Penoxsulam (Ref: XDE 638). University of Hertfordshire. Retrieved from [Link]

  • PubChem. (n.d.). Triazolopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (n.d.). Diclosulam (Ref: XDE 564). University of Hertfordshire. Retrieved from [Link]

  • AERU. (n.d.). Pyroxsulam (Ref: XDE 742). University of Hertfordshire. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancert[24][25][30]riazolopyrimidines and analogs targeting microtubules. Retrieved from [Link]

  • PubChem. (n.d.). Flumetsulam. National Center for Biotechnology Information. Retrieved from [Link]

  • Mrayej, O. A., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science and Technology, 9(1), 58-94.
  • GSRS. (n.d.). ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Evaluation of the new active Pyroxsulam in the product Crusader Herbicide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Triazolopyrimidine Scaffold

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows it to function as a bioisostere in various biological systems.[1] This versatile heterocyclic system has been extensively explored, leading to the development of compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[2]

This guide focuses on a specific derivative, 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (henceforth designated as TP-1 ), a compound noted for its potential as a synthetic building block for novel therapeutic agents.[3][4] As researchers and drug development professionals, the critical question is not simply whether a compound is active, but how its activity compares to established, clinically relevant standards. This document provides a comprehensive framework for benchmarking TP-1's performance against industry-standard commercial compounds, grounded in robust experimental protocols and data-driven analysis.

Our investigation will focus on two of the most promising reported activities for this scaffold: anti-inflammatory and antimicrobial effects. We will benchmark TP-1 against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The protocols described herein are designed to be self-validating, providing clear, quantitative endpoints for objective comparison.

Physicochemical Properties: A Comparative Overview

Before delving into biological assays, a foundational understanding of the physicochemical properties of each compound is essential. These parameters influence solubility, cell permeability, and ultimately, bioavailability and efficacy.

PropertyTP-1 Indomethacin (Standard) Ciprofloxacin (Standard)
IUPAC Name 5-methyl-2-(methylthio)-[3][5]triazolo[1,5-a]pyrimidin-7-ol2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid
CAS Number 40775-78-853-86-185721-33-1
Molecular Formula C₇H₈N₄OSC₁₉H₁₆ClNO₄C₁₇H₁₈FN₃O₃
Molecular Weight 196.23 g/mol [3]357.79 g/mol 331.34 g/mol
Appearance White to almost white crystalline powder[3][4]Pale yellow to yellow crystalline powderWhite to slightly yellowish crystalline powder
Melting Point Approx. 282-288 °C158-162 °C255-257 °C

Part 1: Benchmarking Anti-Inflammatory Activity via COX-2 Inhibition

Rationale for Experimental Design: Inflammation is a critical physiological response, but its dysregulation contributes to numerous diseases. A key mediator of the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2). Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. We will therefore assess the in vitro efficacy of TP-1 as a COX-2 inhibitor, using Indomethacin as a well-characterized, potent commercial standard. This head-to-head comparison will provide a direct measure of relative potency.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Human Recombinant COX-2 Enzyme Solution incubation Incubate COX-2 with Test Compounds or Vehicle Control (15 min at 25°C) prep_enzyme->incubation prep_compounds Prepare Serial Dilutions of TP-1 and Indomethacin in DMSO prep_compounds->incubation prep_substrate Prepare Arachidonic Acid (Substrate) Solution reaction_init Initiate Reaction by Adding Arachidonic Acid prep_substrate->reaction_init incubation->reaction_init reaction_stop Incubate for 2 min, then Stop Reaction with HCl reaction_init->reaction_stop detection Quantify Prostaglandin E2 (PGE2) Production via ELISA reaction_stop->detection analysis Calculate % Inhibition and Determine IC₅₀ Values detection->analysis comparison Compare TP-1 IC₅₀ with Indomethacin IC₅₀ analysis->comparison

Caption: Workflow for determining COX-2 inhibitory activity.

Detailed Protocol: COX-2 (Human) Inhibitor Screening Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.

    • Enzyme: Reconstitute human recombinant COX-2 enzyme in assay buffer to a final concentration of 100 units/mL.

    • Substrate: Prepare a 10 mM stock solution of arachidonic acid in ethanol. Dilute in assay buffer to a working concentration of 1 mM immediately before use.

    • Test Compounds: Prepare 10 mM stock solutions of TP-1 and Indomethacin in 100% DMSO. Perform serial dilutions in DMSO to generate a range of concentrations (e.g., from 10 mM to 10 nM).

  • Assay Procedure:

    • To a 96-well microplate, add 150 µL of assay buffer.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" control.

    • Add 1 µL of serially diluted test compound (TP-1 or Indomethacin) or DMSO vehicle (for positive and negative controls).

    • Pre-incubate the plate at 25°C for 15 minutes with gentle shaking.

    • Initiate the enzymatic reaction by adding 10 µL of the 1 mM arachidonic acid solution to all wells.

    • Incubate for exactly 2 minutes at 25°C.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Detection and Analysis:

    • The primary product of the COX-2 reaction, Prostaglandin H2, is unstable and is further converted to Prostaglandin E2 (PGE2).

    • Quantify the amount of PGE2 in each well using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Interpreting the Data:

A lower IC₅₀ value indicates greater potency. By directly comparing the IC₅₀ of TP-1 to that of Indomethacin, we can establish its relative efficacy as a COX-2 inhibitor. For example, an IC₅₀ for TP-1 that is within the same order of magnitude as Indomethacin would suggest significant and promising anti-inflammatory potential.

Part 2: Benchmarking Antimicrobial Activity via MIC Determination

Rationale for Experimental Design: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The triazolopyrimidine scaffold has been identified as a promising source of such compounds.[3] To quantitatively assess the antimicrobial efficacy of TP-1, we will determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a gold-standard method for assessing antimicrobial potency. We will use Ciprofloxacin, a broad-spectrum antibiotic, as the commercial standard for comparison. We will test against two clinically relevant and representative bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_bacteria Prepare Standardized Bacterial Inoculum (~5 x 10⁵ CFU/mL) inoculation Inoculate Each Well with the Bacterial Suspension prep_bacteria->inoculation prep_compounds Prepare 2-fold Serial Dilutions of TP-1 and Ciprofloxacin in a 96-well Plate prep_compounds->inoculation prep_media Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->prep_compounds incubation Incubate Plates at 37°C for 18-24 Hours inoculation->incubation readout Visually Inspect for Bacterial Growth (Turbidity) incubation->readout mic_det Determine MIC: Lowest Concentration with No Visible Growth readout->mic_det comparison Compare MIC of TP-1 to Ciprofloxacin for each strain mic_det->comparison

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
  • Reagent and Culture Preparation:

    • Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Strains: Use reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922.

    • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Test Compounds: Prepare stock solutions of TP-1 and Ciprofloxacin in a suitable solvent (e.g., DMSO or water).

  • Assay Procedure:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

    • Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity using a reading aid or by holding the plate against a dark background.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Interpreting the Data:

The MIC values for TP-1 should be directly compared to those of Ciprofloxacin for both S. aureus and E. coli. A potent antimicrobial agent will have a low MIC value (typically in the low µg/mL range). If TP-1 demonstrates MIC values comparable to or lower than Ciprofloxacin, it would indicate significant and potentially novel antimicrobial activity worthy of further investigation.

Conclusion and Future Directions

This guide provides a robust, validated framework for the initial benchmarking of This compound (TP-1) against established commercial standards. By employing quantitative, industry-standard assays for COX-2 inhibition and antimicrobial MIC determination, researchers can generate the high-quality, comparative data necessary to make informed decisions about the future development of this compound.

Positive results from these initial screens—such as a low micromolar or nanomolar IC₅₀ for COX-2 inhibition or potent MIC values against both Gram-positive and Gram-negative bacteria—would provide a strong rationale for advancing TP-1 into more complex biological models. Subsequent steps could include assessing cytotoxicity in mammalian cell lines to determine a therapeutic index, evaluating activity against a broader panel of microbial strains (including resistant isolates), and ultimately, progressing to in vivo models of inflammation and infection. The triazolopyrimidine scaffold continues to be a rich source of pharmacological innovation, and a systematic benchmarking approach is the critical first step in translating that potential into tangible therapeutic advances.

References

  • Chem-Impex. (n.d.). 7-Hydroxy-5-methyl-2-methylthio-[3][5]triazolo[1,5-a]pyrimidine. Retrieved from

  • Chem-Impex. (n.d.). 7-Hidroxi-5-metil-2-metiltio-[3][5]triazolo[1,5-a]pirimidina. Retrieved from

  • Google Patents. (n.d.). US11207325B2 - Triazolopyrimidine compounds and uses thereof.
  • PubChem. (n.d.). [3][5]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE. Retrieved from [Link]

  • PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Anti-tumor Activities of Novel[3][5]triazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]

  • PubMed. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Retrieved from [Link]

  • EPA. (n.d.). [3][5]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of commercial triazolopyrimidines. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of s-Triazolo[1,5-a]pyrimidine Derivatives: From In Vitro Promise to In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

The s-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, leading to potential therapeutic applications in oncology, neurology, and infectious diseases.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives based on this versatile scaffold, with a focus on the experimental data that underpins their therapeutic promise. We will use 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine as a representative structure to discuss the potential of this chemical class.[3][4]

In Vitro Efficacy: Targeting the Molecular Drivers of Disease

The in vitro evaluation of s-triazolo[1,5-a]pyrimidine derivatives has revealed their ability to modulate the activity of various cellular targets, primarily kinases and other enzymes involved in cell proliferation and survival.

Antiproliferative and Kinase Inhibitory Activity

A significant body of research has focused on the anticancer potential of s-triazolo[1,5-a]pyrimidines.[5][6] These compounds have been shown to exert potent antiproliferative effects across a range of cancer cell lines. The primary mechanism of action for many of these derivatives is the inhibition of multiple protein kinases that are critical for tumor growth and angiogenesis, such as EGFR, VEGFR2, TrkA, and CDK2.[5]

One study detailed the synthesis of two series of triazolo[1,5-a]pyrimidine derivatives and their evaluation as multikinase inhibitors.[5] Notably, compound 12b from this study exhibited broad-spectrum antiproliferative activity and potent inhibition of several kinases.[5] Another series of derivatives combined the s-triazolo[1,5-a]pyrimidine core with an indole moiety, with compound H12 showing significant activity against gastric, colon, and breast cancer cell lines, superior to the standard chemotherapeutic agent 5-Fluorouracil (5-Fu).[6]

CompoundTarget Cell LineIC50 (µM)Target Kinase(s)Kinase IC50 (µM)Reference
12b NCI cancer cell lines10.63 (mean GI50)EGFR, VEGFR2, TrkA, CDK22.19, 2.95, 3.49, 9.31[5]
12c NCI cancer cell lines3.51 (mean GI50)Not specifiedNot specified[5]
H12 MGC-803 (gastric)9.47ERK signaling pathwayNot specified[6]
HCT-116 (colon)9.58[6]
MCF-7 (breast)13.1[6]
Analogue 26 HeLa (cervical)0.75Tubulin polymerization9.90 (for analogue 28)[7]
A549 (lung)1.02[7]
Compound 19 Bel-7402 (liver)12.3Not specifiedNot specified[8]
HT-1080 (fibrosarcoma)6.1[8]

Mechanism of Action: Multi-Kinase Inhibition

The anticancer efficacy of many s-triazolo[1,5-a]pyrimidine derivatives stems from their ability to simultaneously block multiple signaling pathways crucial for cancer cell proliferation and survival. This multi-targeted approach can be more effective than single-target therapies and may help to overcome drug resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Signaling Cascade (e.g., ERK pathway) Receptor_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates CDK Cyclin-Dependent Kinase (e.g., CDK2) Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Drives Transcription_Factors->Cell_Cycle_Progression Promotes Compound s-Triazolo[1,5-a]pyrimidine Derivative Compound->Receptor_Kinase Inhibits Compound->CDK Inhibits

Caption: Multi-kinase inhibition by s-triazolo[1,5-a]pyrimidine derivatives.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The s-triazolo[1,5-a]pyrimidine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: Translating Cellular Effects into Therapeutic Outcomes

While in vitro data provides crucial insights into the mechanism and potency of a compound, in vivo studies are essential to evaluate its therapeutic efficacy, pharmacokinetics, and safety in a whole-organism context.

Anticonvulsant Activity

Derivatives of the s-triazolo[1,5-a]pyrimidine scaffold have also been investigated for their potential in treating neurological disorders such as epilepsy.[9] A study on 2,5-disubstituted[5][6][10]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives identified compounds with potent anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice.[9] These compounds were found to act as positive modulators of the GABAA receptor.[9]

CompoundED50 (mg/kg) (PTZ model)TD50 (mg/kg) (Rotarod)Protective Index (TD50/ED50)Reference
5c 31.81>55017.22[9]
5e 40.95>3729.09[9]
Overcoming Multidrug Resistance

In oncology, a major challenge is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp or ABCB1). Certain s-triazolo[1,5-a]pyrimidine derivatives have been designed as P-gp modulators to reverse MDR.[10][11] Compound WS-691 was shown to significantly increase the sensitivity of P-gp-overexpressing cancer cells to paclitaxel both in vitro and in vivo.[10] A follow-up preclinical study on a related compound, WS-716 , demonstrated its potency and oral activity as a P-gp inhibitor, enhancing the efficacy of paclitaxel in patient-derived xenograft (PDX) models.[11]

Experimental Protocol: In Vivo Xenograft Tumor Model

  • Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice) are housed in a pathogen-free environment with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., SW620/Ad300, a P-gp overexpressing cell line) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, the mice are randomly assigned to different treatment groups: vehicle control, test compound alone, standard chemotherapy (e.g., paclitaxel) alone, and the combination of the test compound and chemotherapy. The test compound can be administered via various routes, such as oral gavage or intraperitoneal injection, according to its pharmacokinetic properties.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects.

G Start Start Cell_Implantation Subcutaneous Implantation of Cancer Cells Start->Cell_Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle - Compound - Chemo - Combination Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Weight Treatment->Monitoring Endpoint End of Study: Excise & Weigh Tumors Monitoring->Endpoint Pre-defined endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis Finish Finish Analysis->Finish

Caption: Workflow of an in vivo xenograft efficacy study.

Comparative Analysis and Future Perspectives

The s-triazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The comparison of various derivatives reveals key structure-activity relationships:

  • Substitution Patterns: The nature and position of substituents on the pyrimidine and triazole rings are critical for both potency and selectivity. For instance, in the context of kinase inhibitors, specific substitutions are required for optimal interaction with the ATP-binding pocket of the target kinases.[5][12]

  • Physicochemical Properties: The overall physicochemical properties of the molecules, such as solubility and membrane permeability, are crucial for their bioavailability and in vivo efficacy. The development of orally active P-gp inhibitors like WS-716 highlights the successful optimization of these properties.[11]

  • Therapeutic Application: While much of the focus has been on oncology, the demonstrated efficacy of certain derivatives as anticonvulsants underscores the potential of this scaffold in other therapeutic areas.[9] The antiparasitic activity of metal complexes of triazolopyrimidines further expands their potential applications.[2]

References

  • Al-Ghorbani, M., et al. (2022). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 129, 106174. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[5][6][10]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(21), 7291. [Link]

  • Lv, K., et al. (2019). Design, synthesis and biological evaluation of[5][6][10]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3346-3358. [Link]

  • Wang, W., et al. (2020). Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry, 63(24), 15896-15913. [Link]

  • Zhao, P., et al. (2019). Novel[5][6][10]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]

  • da Silva, F. S., et al. (2020). Biological activities of[5][6][10]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1097-1117. [Link]

  • Al-Qadhi, A., et al. (2022). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate. [Link]

  • Unknown Author. (2001). Synthesis and bioactivity of novel triazolo [1,5‐a]pyrimidine derivatives[13]. Semantic Scholar. [Link]

  • Li, Y., et al. (2020). Discovery of[5][6][10]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111822. [Link]

  • Castillo, A., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6881. [Link]

  • Unknown Author. (2010). Synthesis and Anti-tumor Activities of Novel[5][6][10]triazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]

  • Wang, W., et al. (2022). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 12(7), 3047-3060. [Link]

  • Singh, A., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

Sources

A Comparative Guide to the Synthetic Routes of s-Triazolo[1,5-a]pyrimidines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[4] This fused heterocyclic system, first reported in 1909, is a versatile pharmacophore due to its structural similarity to endogenous purines, allowing it to act as a bioisostere.[1][5][6][7][8] This mimicry enables TP derivatives to modulate the activity of various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][9][10] Marketed drugs such as Trapidil, a vasodilator, and several agrochemicals like Flumetsulam highlight the therapeutic and commercial potential of this scaffold.[4]

Given its importance, the development of efficient and versatile synthetic routes to access structurally diverse TP analogues is a critical endeavor for researchers in drug development. This guide provides a comparative analysis of the three principal synthetic strategies: the classical cyclocondensation of aminotriazoles, the elegant Dimroth rearrangement, and modern multicomponent reactions. We will delve into the mechanistic underpinnings, operational considerations, and relative merits of each approach, supported by representative experimental protocols.

Route 1: Cyclocondensation of 3-Amino-1,2,4-triazoles with β-Ketoesters or 1,3-Dicarbonyls

This is arguably the most direct and widely employed method for constructing the[1][2][3]triazolo[1,5-a]pyrimidine core.[1] The strategy relies on the reaction between a dinucleophilic 3-amino-1,2,4-triazole and a 1,3-bielectrophilic partner, typically a β-ketoester, malondialdehyde derivative, or another 1,3-dicarbonyl compound.[9]

Mechanistic Rationale: The synthesis proceeds via a sequence of condensation reactions. The exocyclic amino group of the aminotriazole initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate after dehydration. Subsequently, an intramolecular cyclization occurs as the endocyclic N1-nitrogen of the triazole ring attacks the second carbonyl group, followed by a final dehydration step to yield the aromatic fused ring system. The choice of solvent and catalyst (often acidic) is crucial for driving the equilibria of these condensation steps towards the final product. Acetic acid is commonly used as both the solvent and catalyst, providing a protic environment to activate the carbonyl groups and facilitate the dehydration steps.

Representative Experimental Protocol: Synthesis of 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol is adapted from the general condensation reaction of 3-amino-1,2,4-triazole with a β-ketoester.

Materials:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • A mixture of 3-amino-1,2,4-triazole and ethyl acetoacetate in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (approx. 118 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product typically precipitates.

  • The resulting solid is collected by vacuum filtration.

  • The collected solid is washed with cold water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • The product is dried under vacuum to afford the 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. Yields for this reaction are generally high, often exceeding 80-90%.

cyclocondensation Triazole 3-Amino-1,2,4-triazole Step1 Initial Condensation & Dehydration Triazole->Step1 Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->Step1 Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Final Dehydration Step2->Step3 Product [1,2,4]Triazolo[1,5-a]pyrimidine Step3->Product dimroth Start [1,2,4]Triazolo[4,3-a]pyrimidine (Less Stable Isomer) Condition Heat / Acid / Base Start->Condition RingOpening Nucleophilic Attack & Ring Opening Condition->RingOpening Intermediate Open-Chain Intermediate RingOpening->Intermediate RingClosure Rotation & New Ring Closure Intermediate->RingClosure Product [1,2,4]Triazolo[1,5-a]pyrimidine (More Stable Isomer) RingClosure->Product

Caption: Key stages of the Dimroth Rearrangement.

Route 3: Multicomponent Reactions (MCRs)

Reflecting the drive towards efficiency and green chemistry, multicomponent reactions have emerged as a powerful strategy for the one-pot synthesis of complex molecules liket[1][2][3]riazolo[1,5-a]pyrimidines. [3]These reactions combine three or more starting materials in a single reaction vessel, forming the product in a sequential cascade of bond-forming events. This approach minimizes waste, reduces operational steps, and allows for rapid generation of chemical libraries.

Mechanistic Rationale: A common MCR approach involves the reaction of 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound. [3][9]The reaction is often catalyzed by an acid or a Lewis acid. A plausible mechanism begins with the Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound to form an α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of the 3-amino-1,2,4-triazole to the unsaturated system. The resulting adduct then undergoes intramolecular cyclization and dehydration, similar to the classical condensation route, to furnish the final TP scaffold. The elegance of this method lies in its convergence and atom economy.

Representative Experimental Protocol: Three-Component Synthesis

This protocol is adapted from methodologies utilizing 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound. [11][12] Materials:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • An aromatic or aliphatic aldehyde (1.0 eq)

  • A β-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate) (1.0 eq)

  • Catalyst (e.g., Thiamine hydrochloride, lemon juice, or p-TSA) (catalytic amount)

  • Solvent (e.g., Water, Ethanol, or solvent-free)

Procedure:

  • In a flask, the 3-amino-1,2,4-triazole, aldehyde, β-dicarbonyl compound, and catalyst are mixed in the chosen solvent.

  • The mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 12 hours. The reaction is monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • The solid product is isolated by vacuum filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol/water mixture) to remove starting materials and catalyst.

  • The final product is purified by recrystallization to yield the desired substitutedt[1][2][3]riazolo[1,5-a]pyrimidine.

mcr Triazole 3-Amino-1,2,4-triazole OnePot One-Pot Reaction (Cascade Sequence) Triazole->OnePot Aldehyde Aldehyde Aldehyde->OnePot Dicarbonyl β-Dicarbonyl Dicarbonyl->OnePot Product Highly Substituted [1,2,4]Triazolo[1,5-a]pyrimidine OnePot->Product

Caption: The convergent nature of Multicomponent Reactions (MCRs).

Comparative Analysis of Synthetic Routes

FeatureRoute 1: CyclocondensationRoute 2: Dimroth RearrangementRoute 3: Multicomponent Reaction (MCR)
Overall Strategy Convergent A + B reaction.Linear synthesis followed by isomerization.Convergent A + B + C one-pot reaction.
Typical Yields Good to Excellent (70-95%)Moderate to Good (50-85% over two steps)Good to Excellent (65-95%)
Substrate Scope Broad for both aminotriazoles and dicarbonyls.Dependent on the accessibility of hydrazinopyrimidines.Very broad; allows for high diversity from three variable inputs.
Reaction Conditions Often requires heating in acid (e.g., acetic acid).Can require harsh conditions (strong base/acid, high heat, long times).Often milder, can use green catalysts and solvents (e.g., water). [11]
Operational Simplicity Simple, single synthetic step.More complex; requires isolation of an intermediate.Highly efficient; single step, simple work-up.
Key Advantages Reliable, high-yielding, uses readily available starting materials.Provides access to isomers not easily obtained by direct condensation.High atom economy, operational simplicity, rapid library generation. [3]
Key Limitations May have limited substitution patterns depending on dicarbonyl availability.Longer overall sequence, potentially harsh conditions, intermediate may be unstable.Mechanism can be complex; side reactions are possible.

Conclusion and Future Outlook

The synthesis of thet[1][2][3]riazolo[1,5-a]pyrimidine scaffold is well-established, with several robust methods available to the medicinal chemist.

  • The Cyclocondensation route remains the workhorse for its reliability and directness, ideal for accessing specific, well-defined targets.

  • The Dimroth Rearrangement , while more circuitous, offers a unique strategic advantage for accessing substitution patterns that are otherwise challenging to obtain, showcasing the elegance of molecular rearrangements in synthetic design.

  • Multicomponent Reactions represent the modern paradigm of efficiency and green chemistry. Their ability to rapidly generate complex and diverse molecular libraries from simple building blocks makes them exceptionally valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies. [4] The choice of synthetic route ultimately depends on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, and the available starting materials. Future innovations will likely focus on further refining MCRs, developing novel catalytic systems to broaden substrate scope under even milder conditions, and exploring flow chemistry applications to enable scalable and automated synthesis of these vital heterocyclic compounds.

References

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332–346. [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]

  • Kolos, N. N. (2016). Synthesis ofT[1][2][3]riazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155–157. [Link]

  • Wang, L., et al. (2019). Novelt[1][2][3]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]

  • Kallander, L. S., et al. (2005). Synthesis and SAR ofT[1][2][3]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 48(18), 5644–5647. [Link]

  • Singh, P., & Kaur, M. (2022). An Overview on Synthetic and Medicinal Perspectives ofT[1][2][3]riazolo[1,5-a]pyrimidine Scaffold. Chemistry & Biodiversity, 19(9), e202200291. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Request PDF on ResearchGate. [Link]

  • Al-Hourani, B. J. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 27. [Link]

  • Rusinov, V. L., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-469. [Link]

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. eScholarship, University of California. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[1][2][3]riazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(6), 3465-3476. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[1][2][3]riazolo[1,5-a]pyrimidines bearing amino acid moiety. PMC, NIH. [Link]

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. eScholarship, University of California. [Link]

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]

Sources

Confirming the Mechanism of Action of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine: A Comparative Guide to Elucidating its Role as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic is paved with rigorous mechanistic studies. This guide provides an in-depth, experience-driven framework for confirming the mechanism of action (MoA) of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine . While the precise molecular target of this compound is not yet fully elucidated, its s-triazolo[1,5-a]pyrimidine scaffold is prevalent in a multitude of kinase inhibitors, suggesting a probable role in modulating key signaling pathways critical to cell proliferation and survival.[1]

This document will therefore proceed under the scientifically-grounded hypothesis that this compound functions as a kinase inhibitor, likely targeting the PI3K/Akt/mTOR pathway—a central signaling node frequently dysregulated in cancer.[2][3][4] We will objectively compare its hypothetical performance with well-characterized alternative inhibitors and provide a suite of detailed experimental protocols to validate this proposed mechanism from initial biochemical assays to in vivo models.

Part 1: Foundational Understanding and Comparative Landscape

The s-triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with the ATP-binding sites of various kinases.[1] Derivatives of this core have been successfully developed as inhibitors of phosphatidylinositol 3-kinases (PI3K), tubulin, and S-phase kinase-associated protein 2 (SKP2), among others.[1][5][6][7][8][9][10] Given this precedent, a logical first step in characterizing this compound is to assess its activity against a panel of cancer-relevant kinases.

Comparative Alternatives

To provide a robust context for our investigation, we will compare the experimental profile of our compound of interest (referred to as "Compound-T" henceforth) with two well-established inhibitors targeting the hypothesized pathway:

  • Pictilisib (GDC-0941): A potent, pan-Class I PI3K inhibitor.

  • Rapamycin: A highly specific inhibitor of the mTORC1 complex.

These comparators will allow us to benchmark the potency and selectivity of Compound-T.

Part 2: A Step-by-Step Experimental Guide to MoA Validation

The following sections detail a logical, multi-tiered approach to confirming the MoA of Compound-T, starting from broad, high-throughput screening and progressively narrowing down to specific cellular and in vivo effects. Each protocol is designed to be self-validating, with integrated controls and clear endpoints.

Tier 1: Biochemical Assays - Is it a Kinase Inhibitor?

The initial step is to determine if Compound-T directly inhibits kinase activity in a cell-free system. This approach isolates the enzyme and substrate, providing a direct measure of inhibitory potential without the complexities of a cellular environment.

G cluster_0 Tier 1: Biochemical Screening Compound-T Compound-T Kinase_Panel Broad Kinase Panel Screen (e.g., 200+ kinases) Compound-T->Kinase_Panel ADP_Glo ADP-Glo™ Kinase Assay Kinase_Panel->ADP_Glo Method A Kinobeads Kinobeads® Profiling Kinase_Panel->Kinobeads Method B Hit_Identification Identify Primary Kinase Hits (e.g., >50% inhibition) ADP_Glo->Hit_Identification Kinobeads->Hit_Identification IC50_Determination Determine IC50 for Top Hits Hit_Identification->IC50_Determination

Caption: Workflow for initial biochemical screening of Compound-T.

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Objective: To screen Compound-T against a large panel of kinases to identify potential targets.

Methodology:

  • Plate Preparation: In a 384-well plate, add 1 µL of Compound-T at a fixed concentration (e.g., 10 µM) or vehicle control (DMSO).

  • Kinase Reaction: Add 2 µL of the respective kinase and substrate/ATP mix to each well. Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

This method uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate. The ability of a test compound to compete for binding is then quantified by mass spectrometry.[12][13]

Objective: To identify the kinase targets of Compound-T in a competitive and unbiased manner within a complex proteome.

Methodology:

  • Lysate Preparation: Prepare a cell lysate from a relevant cancer cell line (e.g., MCF-7 for breast cancer).

  • Competitive Binding: Incubate the cell lysate with varying concentrations of Compound-T for 1 hour.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysate and incubate for 1 hour to capture kinases not bound by Compound-T.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze by LC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified kinase. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates it is a target of Compound-T.

CompoundTarget ClassPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
Compound-T Putative PI3K/mTORExperimentalExperimentalExperimentalExperimentalExperimental
Pictilisib Pan-PI3K3.3381.21483
Rapamycin mTORC1>10,000>10,000>10,000>10,0000.1

Note: Data for Pictilisib and Rapamycin are representative values from the literature. Experimental values for Compound-T would be populated from the assays described.

Tier 2: Target Engagement in a Cellular Context

Once a primary target is identified biochemically (e.g., PI3K), it is crucial to confirm that Compound-T can engage this target within the complex environment of a living cell.

G cluster_1 Tier 2: Cellular Target Engagement Intact_Cells Treat Intact Cells with Compound-T or Vehicle CETSA Cellular Thermal Shift Assay (CETSA) Intact_Cells->CETSA Heat_Challenge Apply Heat Gradient CETSA->Heat_Challenge Lysis_Centrifugation Cell Lysis & Centrifugation Heat_Challenge->Lysis_Centrifugation Western_Blot Western Blot for Target Protein (e.g., PI3K) Lysis_Centrifugation->Western_Blot Quantification Quantify Soluble Protein Western_Blot->Quantification Confirmation Target Engagement Confirmed? Quantification->Confirmation

Caption: Workflow for confirming cellular target engagement using CETSA.

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[14][15][16][17][18]

Objective: To verify the direct binding of Compound-T to its putative target (e.g., PI3K) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cancer cells with Compound-T (at various concentrations) or vehicle for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., PI3K p110α) remaining in the supernatant by Western blot.

  • Interpretation: A shift in the melting curve to higher temperatures in the presence of Compound-T indicates target stabilization and therefore, direct binding.

Tier 3: Cellular Pathway Analysis and Phenotypic Effects

Confirming target engagement must be followed by demonstrating a functional consequence. If Compound-T inhibits PI3K, we expect to see a downstream effect on the Akt/mTOR signaling pathway and a corresponding impact on cell viability.

This technique allows for the quantification of specific proteins, including their phosphorylated (activated) forms.[19][20][21][22][23]

Objective: To determine if Compound-T inhibits the PI3K/Akt/mTOR signaling cascade.

Methodology:

  • Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7) in 6-well plates. The next day, treat the cells with a dose-response of Compound-T, Pictilisib, Rapamycin, or vehicle for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies overnight (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, and a loading control like β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7][8][9]

Objective: To measure the cytotoxic or cytostatic effects of Compound-T on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-T, Pictilisib, Rapamycin, or vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Compoundp-Akt Inhibition IC50 (nM)Cell Growth Inhibition GI50 (MCF-7, nM)
Compound-T ExperimentalExperimental
Pictilisib 18270
Rapamycin >10,000 (no direct Akt inhibition)20

Note: Data for comparators are representative. Experimental values for Compound-T would be populated from the assays described.

Tier 4: In Vivo Target Validation and Efficacy

The final preclinical step is to evaluate the efficacy of Compound-T in a living organism, typically using a mouse xenograft model.[5][24][25][26][27]

Objective: To assess the anti-tumor efficacy of Compound-T in vivo.

Methodology:

  • Tumor Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (Vehicle, Compound-T, Pictilisib). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Pharmacodynamic (PD) Analysis: At the end of the study (or at an intermediate time point), collect tumor samples at a set time post-dosing (e.g., 4 hours) to analyze for target inhibition (e.g., p-Akt levels by Western blot).

  • Efficacy Endpoint: Continue dosing for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size. The primary endpoint is typically Tumor Growth Inhibition (TGI).

Part 3: Synthesizing the Evidence and Drawing Conclusions

A robust confirmation of the mechanism of action for this compound requires a cohesive narrative built from all experimental tiers.

  • Biochemical assays should identify a primary kinase target with a potent IC50 value.

  • CETSA should confirm that the compound directly binds to this target inside the cell.

  • Western blotting should demonstrate a dose-dependent inhibition of the specific signaling pathway downstream of the target.

  • Cell viability assays should show that this pathway inhibition translates into a relevant anti-proliferative or cytotoxic effect.

  • In vivo studies should confirm that the compound can achieve sufficient exposure to inhibit its target in a tumor and produce a significant anti-tumor effect.

By systematically applying these self-validating protocols and comparing the results to well-characterized alternatives, researchers can build a compelling and authoritative case for the mechanism of action of this novel compound, paving the way for its further development.

References

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82.
  • Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Clinical Lab Manager. (2024, September 30). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., ... & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature reviews. Clinical oncology, 9(6), 338–350.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceutics, 14(6), 1191.
  • Al-Obeidi, F. A., & Lam, K. S. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 11(7), 1739–1743.
  • Bio-Rad. (n.d.). Enhanced Multiplex Western Blotting. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Maccari, R., & Ottanà, R. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 8(4), 707–736.
  • Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 10(4), 1835–1845.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Christensen, J. B., & Finsen, B. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 2, 123–131.
  • Reinecke, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1276-1285.
  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4929.
  • Hu, K., et al. (2024). Discovery of Novel[5][7]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435–16454.

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives. International journal of molecular sciences, 23(15), 8563.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation. American Society of Clinical Oncology educational book. American Society of Clinical Oncology. Meeting, 38, 551–563.
  • Sławiński, J., et al. (2022).
  • Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 41-46.
  • Zhao, P. L., et al. (2019). Novel[5][7]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic chemistry, 92, 103260.

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Wang, W., et al. (2019). Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta pharmaceutica Sinica. B, 9(5), 999–1009.
  • Tew, B. Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 12, 814950.
  • Xu, Y. C., et al. (2020). Discovery of new[5][7] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. European journal of medicinal chemistry, 204, 112630.

  • Hu, K., et al. (2024). Discovery of Novel[5][7]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. ResearchGate.

  • Global Substance Registration System. (n.d.). ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE. Retrieved from [Link]

  • Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227.
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(10), 2321.

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Triazolopyrimidine Bioactivity Data

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The triazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile. Molecules incorporating this fused heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3] However, raw bioactivity data, typically in the form of IC₅₀ or EC₅₀ values, is just the starting point. The true potential of a chemical series is unlocked through rigorous statistical analysis, which transforms these numbers into a predictive understanding of the structure-activity relationship (SAR).

This guide provides an in-depth comparison of the key statistical and computational methodologies used to analyze the bioactivity of triazolopyrimidine derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind choosing a specific analytical workflow, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Part 1: Foundational Statistical Approaches - Quantitative Structure-Activity Relationship (QSAR) Modeling

The Rationale: From Correlation to Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are founded on the principle that the biological activity of a compound is a function of its molecular structure. The primary goal is to develop a robust mathematical model that correlates variations in the structural features of compounds with changes in their biological response.[4][5] A well-validated QSAR model is invaluable; it not only explains the observed SAR of a known series of compounds but also enables the prediction of bioactivity for novel, yet-to-be-synthesized derivatives. This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Comparative Methodologies: 2D-QSAR vs. 3D-QSAR

2D-QSAR: This classical approach relates bioactivity to global physicochemical properties and topological indices calculated from the 2D representation of the molecule. These descriptors can include molecular weight, logP (lipophilicity), molar refractivity, and connectivity indices. While computationally less intensive, 2D-QSAR provides limited insight into the specific 3D spatial arrangement of functional groups required for optimal interaction with a biological target. A 2D-QSAR study was conducted on a series of[1][4][6] Triazolo [1,5-a] pyrimidine derivatives with anticancer activity, utilizing descriptors like the Wiener index and molecular volume to build a predictive model.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), represent a significant advancement. These techniques require the 3D alignment of the molecules in a dataset and calculate steric and electrostatic field values around them.[4][7] The resulting models provide a detailed 3D map that visualizes regions where modifications to the molecular structure are likely to enhance or diminish activity. This spatial insight is directly translatable into rational drug design.

The general workflow for developing a QSAR model is a multi-step, iterative process that demands careful validation at each stage to ensure the final model is robust and predictive, not merely a correlation of the training data.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Application Data Bioactivity Data Collection (e.g., IC50 values) Structures 2D/3D Structure Generation Data->Structures Dataset Dataset Curation (Training & Test Sets) Structures->Dataset Descriptors Descriptor Calculation (2D or 3D Fields) Dataset->Descriptors Algorithm Statistical Algorithm (e.g., PLS) Descriptors->Algorithm Model Initial QSAR Model Algorithm->Model Internal_Val Internal Validation (Cross-validation, q²) Model->Internal_Val External_Val External Validation (Test Set Prediction, r²_pred) Internal_Val->External_Val Design New Compound Design External_Val->Design

Caption: Generalized workflow for QSAR model development and validation.

Case Study: 3D-QSAR of Triazolopyrimidines as Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibitors

A pivotal study on a series of 35 triazolopyrimidine analogues targeting PfDHODH, an essential enzyme for pyrimidine biosynthesis in the malaria parasite, effectively demonstrates the power of 3D-QSAR.[4][5]

Causality Behind Experimental Choices:

  • Ligand Alignment: A robust 3D-QSAR model is critically dependent on the accurate alignment of the studied molecules. In this case, receptor-guided alignment was chosen. The crystallographic structure of the receptor with a bound ligand was known, so all other compounds were docked into the active site to derive their bioactive conformations.[4] This is superior to ligand-based alignment, which relies on common substructures and can be misleading if molecules adopt different binding modes.

  • Training and Test Set Selection: Rather than random selection, a genetic algorithm was employed to partition the 35 compounds into training (to build the model) and test (to validate it) sets.[4][5] This rational selection ensures that both sets are statistically representative of the entire dataset, which is crucial for building a model with high predictive power.

Data Presentation: The statistical quality of the resulting CoMFA and CoMSIA models was excellent, indicating high internal consistency and strong predictive ability for new compounds.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)SEE (Standard Error of Estimate)F valuePredictive r²
CoMFA 0.8120.9700.104187.90.890
CoMSIA 0.7710.9570.126130.40.903
Data synthesized from the PfDHODH inhibitor study.[4]

These high q² and predictive r² values validate the model's robustness and its utility for accurately predicting the activity of new triazolopyrimidine analogues.

Part 2: Structure-Based Analysis - Molecular Docking

The Rationale: Visualizing the Binding Hypothesis

While QSAR correlates structure with activity, molecular docking provides a structural hypothesis for how that activity is achieved. It is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[8] This method is indispensable when the 3D structure of the biological target is known. It allows researchers to visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex, providing a direct, visual guide for SAR analysis.[6][9]

Docking_Workflow Receptor Receptor Preparation (Add Hydrogens, Remove Water) Grid Binding Site Definition (Grid Box Generation) Receptor->Grid Ligand Ligand Preparation (Generate 3D Conformation) Docking Docking Simulation (Pose Generation & Scoring) Ligand->Docking Grid->Docking Analysis Analysis of Results (Best Pose, Interactions) Docking->Analysis SAR SAR Interpretation Analysis->SAR

Caption: A typical workflow for molecular docking studies.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is crucial for accurately calculating the electrostatic interactions.

  • Ligand Preparation:

    • Generate the 3D structures of the triazolopyrimidine derivatives.

    • Assign proper atom types and charges, and determine the rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.

  • Binding Site Definition:

    • Identify the active site or binding pocket of the receptor. This is often known from co-crystal structures or site-directed mutagenesis studies.

    • Define a "grid box" that encompasses this entire binding site. The docking algorithm will search for binding poses only within this defined space.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock, FRED). The software will systematically explore different conformations and orientations of the ligand within the grid box.

    • Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The lower the energy score, the more favorable the predicted binding.

  • Analysis and Interpretation:

    • Analyze the top-ranked poses. Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts.

    • Correlate these interactions with the experimentally observed bioactivity data to build a coherent SAR model.

Case Study: Docking of Pyrazolo[1][4][6]triazolopyrimidine Derivatives into the Epidermal Growth Factor Receptor (EGFR)

In a study aimed at developing new anticancer agents, novel pyrazolo[1][4][6]triazolopyrimidine derivatives were designed and synthesized.[6][9] To understand their mechanism of action, molecular docking simulations were performed against the ATP binding site of EGFR, a well-known target in cancer therapy.[10]

Key Findings:

  • The most active compound, Compound 1, was predicted to bind effectively within the ATP binding site of EGFR.

  • The docking results suggested that Compound 1 forms critical hydrogen bonds with key amino acid residues in the active site, mimicking the interactions of known EGFR inhibitors.

  • This structural insight provided a strong rationale for the observed antiproliferative activity and confirmed that the compounds were likely acting via inhibition of the EGFR signaling pathway.[6][9][10]

Data Presentation:

CompoundTargetDocking Score (kcal/mol)Key Interacting Residues
Ligand 6 3ERT (Breast Cancer)-39.792Leu346, Thr347, Met388
Ligand 5 5CAO (Colon Cancer)-27.121Arg84, His251, Ser252
Ligand 1 6GUE (Lung Cancer)-23.310Asp125, Gln129, Lys147
Standard Drug3ERT (Breast Cancer)-28.916Leu346, Ala350, Leu525
Data from an in silico evaluation of triazolopyrimidine derivatives against cancer targets.[11]

Part 3: The Integrated Approach: Synergy of QSAR, Docking, and Beyond

The "Why": A More Powerful, Self-Validating System
  • Docking informs 3D-QSAR: As seen in the PfDHODH study, docking can provide the most biologically relevant alignment of molecules, which is a prerequisite for building a predictive 3D-QSAR model.[4][5]

  • QSAR validates Docking: If the binding poses and scores from docking correlate well with the statistical predictions from a QSAR model, it increases confidence in both the predicted binding mode and the overall SAR.

  • Molecular Dynamics (MD) Simulations: For the most critical compounds, MD simulations can be performed on the docked ligand-receptor complex. These simulations model the movement of atoms over time, providing crucial information on the stability of the complex and the persistence of key interactions, further validating the docking results.[4][5][7]

Integrated_Workflow QSAR QSAR Modeling (Statistical Correlation) Docking Molecular Docking (Binding Hypothesis) QSAR->Docking Validates Poses SAR SAR Understanding QSAR->SAR Docking->QSAR Provides Alignment MD MD Simulations (Stability Check) Docking->MD Provides Initial Complex MD->Docking Confirms Stability MD->SAR Design Rational Design of New Derivatives SAR->Design

Caption: Integrated workflow for drug design using multiple computational methods.

By combining these methodologies, researchers can transition from simply measuring bioactivity to truly understanding the underlying molecular determinants. This comprehensive, statistically validated insight is the key to designing the next generation of potent and selective triazolopyrimidine-based therapeutics.

References

  • Shah, P., Kumar, S., Tiwari, S., & Siddiqi, M. I. (2012). 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods. Journal of Chemical Biology, 5(3), 91–103. [Link]

  • Mat-Fetcher, F., Abad, C., & Kassack, M. U. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4055. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. [Link]

  • Abdelkhalek, A., Attia, M., Kamal, M., et al. (2024). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Shah, P., Kumar, S., Tiwari, S., & Siddiqi, M. I. (2012). 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods. PubMed. [Link]

  • Kumar, D., Singh, J., Kumar, N., & Singh, S. (2020). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. PubMed. [Link]

  • Hajji, H., et al. (2020). 2D-QSAR study for a series of compounds including the basic molecule[1][4][6] Triazolo [1,5-a] pyrimidine, having anticancer activity. E3S Web of Conferences, 183, 01010. [Link]

  • Mat-Fetcher, F., Abad, C., & Kassack, M. U. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed. [Link]

  • Shaimaa, M. R., & Marwa, F. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • El-Sayed, N. N. E. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Acta Poloniae Pharmaceutica, 69(4), 687-694. [Link]

  • Bawa, S., & Kumar, S. (2011). Biological activities of Fused Pyrimidine Derivatives – A Review. ResearchGate. [Link]

  • El-Faham, A., et al. (2020). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]

  • Apeh, I. S., et al. (2025). Modeling the Quantitative Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. ResearchGate. [Link]

  • Merzouki, M., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]

  • Ali, A. M., et al. (2021). Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. Molecules, 26(8), 2297. [Link]

  • Konopa, A., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Journal of Medicinal Chemistry, 61(13), 5540-5554. [Link]

  • Nagamatsu, T. (2012). Molecular docking study and SAR of Triazolopyrimidines fused with Imidazole, Pyrazole and Pyrazine as XO inhibitors. Drug Design. [Link]

  • Khan, S., et al. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Frontiers in Chemistry, 10, 1032822. [Link]

  • Umar, B. A., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]

  • Mat-Fetcher, F., Abad, C., & Kassack, M. U. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS No. 40775-78-8). As a heterocyclic compound utilized in pharmaceutical development, agrochemical research, and biochemical studies, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety, regulatory compliance, and environmental stewardship.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that go beyond mere procedural lists to explain the causality behind each critical step.

Section 1: Hazard Assessment & Characterization

Inferred Potential Hazards: Based on analogous compounds, this chemical should be handled as if it possesses the following hazards until proven otherwise[4][5]:

  • Skin Irritation: May cause irritation upon skin contact.

  • Serious Eye Irritation: Poses a risk of significant eye irritation.

  • Respiratory Irritation: Inhalation of the powder may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Core Disposal Principle: In the absence of complete toxicological data, this compound and all associated contaminated materials must be treated as hazardous waste . This approach aligns with the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard, which mandates the characterization of chemical hazards to ensure worker safety.[7][8] The presence of sulfur and nitrogen within its heterocyclic structure also implies that hazardous oxides of sulfur (SOx) and nitrogen (NOx) could be generated during improper thermal decomposition, further necessitating controlled disposal.[9]

Section 2: Pre-Disposal Safety Protocols

Before any waste handling begins, implementing appropriate safety controls is mandatory to mitigate exposure risks.

2.1 Personal Protective Equipment (PPE) A standard PPE ensemble is required for all personnel handling this compound or its waste streams[4][10]:

  • Eye Protection: Tightly fitting safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves.

  • Body Protection: A properly fastened laboratory coat.

  • Foot Protection: Closed-toed shoes.

2.2 Engineering Controls All manipulations of the solid compound or its solutions, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[4][11] This primary engineering control is crucial for preventing the inhalation of fine powders or aerosols.[11]

Section 3: Step-by-Step Waste Collection & Segregation Protocol

Proper segregation of waste is fundamental to prevent unintended chemical reactions and to ensure compliant disposal.[4] Never mix waste streams unless their compatibility has been explicitly confirmed.

Step 3.1: Waste Characterization All materials that have come into direct contact with this compound are to be considered hazardous waste. This includes the chemical itself, solutions, contaminated labware, and used PPE.

Step 3.2: Waste Segregation Maintain separate, clearly labeled waste containers for each category of waste:

  • Solid Waste: Collect contaminated items such as gloves, weighing papers, and absorbent materials in a designated solid hazardous waste container.[4]

  • Liquid Waste: Collect all unused or spent solutions in a designated liquid hazardous waste container.[4][10]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed into a puncture-resistant sharps container.[10]

  • Empty Containers: Original containers of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [4] The rinsed container can then be managed as non-hazardous solid waste.

Section 4: Container Management & On-Site Accumulation

4.1 Container Selection and Labeling Waste must be stored in containers made of a compatible material (e.g., HDPE or glass for most solvents) with a tightly fitting cap.[12] As soon as the first drop of waste is added, the container must be labeled with[10]:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear description of the contents (e.g., "Solid waste contaminated with...")

  • The accumulation start date.

4.2 Satellite Accumulation Area (SAA) Store sealed waste containers in a designated SAA at or near the point of generation and under the control of laboratory personnel.[10] The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) capable of holding 110% of the volume of the largest container.[10]

Section 5: Final Disposal Procedure

The ultimate disposal of this chemical waste must be handled by professionals.

  • Primary Disposal Route: The sole recommended method for disposal is through your institution's Environmental Health & Safety (EH&S) department or equivalent office.[10] EH&S will coordinate with a licensed environmental waste management company for proper pickup, transport, and disposal, typically via high-temperature incineration at a permitted facility.[4][9]

  • Prohibited Actions: Do not dispose of this chemical down the drain or in the regular trash.[10][13] The sewering of hazardous pharmaceutical waste is explicitly prohibited by the EPA to prevent environmental contamination.[14][15]

Section 6: Emergency Procedures – Spill & Exposure Management

In the event of an accidental release, a swift and correct response is critical.

6.1 Spill Response

  • Evacuate: Clear all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase air exchange.[4]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][11]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4][11]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and the institutional EH&S department immediately.[4]

6.2 Personnel Exposure

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Section 7: Data Summary Table

The following table summarizes key data and guidelines for quick reference.

ParameterGuideline / InformationRationale / Source Principle
CAS Number 40775-78-8TCI Chemicals, Chem-Impex[2]
Molecular Formula C₇H₈N₄OSChem-Impex[2]
Assumed Hazards Skin, eye, and respiratory irritant; Harmful if swallowed.Inferred from structurally similar pyrimidine compounds.[4]
Required PPE Safety goggles, nitrile gloves, lab coat, closed-toe shoes.Standard protocol for handling potentially hazardous chemicals.[4]
Engineering Control Must be handled in a certified chemical fume hood.Prevents inhalation of dust and aerosols.[11]
Disposal Method Characterize as hazardous waste; manage via institutional EH&S for licensed disposal.Ensures regulatory compliance and environmental safety.[4][10]
Spill Containment Inert absorbent material (vermiculite, sand).Safely absorbs chemical for collection without reacting.[4][11]
Sewer Disposal Strictly Prohibited. Prevents release of active chemical compounds into waterways.[13][14]

Section 8: Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Waste Generated (Solid, Liquid, Sharps) assess Step 1: Hazard Assessment (Treat as Hazardous) start->assess Begin Process ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Step 3: Segregate Waste (Solid / Liquid / Sharps) ppe->segregate Handle Waste label_container Step 4: Use & Label Compatible Container segregate->label_container store_saa Step 5: Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Step 6: Contact Institutional EH&S for Waste Pickup store_saa->contact_ehs When Container is Full or Project Ends document Step 7: Document Waste for Disposal Records contact_ehs->document end_node Final Disposal by Licensed Vendor document->end_node EH&S Manages Pickup

Sources

Navigating the Safe Handling of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our experimental execution. This guide provides essential, in-depth information on the safe handling of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS RN: 40775-78-8), a heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical development. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a white to almost white crystalline powder. While comprehensive toxicological data for this specific compound is not extensively published, the triazolopyrimidine scaffold is known to possess diverse pharmacological properties.[1][2][3] As with any novel or specialized chemical, a precautionary approach is paramount. Based on data for structurally related compounds, we must anticipate the potential for skin and eye irritation.[4] Therefore, a thorough risk assessment should be conducted before any handling of this compound.

Key Known and Potential Hazards:

  • Eye Irritation: May cause serious eye irritation.[4]

  • Skin Irritation: May cause skin irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4]

  • Unknown Hazards: The health risks of this product have not been fully determined.

Hazard Category Potential Effect Primary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Skin Corrosion/Irritation Causes skin irritation.Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.Eye Contact
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

Hand Protection
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

Eye and Face Protection
  • Safety Glasses/Goggles: Use tightly fitting safety goggles.

  • Face Shield: In situations where there is a risk of splashing or significant dust generation, a face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Laboratory Coat: A full-length laboratory coat must be worn at all times.

  • Closed-toe Shoes: Footwear that fully covers the feet is required.

Respiratory Protection
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if there is a potential for uncontrolled release, a NIOSH-approved particulate respirator should be used.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Safe Handling Protocol cluster_3 Post-Handling start Start: Handling Required assess_hazards Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Inhalation Risk start->assess_hazards hand_protection Hand Protection: Chemical-resistant gloves assess_hazards->hand_protection Dermal Contact Risk eye_protection Eye/Face Protection: Safety goggles, face shield assess_hazards->eye_protection Splash/Dust Risk body_protection Body Protection: Lab coat, closed-toe shoes assess_hazards->body_protection General Handling respiratory_protection Respiratory Protection: Fume hood, respirator assess_hazards->respiratory_protection Inhalation Risk implement_protocol Follow Safe Handling Protocol hand_protection->implement_protocol eye_protection->implement_protocol body_protection->implement_protocol respiratory_protection->implement_protocol decontamination Decontaminate Work Area implement_protocol->decontamination disposal Dispose of PPE and Waste Properly decontamination->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.